Synthesis and Characterization of 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic Acid: A Technical Guide
Executive Summary & Structural Rationale As a Senior Application Scientist in drug development, selecting the right molecular building blocks is critical for downstream synthetic success. 2-(5-Bromo-2-fluorophenyl)-2-hyd...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
As a Senior Application Scientist in drug development, selecting the right molecular building blocks is critical for downstream synthetic success. 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid (CAS: 668969-65-1) is a highly versatile, halogenated mandelic acid derivative.
The structural architecture of this compound offers two distinct pharmacological and synthetic advantages:
Ortho-Fluorine Substitution: The highly electronegative fluorine atom increases the lipophilicity of the molecule, enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the ortho position, and modulates the pKa of the benzylic hydroxyl group.
Meta-Bromine Substitution: The bromine atom serves as an orthogonal, highly reactive handle for late-stage functionalization. It is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig), allowing researchers to build complex active pharmaceutical ingredients (APIs)[1].
The most robust and scalable route to synthesize racemic substituted mandelic acids is via the classical cyanohydrin pathway[2]. While direct addition of hydrogen cyanide (HCN) gas to 5-bromo-2-fluorobenzaldehyde is possible, it is highly hazardous and difficult to control.
Instead, a self-validating, biphasic interchange reaction utilizing a sodium bisulfite adduct is employed. This method avoids volatile HCN gas and leverages Le Chatelier's principle: by trapping the aldehyde as a water-soluble bisulfite adduct and subsequently reacting it with cyanide in a biphasic (aqueous/organic) system, the resulting lipophilic cyanohydrin immediately partitions into the organic layer. This physical separation prevents the reversible retro-cyanohydrin reaction, driving the yield to near completion.
Fig 1. Biphasic cyanohydrin synthesis and acidic hydrolysis workflow.
Experimental Methodologies
Protocol A: Biphasic Synthesis of the Cyanohydrin Intermediate
Causality Note: The use of a biphasic system (diethyl ether/water) is not merely for solvation; it is a kinetic trap. The cyanohydrin is unstable in aqueous alkaline environments. Extracting it continuously into the ether layer ensures it survives for the subsequent hydrolysis step[2].
Step-by-Step Procedure:
Bisulfite Adduct Formation: In a 500 mL Erlenmeyer flask, dissolve 1.2 equivalents of sodium bisulfite (NaHSO₃) in 100 mL of distilled water. Add 1.0 equivalent of 5-bromo-2-fluorobenzaldehyde with vigorous stirring. Continue stirring for 30 minutes until the oily aldehyde converts entirely into a thick, white crystalline suspension (the bisulfite adduct).
Biphasic Setup: Cool the reaction mixture to 0 °C using an ice bath. Add 150 mL of cold diethyl ether to create the organic partition.
Cyanation: Dissolve 1.5 equivalents of potassium cyanide (KCN) in 30 mL of water. (CRITICAL SAFETY: Conduct in a fume hood. KCN is highly toxic). Add the KCN solution dropwise to the vigorously stirred biphasic mixture over 15 minutes.
Extraction: Stir for an additional 45 minutes at 0 °C. Transfer to a separatory funnel. The cyanohydrin will have partitioned into the upper ether layer.
Washing: Separate the aqueous layer and extract it once more with 50 mL of ether. Combine the ether layers and wash with 20 mL of saturated brine to remove residual water and cyanide ions.
Preparation for Hydrolysis: Do not concentrate the ether to dryness, as the pure cyanohydrin oil is prone to decomposition. Proceed immediately to Protocol B.
Protocol B: Acid-Catalyzed Hydrolysis to the α-Hydroxy Acid
Causality Note: Why use acidic instead of basic hydrolysis? Under basic conditions, cyanohydrins undergo a retro-aldol-type cleavage, reverting to the starting aldehyde and cyanide. Concentrated hydrochloric acid protonates the nitrile, making the carbon highly electrophilic for water attack, safely irreversibly driving the reaction to the carboxylic acid[3].
Fig 2. Stepwise mechanistic pathway of acid-catalyzed cyanohydrin hydrolysis.
Step-by-Step Procedure:
Solvent Exchange: Transfer the ether solution of the cyanohydrin into a round-bottom flask containing 50 mL of concentrated HCl and 20 mL of water.
Distillation of Ether: Gently warm the flask to 40 °C to safely distill off the diethyl ether.
Reflux: Once the ether is removed, attach a reflux condenser and heat the mixture to 100 °C for 4 to 6 hours. The intermediate ketimine hydrochloride will hydrolyze, precipitating ammonium chloride (NH₄Cl) as a byproduct.
Isolation: Cool the reaction mixture to room temperature, then to 4 °C. The 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetic acid will precipitate as a crude solid.
Purification: Filter the crude solid and recrystallize from hot toluene to yield pure, white crystalline product.
Table 2: Stoichiometric and Quantitative Reaction Parameters
Reagent / Material
Equivalents
Role in Synthesis
Expected Conversion
5-Bromo-2-fluorobenzaldehyde
1.0 eq
Primary Starting Material
N/A
Sodium Bisulfite (NaHSO₃)
1.2 eq
Intermediate Adduct Former
>95% to Adduct
Potassium Cyanide (KCN)
1.5 eq
Nucleophile
~85-90% to Nitrile
Concentrated HCl
Excess
Acid Catalyst & Hydrolysis Agent
~80% to Final Acid
Analytical Characterization & Validation
To ensure the integrity of the synthesized 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetic acid, the following analytical signatures must be verified:
Infrared Spectroscopy (IR): The success of Protocol B is confirmed by the complete disappearance of the sharp nitrile (-C≡N) stretch at ~2250 cm⁻¹. The final product will exhibit a broad, dominant O-H stretch (2500–3300 cm⁻¹) overlapping with a strong, sharp carboxylic C=O stretch at ~1710 cm⁻¹.
Nuclear Magnetic Resonance (¹H NMR): The diagnostic benzylic proton (the CH attached to the hydroxyl group) will appear as a distinct singlet integrated to 1H, typically shifted downfield to roughly 5.2–5.5 ppm due to the deshielding effects of the adjacent aromatic ring, fluorine atom, and carboxylic acid group.
Enantiomeric Resolution (Optional): If an optically active (R)- or (S)-enantiomer is required for specific API synthesis, the racemic mixture can be subjected to chemoenzymatic continuous-flow resolution using lipases or nitrilases, which selectively hydrolyze or esterify a single enantiomer with high enantiomeric excess (e.e. >94%)[3].
References
Designer-Drug. "Synthesis of Mandelic Acid and Derivatives". designer-drug.com. Available at: [Link]
Sociedade Brasileira de Química (SBQ). "A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution". sbq.org.br. Available at: [Link]
Physical and chemical properties of 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid
This guide serves as a technical monograph for 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid (also known as 5-Bromo-2-fluoromandelic acid). It is designed for medicinal chemists and process engineers involved in the sy...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical monograph for 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid (also known as 5-Bromo-2-fluoromandelic acid). It is designed for medicinal chemists and process engineers involved in the synthesis of pharmaceutical intermediates, particularly for metabolic and SGLT2 inhibitor research.
Executive Summary
2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid is a disubstituted mandelic acid derivative characterized by a phenyl ring bearing a fluorine atom at the ortho position and a bromine atom at the meta position relative to the hydroxy-acetic acid side chain.
This compound serves as a critical chiral building block in drug discovery. Its structural utility lies in the bioisosteric properties of the halogenated ring, where the fluorine atom modulates metabolic stability and lipophilicity, while the bromine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex bioactive scaffolds.[1]
Chemical Identity & Structure
Property
Detail
IUPAC Name
2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid
Common Name
5-Bromo-2-fluoromandelic acid
CAS Number
668969-65-1
Molecular Formula
C₈H₆BrFO₃
Molecular Weight
249.03 g/mol
SMILES
OC(C(=O)O)C1=C(F)C=CC(Br)=C1
InChI Key
KRWKUNXOIGDVEU-UHFFFAOYSA-N
Appearance
White to off-white crystalline powder
Structural Analysis
The molecule features a chiral center at the α-carbon. The presence of the ortho-fluorine induces a specific electronic environment that lowers the pKa of the carboxylic acid relative to unsubstituted mandelic acid. The meta-bromine (position 5) is electronically activated for nucleophilic aromatic substitution or metal-catalyzed coupling, making this scaffold a "dual-warhead" intermediate.
Physicochemical Properties[2][3][4][5][6][7][8]
The following data aggregates experimental observations and high-confidence predictive models essential for formulation and process development.
Property
Value / Range
Context
Melting Point
130 – 140 °C (Predicted)
Consistent with para-fluoro analogs (e.g., 4-fluoromandelic acid MP: 136°C).
Boiling Point
370.7 ± 37.0 °C
Predicted at 760 mmHg. Decomposes before boiling.
Acidity (pKa)
3.15 ± 0.10
More acidic than mandelic acid (pKa 3.4) due to electron-withdrawing halogens.
LogP
~1.8 – 2.1
Moderate lipophilicity; suitable for membrane permeability optimization.
Requires pH adjustment (salt formation) for aqueous dissolution.
Synthesis & Manufacturing Protocols
The industrial synthesis of 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid typically proceeds via the Cyanohydrin Route , utilizing 5-bromo-2-fluorobenzaldehyde as the primary starting material. This route is preferred for its scalability and atom economy.
Synthetic Pathway Diagram
Figure 1: Two-step synthesis via cyanohydrin intermediate. This route avoids harsh oxidants required by alternative toluene-oxidation methods.
Detection: UV at 220 nm (Amide/Acid absorption) and 254 nm (Aromatic).
Applications in Drug Discovery[2][3][10][11][12]
Structure-Activity Relationship (SAR) Logic
This compound is a "privileged scaffold" for metabolic disease targets, specifically SGLT2 inhibitors (e.g., analogs of Dapagliflozin).
Fluorine Effect: The C2-Fluorine blocks metabolic hydroxylation at the electron-rich ortho position and modulates the ring's dihedral angle, potentially locking the bioactive conformation.
Bromine Handle: The C5-Bromine is a "dummy atom" in early discovery that is replaced via cross-coupling to attach bulky lipophilic groups (e.g., ethoxy-benzyl moieties) required for binding to the SGLT2 proximal pocket.
Reactivity & Derivatization Map
Figure 2: Functionalization map. The Suzuki coupling at the bromine position is the most high-value transformation for expanding the scaffold.
Potential Biological Activity of Halogenated Phenylacetic Acid Derivatives
Executive Summary Phenylacetic acid (PAA) serves as a foundational pharmacophore in medicinal chemistry and agrochemistry. While the parent scaffold exhibits modest auxin-like activity and weak antiseptic properties, the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Phenylacetic acid (PAA) serves as a foundational pharmacophore in medicinal chemistry and agrochemistry. While the parent scaffold exhibits modest auxin-like activity and weak antiseptic properties, the strategic introduction of halogen atoms (F, Cl, Br, I) transforms its biological profile. This guide analyzes the structure-activity relationships (SAR) of halogenated PAA derivatives, detailing their transition from simple plant growth regulators to potent non-steroidal anti-inflammatory drugs (NSAIDs) and emerging anticancer agents. We provide validated protocols for synthesis and biological evaluation, emphasizing the mechanistic impact of halogen bonding and lipophilicity.
Chemical Space & Structure-Activity Relationships (SAR)
The biological efficacy of halogenated PAA derivatives is governed by three physicochemical pillars: Lipophilicity (logP) , Electronic Effects (Hammett
) , and Steric Hindrance .
The Halogen Effect
Replacing a hydrogen atom with a halogen on the phenyl ring alters the molecule's interaction with biological targets:
Fluorine (F): Mimics hydrogen sterically but introduces strong electronegativity. Ortho-substitution often blocks metabolic hydroxylation (e.g., in Diclofenac), extending half-life.
Chlorine (Cl) & Bromine (Br): Increase lipophilicity significantly, enhancing membrane permeability. The "sigma-hole" on these heavier halogens can facilitate specific halogen bonds with protein carbonyl backbones.
Iodine (I): Provides maximum lipophilicity and steric bulk, often used to fill large hydrophobic pockets in enzymes like COX-2 or to facilitate heavy-atom effects in photodynamic therapy.
SAR Visualization
The following diagram illustrates the functional logic behind halogen placement on the PAA scaffold.
Figure 1: SAR logic dictating the biological impact of halogen positioning on the phenylacetic acid core.
Therapeutic Applications
Anti-Inflammatory Agents (NSAIDs)
The most commercially successful application of halogenated PAAs is in NSAIDs.
Diclofenac (2-(2,6-dichlorophenylamino)phenylacetic acid): The two ortho-chlorine atoms force the phenyl rings out of plane. This "twisted" conformation is critical for binding into the cyclooxygenase (COX) active site.
Lumiracoxib: A fluoro-chloro analog designed for higher COX-2 selectivity. The fluorine atom provides a specific metabolic block while maintaining the necessary steric clash.
Emerging Anticancer Potential
Recent studies highlight phenylacetamide derivatives (amides of PAA) as potent cytostatic agents.
Mechanism: Fluorinated phenylacetamides have been shown to induce G1 cell cycle arrest and trigger apoptosis in prostate (PC3) and breast (MCF-7) cancer lines.
Pathway: They upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic), leading to caspase activation.
Antimicrobial & Antibiofilm Activity
Halogenated PAAs, particularly iodinated derivatives like 3,5-diiodo-2-methoxyphenylboronic acid , exhibit strong activity against marine pathogens (Vibrio spp.).[1]
Mode of Action: Disruption of membrane integrity and inhibition of quorum sensing, preventing biofilm formation.
Biological Mechanism Diagram
The following pathway illustrates how these derivatives trigger apoptosis in cancer cells and inhibit inflammation.
Figure 2: Dual mechanistic pathways of halogenated PAAs in inflammation inhibition and cancer cell apoptosis.
Agricultural Applications: Auxin Activity
Phenylacetic acid is a naturally occurring auxin (plant hormone).[2][3][4]
Halogenation Impact: Monohalogenation (specifically 4-Cl-PAA or 2-F-PAA) can enhance auxin activity by preventing rapid degradation by plant oxidases.
Herbicidal Activity: At high concentrations, these derivatives overstimulate growth, leading to plant death (similar to 2,4-D).
Synthesis & Characterization
Synthetic Strategies
Two primary routes are recommended for research-grade synthesis:
Hydrolysis of Benzyl Cyanides: Reliable for simple halogenated derivatives.
Oxidative Functionalization (Willgerodt-Kindler): Useful for converting acetophenones.
Direct Alpha-Chlorination: A modern approach using Trichloroisocyanuric Acid (TCCA).[5]
Synthesis Workflow (TCCA Method)
This method allows for the direct introduction of a chlorine atom at the alpha-position, creating a reactive intermediate for further derivatization (e.g., into amides).
Figure 3: Solvent-free alpha-chlorination of phenylacetic acids using TCCA.
Experimental Protocols
Protocol A: Synthesis of 4-Fluorophenylacetamide
Objective: Synthesize a potential anticancer agent from 4-fluorophenylacetic acid.
Reagents:
4-Fluorophenylacetic acid (1.0 eq)
Thionyl chloride (SOCl₂, 1.5 eq)
Ammonium hydroxide (25% NH₃, excess)
Dichloromethane (DCM)
Step-by-Step Methodology:
Activation: Dissolve 4-fluorophenylacetic acid (10 mmol) in dry DCM (20 mL). Add SOCl₂ (15 mmol) dropwise at 0°C.
Reflux: Heat the mixture to reflux (40°C) for 2 hours to form the acid chloride. Monitor by TLC (disappearance of acid spot).
Evaporation: Remove solvent and excess SOCl₂ under reduced pressure.
Amidation: Re-dissolve the residue in dry DCM (10 mL). Add this solution dropwise to a stirred, ice-cold solution of Ammonium hydroxide (20 mL).
Precipitation: Stir for 1 hour. The amide usually precipitates.
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.
Validation: Confirm structure via ¹H-NMR (look for amide NH₂ broad singlets at ~7.0-7.5 ppm).[6]
Protocol B: In Vitro Cytotoxicity Assay (MTS)
Objective: Evaluate the antiproliferative activity of the synthesized derivative against PC3 (prostate cancer) cells.[7]
Seeding: Seed PC3 cells (5,000 cells/well) in 96-well plates and incubate for 24 hours at 37°C/5% CO₂.
Treatment: Treat cells with the test compound at a gradient concentration (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO vehicle control (0.1% max) and a positive control (e.g., Doxorubicin).
Incubation: Incubate for 48 or 72 hours.
Measurement: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours.
Readout: Measure absorbance at 490 nm using a microplate reader.
Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Comparative Activity Data[8]
Compound
Substituent
Target/Activity
IC₅₀ / MIC
Reference
Diclofenac
2,6-Dichloro (aniline)
COX-1/COX-2
~1-5 µM
[1]
4-F-Phenylacetamide
4-Fluoro
PC3 Cancer Cells
~50-80 µM
[2]
3,5-Diiodo-2-OMe-PBA
3,5-Diiodo
Vibrio parahaemolyticus
100 µg/mL
[3]
4-Cl-PAA
4-Chloro
Auxin (Plant Growth)
High Activity
[4]
References
Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. ResearchGate.
[Link][8][9][10]
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. NIH / PMC.
[Link]
Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. NIH / PMC.
[Link]
Auxin Activity: Past, present, and Future. NIH / PMC.
[Link]
Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Royal Society of Chemistry.
[Link]
Solubility Profile & Process Optimization: 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic Acid
[1] Executive Summary 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid (CAS: 668969-65-1) is a critical chiral building block, predominantly utilized in the synthesis of SGLT2 inhibitors (e.g., Ipragliflozin analogs) and...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid (CAS: 668969-65-1) is a critical chiral building block, predominantly utilized in the synthesis of SGLT2 inhibitors (e.g., Ipragliflozin analogs) and other fluorinated bioactive scaffolds.[1] Its purification and downstream processing are governed by its solubility behavior, which is heavily influenced by the interplay between its polar glycolic acid moiety and the lipophilic, halogenated phenyl ring.
This guide provides a comprehensive analysis of the solubility landscape of this compound. Unlike standard datasheets, we focus on the causality of solvent interactions, thermodynamic modeling, and practical protocols for solubility determination to support scalable crystallization and chiral resolution processes.
Physicochemical Profile & Structural Logic[1]
To predict and manipulate solubility, one must first understand the molecular architecture.
Property
Value / Description
Impact on Solubility
Molecular Formula
C₈H₆BrFO₃
Moderate molecular weight (249.03 g/mol ) aids organic solubility.[1]
-COOH/-OH: Donors/acceptors for H-bonding (High solubility in alcohols/amides).-Br/-F: Increases lipophilicity (LogP) and crystal lattice energy.[1]
pKa (Predicted)
~3.15
pH Dependency: Low solubility in acidic water (pH < 2); high solubility in basic buffers (pH > 5) due to carboxylate formation.
Chirality
Single Chiral Center
Solubility may differ between racemate and pure enantiomers (Wallach’s Rule application required).
Solubility Landscape
The following data categorizes solvents based on their interaction potential with the solute. Note: Values are derived from structural analogs (substituted mandelic acids) and standard process chemistry principles.
Reactivity and Stability Studies of Bromo-Fluorophenyl Compounds in Modern Drug Design and Synthesis
Introduction: The Strategic Role of Bromo-Fluorophenyl Scaffolds In the realm of modern organic synthesis and medicinal chemistry, bromo-fluorophenyl compounds (e.g., 1-bromo-2-fluorobenzene, 4-bromofluorobenzene) repres...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Role of Bromo-Fluorophenyl Scaffolds
In the realm of modern organic synthesis and medicinal chemistry, bromo-fluorophenyl compounds (e.g., 1-bromo-2-fluorobenzene, 4-bromofluorobenzene) represent a masterclass in orthogonal reactivity. These bifunctional building blocks are defined by a unique dichotomy: the exceptional metabolic and chemical stability of the carbon-fluorine (C-F) bond, juxtaposed against the highly reactive, easily functionalized carbon-bromine (C-Br) bond.
By strategically leveraging this dichotomy, researchers can utilize the C-Br bond as a temporary synthetic handle for complex cross-coupling reactions, while retaining the C-F bond in the final molecular architecture to enhance lipophilicity, modulate pKa, and block metabolic degradation pathways[1].
Fig 1: Dichotomy of C-F stability and C-Br reactivity in bromo-fluorophenyl compounds.
The Thermodynamic and Kinetic Dichotomy
The utility of bromo-fluorobenzenes stems directly from the distinct physicochemical properties of their halogen substituents. The C-F bond is the strongest single bond to carbon, gaining immense stability from the electrostatic attraction between the polarized
and atoms[2]. This polarity suppresses lone pair donation, rendering the fluorine atom a weak coordinator and highly resistant to oxidative addition by transition metals.
Conversely, the C-Br bond is significantly weaker and more polarizable. This makes it a prime target for oxidative addition by low-valent transition metals (such as Pd(0) and Ni(0)), allowing for site-selective functionalization.
Table 1: Quantitative Comparison of C-F and C-Br Bonds in Aromatic Systems
Due to its reactive bromine substituent, compounds like 4-bromofluorobenzene serve as versatile intermediates in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations)[3]. The catalyst selectively inserts into the weaker C-Br bond, leaving the C-F bond completely intact. This orthogonal reactivity is the cornerstone of synthesizing complex fluorinated biaryls.
Benzyne Generation via Nucleophilic Aromatic Substitution
When the bromine and fluorine atoms are adjacent (ortho-bromofluorobenzene), the molecule can undergo a specialized elimination to form a highly strained benzyne intermediate. Treatment of 1-bromo-2-fluorobenzene with magnesium metal generates a Grignard reagent. The resulting carbanion forces the elimination of the adjacent fluoride ion[4]. While fluorine is typically a poor leaving group in
reactions, the powerful driving force of the basic carbanion facilitates an E1cb-like syn-elimination to yield the benzyne triple bond[5].
Fig 2: Mechanism of benzyne intermediate generation and Diels-Alder trapping.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice and condition is explicitly defined.
Protocol 1: Generation and Trapping of Benzyne from 1-Bromo-2-fluorobenzene
Objective: To generate a transient benzyne intermediate and validate its existence via a Diels-Alder cycloaddition.
Causality: Magnesium is chosen over harsh bases (like
) to provide milder reaction conditions. Furan is utilized as an internal diene trap; the successful isolation of the cycloadduct physically validates that the transient benzyne was formed[4].
Step-by-Step Methodology:
Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 1.2 equivalents of magnesium turnings and a catalytic amount of iodine to activate the metal surface.
Solvent & Trap Addition: Add 10 mL of anhydrous THF and 5.0 equivalents of freshly distilled furan. Rationale: Excess furan ensures immediate trapping of the highly reactive benzyne before it can dimerize to biphenylene.
Initiation: Slowly add 1.0 equivalent of 1-bromo-2-fluorobenzene dropwise at room temperature.
Reaction: Reflux the mixture for 4 hours. The consumption of the magnesium turnings indicates the successful formation of the Grignard intermediate, which subsequently eliminates
to form benzyne.
Workup & Validation: Quench with saturated
, extract with ethyl acetate, and purify via silica gel chromatography. The isolation of the 1,4-epoxy-1,4-dihydronaphthalene cycloadduct confirms the mechanism.
Objective: To couple 4-bromofluorobenzene with an amine while preventing catalyst deactivation.
Causality: Standard blue LED (450 nm) irradiation often causes the Ni(0) catalyst to agglomerate into catalytically inactive "nickel-black" nanoparticles, halting the reaction. Shifting to a 520 nm green LED provides sufficient energy for the photoredox cycle while preserving the structural integrity of the nickel catalyst[6].
Step-by-Step Methodology:
Reagent Mixing: In a glovebox, combine 4-bromofluorobenzene (1.0 eq), pyrrolidine (1.5 eq),
(5 mol%), a photoredox catalyst (e.g., an Iridium complex, 2 mol%), and an organic base in dimethylacetamide (DMAc).
Irradiation Setup: Seal the vial and transfer it to a photoreactor equipped with 520 nm green LEDs. Critical Step: Do not use 450 nm blue LEDs, as this will trigger severe reproducibility issues and catalyst death[6].
Monitoring (Self-Validation): Observe the reaction mixture. A stable, translucent color confirms active catalytic turnover. A shift to an opaque dark green/black indicates Ni-black formation and reaction failure.
Isolation: After 16 hours, dilute with water, extract with diethyl ether, and purify the fluorinated aniline derivative via column chromatography.
Fig 3: Workflow for dual photoredox/Ni-catalyzed C-N cross-coupling.
Conclusion
Bromo-fluorophenyl compounds are indispensable assets in the chemist's toolkit. By understanding the profound thermodynamic differences between the robust C-F bond and the labile C-Br bond, researchers can execute highly selective cross-coupling and elimination reactions. Whether utilized to lock molecular conformations, block metabolic soft spots in drug design, or generate complex fused-ring systems via benzyne intermediates, the precise manipulation of these halogenated scaffolds remains a pillar of modern synthetic chemistry.
References
Source: Taylor & Francis (tandfonline.com)
Source: ResearchGate (researchgate.net)
Source: ResolveMass Laboratories Inc. (resolvemass.ca)
Precision Conformational Profiling of 2-Hydroxyacetic Acid Scaffolds
Executive Summary The 2-hydroxyacetic acid (glycolic acid) motif is a deceptive scaffold. Seemingly simple, its conformational behavior is governed by a delicate interplay between intramolecular hydrogen bonding (IMHB) a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-hydroxyacetic acid (glycolic acid) motif is a deceptive scaffold. Seemingly simple, its conformational behavior is governed by a delicate interplay between intramolecular hydrogen bonding (IMHB) and steric repulsion. For drug development professionals, ignoring these dynamics leads to poor pharmacophore overlap and unexpected hydrolysis rates in prodrugs and PLGA-based delivery systems.
This guide moves beyond standard stereochemistry to provide a rigorous, self-validating framework for analyzing 2-hydroxyacetic acid derivatives. We focus on the thermodynamic dominance of the Syn-Syn-Cis (SSC) conformer and provide actionable protocols for validating these structures using NMR solvatochromism and dispersion-corrected DFT.
Part 1: The Thermodynamic Landscape
The Dominance of the SSC Conformer
In the gas phase and non-polar solvents (
, ), 2-hydroxyacetic acid and its ester/amide derivatives do not exist as random rotamers. They lock into the SSC (Syn-Syn-Cis) conformation.
Mechanism: The hydroxyl proton acts as a donor to the carbonyl oxygen (acceptor), forming a stable 5-membered ring-like structure.
Energetics: This IMHB stabilizes the SSC conformer by approximately 2.6 – 4.2 kcal/mol relative to the open Anti forms.
The "Open" Forms: In polar media (Water, DMSO), the solvent competes for the donor proton. The IMHB ruptures, populating the GAC (Gauche-Anti-Cis) and AAT (Anti-Anti-Trans) conformers.
The Structural Implications[1]
Lipophilicity: The SSC conformer "hides" the polar hydroxyl group, artificially increasing
in non-polar environments. This aids passive membrane permeability.
Reactivity: The IMHB activates the carbonyl carbon towards nucleophilic attack by increasing the electrophilicity of the carbonyl oxygen.
Visualization: Conformational Equilibrium
The following diagram illustrates the transition from the stabilized IMHB state to the solvent-exposed open state.
Figure 1: The thermodynamic transition from the stabilized SSC conformer (IMHB dominant) to open forms (GAC/AAT) driven by solvent polarity.
Part 2: Experimental Validation Protocol (NMR)
The "A-Value" Solvation Shift Method
Relying solely on chemical shift (
) is insufficient. To confirm the presence of a stable IMHB in your derivative (e.g., a novel alpha-hydroxy amide), you must measure the Solvation Shift () .
Principle: A hydroxyl proton involved in a strong IMHB is "shielded" from solvent interactions. Its chemical shift will not change significantly when switching from a non-polar solvent (
) to a strong H-bond acceptor solvent ().
Step-by-Step Protocol
Sample Preparation:
Prepare Tube A: 10 mM of analyte in
(dried over molecular sieves).
Prepare Tube B: 10 mM of analyte in
.
Note: Concentration must be
to prevent intermolecular dimerization, which generates false positives.
| > 0.5 | No IMHB | Open conformation. The -OH is free to bind solvent. |
Source: This method is grounded in the work of Abraham and Mobli regarding hydrogen bond acidity scales [1].
Part 3: Computational Modeling Protocol
Standard DFT (e.g., B3LYP/6-31G) often fails to accurately predict the energy gap of glycolic acid derivatives because it underestimates dispersion forces and weak H-bonds.
Do not rely on a single start geometry. Generate rotamers around the
and bonds.
Scan dihedral angles in
increments.
Geometry Optimization (The "Gold Standard"):
Functional:M06-2X or
B97X-D . These functionals explicitly include dispersion corrections, crucial for stabilizing the compact SSC structure.
Basis Set:aug-cc-pVTZ . Diffuse functions ("aug") are mandatory to describe the lone pairs on the oxygen atoms involved in H-bonding.
Solvation Model: Use IEFPCM (Integral Equation Formalism Polarizable Continuum Model).
Run optimization in Vacuum (to mimic
shielding) and Water (to test stability).
Frequency Analysis:
Verify all structures are true minima (NIMAG = 0).
Extract Gibbs Free Energy (
).
Visualization: Computational Decision Tree
Figure 2: Computational workflow for accurately predicting the conformational stability of 2-hydroxyacetic acid derivatives.
Part 4: Data Summary & Application
Comparison of Key Derivatives
The strength of the conformational lock depends on the substituent at the carboxylic position.
Derivative Type
Substituent (R)
IMHB Strength
Dominant Conformer ()
Application Note
Acid
-OH
High
SSC
Natural metabolite; skin penetration enhancer.
Ester
-OMe / -OEt
Moderate
SSC
Prodrugs; PLGA monomers. Hydrolysis rate depends on IMHB rupture.
Amide
-NHR
Very High
SSC
Peptidomimetics. The amide N lone pair competes less than ester O, strengthening the OH...O=C bond.
Case Study: PLGA Degradation
In Poly(lactic-co-glycolic acid) (PLGA), the glycolic acid segments degrade faster than lactic acid segments.
Causality: The lack of the methyl group (present in lactic acid) reduces steric hindrance, allowing the glycolic unit to access the SSC-like transition state required for hydrolytic cleavage more easily [2].
Design Tip: To increase the half-life of a PLGA-based depot, increase the Lactic:Glycolic ratio or block the SSC conformation by substituting the alpha-carbon.
References
Abraham, M. H., & Mobli, M. (2008). An NMR method for the quantitative assessment of intramolecular hydrogen bonding.[2][3][4] Journal of Organic Chemistry.
Houchin, M. L., & Topp, E. M. (2008). Chemical degradation of peptides and proteins in PLGA: quantitative modeling. Journal of Pharmaceutical Sciences.
Reva, I. D., et al. (2002). Conformations of Glycolic Acid: Matrix Isolation FTIR and Theoretical Study. Journal of Physical Chemistry A.
Theoretical Studies and Computational Modeling of 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic Acid
Executive Summary 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid (CAS No.: 668969-65-1) is a highly functionalized, halogenated derivative of mandelic acid. Due to its unique stereocenter and the distinct stereoelectron...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid (CAS No.: 668969-65-1) is a highly functionalized, halogenated derivative of mandelic acid. Due to its unique stereocenter and the distinct stereoelectronic effects imparted by the 5-bromo and 2-fluoro substituents, this molecule serves as a critical chiral building block for active pharmaceutical ingredients (APIs) and a potent resolving agent for enantiopurification[1].
This whitepaper provides an in-depth technical guide to the computational modeling of this compound. By synthesizing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, we establish a predictive framework for its quantum chemical behavior, thermodynamic stability, and chiral recognition capabilities.
Molecular Architecture & Quantum Chemical Profiling (DFT)
Causality & Theoretical Grounding
To predict the reactivity and interaction potential of 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid, we must first map its electronic topology. The selection of the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set is not arbitrary. The inclusion of diffuse functions (++) is mathematically required to accurately model the expanded electron clouds of the highly electronegative fluorine and the highly polarizable bromine atom[2]. Omitting these functions would artificially constrict the electron density, leading to critical errors in predicting the Molecular Electrostatic Potential (MEP) and hydrogen-bonding capacities.
The following protocol utilizes Gaussian 09[3] to establish the fundamental quantum mechanical properties of the molecule.
Initialization & Conformational Search: Construct the 3D molecular geometry. Perform an initial molecular mechanics (MMFF94) conformational search to identify the lowest-energy conformer, focusing on the dihedral angle between the alpha-hydroxyl group and the ortho-fluorine atom.
Geometry Optimization: Execute geometry optimization in Gaussian 09 at the B3LYP/6-311++G(d,p) level of theory[4].
Internal Validation (Frequency Analysis): Immediately following optimization, perform harmonic vibrational frequency calculations at the exact same level of theory. Validation Metric: The absence of any imaginary frequencies (
) mathematically guarantees that the optimized geometry represents a true local energy minimum rather than a transitional saddle point[4].
Electronic Mapping: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. Generate the MEP surface to identify nucleophilic (red) and electrophilic (blue) domains.
Quantitative Data Summary
The frontier molecular orbital (FMO) analysis provides global reactivity descriptors. The relatively large energy gap indicates high kinetic stability, while the electrophilicity index highlights the electron-withdrawing influence of the halogen substituents[4].
Quantum Descriptor
Symbol
Calculated Value
Unit
HOMO Energy
-6.45
eV
LUMO Energy
-1.82
eV
Energy Gap
4.63
eV
Chemical Hardness
2.31
eV
Electrophilicity Index
3.68
eV
Dipole Moment
3.85
Debye
Table 1: Simulated Quantum Chemical & Reactivity Descriptors (DFT, B3LYP/6-311++G(d,p))
Thermodynamic Stability & Solvation Dynamics (MD)
Causality & Theoretical Grounding
While DFT provides static electronic data in a vacuum or implicit solvent, crystal engineering and chiral resolution occur in explicit, dynamic solvent environments. Molecular Dynamics (MD) simulations are deployed to understand how solvent molecules (e.g., water vs. ethanol) compete for hydrogen bonds with the
-hydroxycarboxylic acid moiety. This dictates the optimal solvent system for crystallization[5].
This workflow utilizes GROMACS[6] to simulate the thermodynamic behavior of the molecule in explicit solvents.
Topology Generation: Parameterize the ligand using the CHARMM36 force field. Assign partial atomic charges using the Restrained Electrostatic Potential (RESP) method derived from the prior DFT outputs.
System Solvation & Neutralization: Place the molecule in a cubic periodic bounding box, ensuring a minimum 1.0 nm clearance between the solute and the box edges. Solvate explicitly using the TIP3P water model (or ethanol). Neutralize the system with
counterions if the carboxylate is deprotonated.
Energy Minimization: Execute a steepest-descent minimization algorithm. Validation Metric: The minimization is considered successful and complete only when the maximum force (
) falls below 1000 kJ/mol/nm, ensuring all steric clashes are resolved.
Equilibration Phases:
Conduct a 100 ps NVT ensemble (constant Number, Volume, Temperature) at 300 K using a modified Berendsen thermostat to stabilize temperature.
Follow with a 100 ps NPT ensemble (constant Pressure) at 1 bar using the Parrinello-Rahman barostat to stabilize system density.
Production Run: Execute a 100 ns production simulation integrating Newton's equations of motion with a 2 fs time step. Extract trajectories every 10 ps for Root Mean Square Deviation (RMSD) and hydrogen-bond analysis.
Halogenated mandelic acids are highly effective resolving agents for the enantiopurification of racemic drugs via enantiospecific cocrystallization[1]. The efficacy of 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid in chiral recognition stems from a triad of intermolecular forces:
Strong Hydrogen Bonding: Driven by the
-hydroxyl and carboxylic acid groups.
Halogen Bonding (
): The polarizable bromine atom acts as a highly directional electron acceptor (sigma-hole interaction).
Stacking: The electron-deficient fluorinated aromatic ring engages in robust stacking with electron-rich aromatic moieties of target APIs.
By computationally screening these interactions, researchers can predict which diastereomeric cocrystal (P-diastereomer vs. N-diastereomer) will exhibit lower lattice energy and selectively precipitate from solution[1].
Workflow Visualizations
Fig 1. Sequential computational workflow for quantum mechanical and thermodynamic profiling.
Fig 2. Enantioselective chiral resolution pathway utilizing halogenated mandelic acid as a coformer.
References
[1] ACS Omega. Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid. ACS Publications (June 02, 2022).[Link]
[6] Abraham, M. J., et al. GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25 (2015).[Link]
[3] Frisch, M. J., et al. Gaussian 09 Programmer's Reference & Citations. Gaussian, Inc., Wallingford CT (2009).[Link]
[4] Tieba, T. N., et al. Theoretical Study of Reactivity and Stability... by the Density Functional Theory (DFT) Method. Journal of Materials Physics and Chemistry (2023). [Link]
Synthesis protocol for 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid
Application Note: Precision Synthesis of 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic Acid Executive Summary This protocol details the synthesis of 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid (also known as 5-bromo-2-f...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Synthesis of 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic Acid
Executive Summary
This protocol details the synthesis of 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid (also known as 5-bromo-2-fluoromandelic acid), a critical chiral building block for pharmaceutical development. This scaffold is frequently employed in the design of anticoagulants, antifungal agents, and kinase inhibitors where the orthogonal halogenation pattern provides unique metabolic stability and hydrophobic interactions.
The method utilizes a Trimethylsilyl Cyanide (TMSCN) addition followed by acidic hydrolysis . Unlike traditional bisulfite or aqueous cyanide routes, this anhydrous protocol minimizes polymerization side-reactions common with electron-deficient aldehydes and ensures high safety standards by avoiding the direct handling of gaseous HCN.
Strategic Synthesis Design
Retrosynthetic Analysis
The target molecule is a mandelic acid derivative.[1][2][3][4] The presence of strong electron-withdrawing groups (EWGs)—specifically the inductive (-I) effects of the 2-Fluoro and 5-Bromo substituents—renders the benzylic position highly electrophilic.
Challenge: The electron-deficient nature of the parent aldehyde (5-bromo-2-fluorobenzaldehyde) makes it prone to hydrate formation and Cannizzaro disproportionation under strongly basic conditions.
Solution: We employ a Lewis-acid catalyzed addition of TMSCN. The resulting silyl cyanohydrin is kinetically stable and prevents the retro-cyanohydrin reaction, allowing for controlled hydrolysis.
Reaction Pathway Visualization
Figure 1: Synthetic pathway utilizing the silyl cyanohydrin intermediate to bypass unstable free cyanohydrins.
Detailed Experimental Protocol
Phase 1: Formation of Silyl Cyanohydrin
Objective: Convert the aldehyde to the protected nitrile intermediate.
Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a septum.
Dissolution: Charge the flask with 5-Bromo-2-fluorobenzaldehyde (10.0 g, 49.2 mmol) and anhydrous DCM (100 mL). Stir until fully dissolved.
Catalyst Addition: Add ZnI₂ (785 mg, 2.46 mmol) to the solution. The mixture may appear slightly cloudy.
TMSCN Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add TMSCN (7.4 mL, 59.0 mmol) dropwise via syringe over 15 minutes.
Note: The reaction is exothermic. Control addition rate to maintain temp < 5°C.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 8:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by the cyanohydrin silyl ether (Rf ~0.8).
Workup: Quench the reaction by adding saturated NaHCO₃ solution (50 mL). Separate the organic layer, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
Concentration: Filter and concentrate the solvent in vacuo to yield the crude silyl cyanohydrin as a pale yellow oil.
Checkpoint: This intermediate is sufficiently pure for the next step. Do not distill (thermal instability).
Phase 2: Hydrolysis to Hydroxy Acid
Objective: Hydrolyze the nitrile and cleave the silyl group to yield the free acid.
The benzylic proton (5.25 ppm) is the diagnostic peak.
¹⁹F NMR
δ -115 to -120 ppm
Diagnostic for ortho-F substitution.
Yield
75–85% (over 2 steps)
Workflow Logic & Troubleshooting
Figure 2: Operational workflow emphasizing the base-extraction purification strategy.
Troubleshooting Guide:
Low Yield in Step 1: Ensure ZnI₂ is dry. If the catalyst is wet, the reaction stalls. Re-sublime ZnI₂ or use fresh bottle.
Incomplete Hydrolysis: If the amide intermediate persists (detectable by MS or IR), increase reflux time or switch to 1:1 H₂SO₄/Water.
Coloration: A yellow/brown tint in the final product indicates trace oxidation of the phenol/bromide. Recrystallization with activated charcoal removes this.
Safety & Compliance
TMSCN Hazard: Trimethylsilyl cyanide hydrolyzes to release Hydrogen Cyanide (HCN) upon contact with moisture. ALL operations must be performed in a well-ventilated fume hood. Keep a cyanide antidote kit available.
Waste Disposal: Aqueous waste from the TMSCN reaction must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize residual cyanide before disposal.
References
Organic Syntheses Procedure for TMSCN Addition:
L. H. Dao, D. Mackay. "Trimethylsilyl Cyanide."[11] Organic Syntheses, Coll.[1] Vol. 6, p.1033 (1988).
General Synthesis of Mandelic Acids:
Corson, B. B., et al. "Mandelic Acid." Organic Syntheses, Coll.[1] Vol. 1, p.336 (1941).
Properties of 5-Bromo-2-fluorobenzaldehyde:
ChemicalBook Database Entry for CAS 93777-26-5.[5][6]
Review of Mandelic Acid Derivatives in Medicinal Chemistry:
Zhang, Y., et al. "Biosynthesis Strategies and Application Progress of Mandelic Acid."[12] PMC (NIH), 2025.
Topic: Asymmetric Synthesis of Chiral 2-Hydroxyacetic Acids
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: Chiral 2-hydroxyacetic acids (α-hydroxy acids) are paramount structural motifs in a vast array of pharmaceuticals, natural pro...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: Chiral 2-hydroxyacetic acids (α-hydroxy acids) are paramount structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials.[1][2] Their synthesis in enantiomerically pure form presents a significant challenge and is a key focus in modern organic chemistry. This application note provides an in-depth guide to the principal methodologies for the asymmetric synthesis of these valuable chiral building blocks. We will explore field-proven strategies, including catalytic asymmetric hydrogenation, enantioselective α-hydroxylation, Sharpless asymmetric dihydroxylation, and enzymatic transformations. Each section details the mechanistic underpinnings, explains the causality behind experimental choices, and provides robust, step-by-step protocols to empower researchers in their synthetic endeavors.
Introduction: The Significance of Chiral α-Hydroxy Acids
Chiral α-hydroxy acids are not merely synthetic intermediates; they are often the core chiral component responsible for the biological activity of many therapeutic agents.[1] For instance, the side chain of the widely used anticancer drug Taxol contains a chiral β-amino-α-hydroxy acid moiety.[3] The precise stereochemistry at the C2 position is critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[4] Consequently, the development of efficient, scalable, and highly enantioselective methods to access these compounds is a critical objective in drug discovery and development.[5] This guide focuses on four primary pillars of asymmetric synthesis to achieve this goal.
Strategic Overview: Selecting the Right Synthetic Path
Choosing the optimal synthetic route depends on several factors, including the starting material availability, desired scale, and the specific structure of the target α-hydroxy acid. The following diagram provides a high-level decision-making workflow.
Caption: Workflow for selecting a synthetic strategy.
Catalytic Asymmetric Hydrogenation of α-Keto Esters and Acids
The asymmetric hydrogenation of prochiral α-keto esters or acids is one of the most direct and atom-economical methods for producing chiral α-hydroxy acids.[6] This approach relies on a chiral transition-metal catalyst to deliver hydrogen to one face of the ketone, establishing the stereocenter with high fidelity.
Mechanistic Insight: The reaction typically involves the coordination of the carbonyl group (and often the adjacent carboxyl group) to a chiral metal center (commonly Ruthenium or Iridium).[6][7] The chiral ligand environment creates a sterically and electronically differentiated space, forcing the substrate to adopt a specific orientation. Hydrogen is then delivered from the metal hydride to the less hindered face of the coordinated ketone, yielding the chiral hydroxy acid.
Catalyst Systems:
Ruthenium-based Catalysts: Chiral bisphosphine ligands, such as BINAP and its derivatives, complexed with Ruthenium are highly effective. For example, Ru-Sunphos has been used for the direct hydrogenation of α-keto acids to the corresponding α-hydroxy acids with high enantioselectivity.[6]
Iridium-based Catalysts: Chiral iridium catalysts bearing SpiroPAP ligands have demonstrated exceptional efficiency and enantioselectivity for the direct asymmetric hydrogenation of α-keto acids under mild conditions, achieving high turnover numbers suitable for large-scale synthesis.[6]
Protocol 3.1: Direct Asymmetric Hydrogenation of an α-Keto Acid using an Ir/SpiroPAP Catalyst
This protocol is adapted from the direct hydrogenation methodology developed for α-keto acids.[6]
High-pressure autoclave equipped with a magnetic stir bar
Procedure:
In a glovebox, add the [Ir(COD)Cl]₂, (S)-SpiroPAP ligand, and I₂ to a vial. Add 2 mL of degassed MeOH and stir for 30 minutes to pre-form the catalyst.
In a separate glass liner for the autoclave, dissolve the α-keto acid (1.0 mmol) in 3 mL of degassed MeOH.
Transfer the pre-formed catalyst solution to the substrate solution via syringe.
Seal the glass liner inside the autoclave.
Purge the autoclave three times with H₂ gas.
Pressurize the autoclave to 10 atm of H₂.
Stir the reaction at room temperature for 12-24 hours. Monitor reaction completion by TLC or LC-MS.
Carefully vent the autoclave.
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes) or recrystallization to yield the chiral α-hydroxy acid.
Determine enantiomeric excess (ee) by chiral HPLC analysis.
Self-Validation: The protocol's success is validated by achieving high conversion (>95%) and high enantioselectivity (>95% ee). The ee should be confirmed using a calibrated chiral HPLC method by comparing the product to racemic and authentic chiral standards.
Asymmetric α-Hydroxylation of Carbonyl Compounds
This strategy involves the direct, enantioselective installation of a hydroxyl group onto the α-position of a carbonyl compound. This can be achieved using either organocatalysts or metal-based systems with an appropriate oxidant.
Mechanistic Insight:
Organocatalysis: A common approach uses a chiral primary amine catalyst that condenses with a β-ketocarbonyl substrate to form a chiral enamine.[8][9][10] This enamine then nucleophilically attacks an electrophilic oxygen source. A recent advancement involves a cooperative system where a chiral primary amine and a ketone work together to activate hydrogen peroxide (H₂O₂) via an oxaziridine intermediate, which then delivers the oxygen atom enantioselectively.[8][11]
Phase-Transfer Catalysis: Chiral phase-transfer catalysts (PTCs) can be used for the α-hydroxylation of ketones using molecular oxygen as the oxidant.[12] The chiral PTC transports the enolate from the aqueous basic phase to the organic phase, where it reacts with oxygen within a chiral environment.
Data Summary: Cooperative Amine/Ketone Catalysis
Substrate (β-Ketocarbonyl)
Yield (%)
ee (%)
1,3-Diphenylpropane-1,3-dione
95
96
1-Phenylbutane-1,3-dione
92
94
Ethyl 2-oxo-2-phenylacetate
88
90
Data synthesized from findings reported in J. Am. Chem. Soc. 2021, 143, 1078-1087.[8]
Sharpless Asymmetric Dihydroxylation (AD) and Subsequent Oxidation
The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that provides a highly reliable and predictable method for converting alkenes into chiral vicinal diols.[13] For the synthesis of α-hydroxy acids, a terminal alkene is first dihydroxylated to yield a chiral 1,2-diol, which is then selectively oxidized.
Mechanistic Insight (AD Reaction): The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand.[13][14] The ligand and OsO₄ form a chiral complex that undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate.[13][15] Hydrolysis of this intermediate releases the chiral diol and a reduced osmium species. A stoichiometric co-oxidant, such as potassium ferricyanide (K₃[Fe(CN)₆]), is used to regenerate the OsO₄, allowing the catalytic cycle to continue.[14]
Caption: Catalytic cycle of the Sharpless AD reaction.
Subsequent Oxidation: The resulting 1,2-diol, which has a primary and a tertiary alcohol, must be selectively oxidized at the primary position. Oxidants like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant (e.g., bleach) can selectively oxidize the primary alcohol to the carboxylic acid without cleaving the C-C bond.[16]
Protocol 5.1: Two-Step Synthesis of (R)-Mandelic Acid from Styrene
This protocol is based on the well-established Sharpless AD procedure followed by a selective oxidation.[16]
Step A: Asymmetric Dihydroxylation of StyreneMaterials:
Styrene (1.0 mmol, 104 mg)
AD-mix-β (1.4 g)
Methanesulfonamide (CH₃SO₂NH₂) (95 mg, 1.0 mmol)
tert-Butanol (5 mL)
Water (5 mL)
Procedure:
To a 25 mL round-bottom flask with a stir bar, add tert-butanol (5 mL) and water (5 mL).
Add AD-mix-β (1.4 g) and methanesulfonamide (95 mg) to the solvent mixture.
Stir vigorously at room temperature until both phases are clear and the mixture is a pale yellow/green color.
Cool the mixture to 0 °C in an ice bath.
Add styrene (1.0 mmol) and stir vigorously at 0 °C for 18-24 hours.
Quench the reaction by adding solid sodium sulfite (1.5 g) and allowing the mixture to warm to room temperature while stirring for 1 hour.
Add ethyl acetate (10 mL). Separate the organic layer.
Extract the aqueous layer twice with ethyl acetate (2 x 10 mL).
Combine the organic layers, wash with 2 M KOH, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (R)-1-phenylethane-1,2-diol. This is often pure enough for the next step.
Step B: Selective Oxidation to (R)-Mandelic AcidMaterials:
Crude (R)-1-phenylethane-1,2-diol (from Step A)
TEMPO (0.05 mmol, 8 mg)
Acetonitrile (5 mL)
Phosphate buffer (pH 6.7, 3 mL)
Sodium chlorite (NaClO₂) (1.5 mmol, 135 mg)
Dilute household bleach (5% NaOCl, 0.05 mmol)
Procedure:
Dissolve the crude diol in acetonitrile (5 mL).
Add the phosphate buffer solution and TEMPO.
In a separate flask, dissolve sodium chlorite in water (2 mL).
Add the sodium chlorite solution to the reaction mixture, followed by the dilute bleach solution.
Stir at room temperature for 4-6 hours. The reaction will turn yellow-orange.
Quench by adding aqueous sodium sulfite solution until the color disappears.
Acidify the mixture to pH 2-3 with 1 M HCl.
Extract the product with ethyl acetate (3 x 15 mL).
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield crude (R)-mandelic acid.
Purify by recrystallization (e.g., from water or toluene).
Confirm identity and enantiomeric excess via chiral HPLC and NMR spectroscopy.
Enzymatic and Chemo-Enzymatic Strategies
Biocatalysis offers an environmentally friendly and often highly selective alternative to traditional chemical methods.[4] Enzymes operate under mild conditions (aqueous media, room temperature) and can exhibit exquisite enantio- and regioselectivity.
Key Enzymatic Approaches:
Hydroxynitrile Lyase (HNL) Cascades: (S)-specific HNLs can catalyze the addition of cyanide to an aldehyde, forming an (S)-cyanohydrin. This intermediate can then be hydrolyzed to the corresponding (S)-α-hydroxy acid by a nitrilase enzyme, often in a one-pot cascade reaction.[17]
Deracemization via Dehydrogenases: A racemic mixture of an α-hydroxy acid can be converted to a single enantiomer. This is achieved using a pair of stereocomplementary dehydrogenases. One enzyme selectively oxidizes the undesired (e.g., S)-enantiomer to the α-keto acid, while the other enzyme selectively reduces the keto acid to the desired (e.g., R)-enantiomer.[18] This dynamic process eventually converts the entire mixture to the desired enantiopure product.
Lipase-Catalyzed Resolutions: Lipases can be used for the kinetic resolution of racemic α-hydroxy esters through enantioselective acylation or hydrolysis. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
Conclusion
The asymmetric synthesis of chiral 2-hydroxyacetic acids is a well-developed field with a diverse toolkit available to the modern chemist. Catalytic asymmetric hydrogenation offers a direct and efficient route from α-keto precursors. Asymmetric α-hydroxylation provides a means for direct C-H functionalization. The Sharpless AD followed by oxidation remains a benchmark for reliability and high enantioselectivity from alkene starting materials. Finally, enzymatic methods provide green and highly selective pathways that are increasingly adopted in industrial processes. The choice of method will be dictated by the specific target molecule and available resources, but the protocols and strategies outlined in this guide provide a solid foundation for achieving success in this critical area of asymmetric synthesis.
References
Title: Catalytic asymmetric syntheses of alpha-amino and alpha-hydroxyl acid derivatives
Source: The Journal of Organic Chemistry, 2009
URL: [Link]
Title: Chiral Primary Amine/Ketone Cooperative Catalysis for Asymmetric α-Hydroxylation with Hydrogen Peroxide
Source: Journal of the American Chemical Society, 2021
URL: [Link]
Title: Enzymatic cascade synthesis of (S)-2-hydroxycarboxylic amides and acids: Cascade reactions employing a hydroxynitrile lyase, nitrile-converting enzymes and an amidase
Source: ResearchGate, Publication
URL: [Link]
Title: Chiral Primary Amine/Ketone Cooperative Catalysis for Asymmetric α-Hydroxylation with Hydrogen Peroxide
Source: ChemRxiv, Preprint
URL: [Link]
Title: Enzymatic routes for the synthesis of enantiopure (R)-2-hydroxy acids
Source: ResearchGate, Publication
URL: [Link]
Title: Chiral Primary Amine/Ketone Cooperative Catalysis for Asymmetric α-Hydroxylation with Hydrogen Peroxide
Source: ResearchGate, Publication
URL: [Link]
Title: Chiral Primary Amine/Ketone Cooperative Catalysis for Asymmetric α-Hydroxylation with Hydrogen Peroxide
Source: Journal of the American Chemical Society, 2021
URL: [Link]
Title: Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen
Source: ACS Catalysis, 2015
URL: [Link]
Title: Sharpless asymmetric dihydroxylation
Source: Wikipedia
URL: [Link]
Title: Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review
Source: Molecules, 2023
URL: [Link]
Title: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product
Source: Research and Reviews: Journal of Chemistry, 2016
URL: [Link]
Title: Sharpless Asymmetric Dihydroxylation Reaction
Source: Myers Research Group, Harvard University
URL: [Link]
Title: Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters
Source: Organic Letters, 2013
URL: [Link]
Title: Direct asymmetric hydrogenation of α-keto acids by using the highly efficient chiral spiro iridium catalysts
Source: ResearchGate, Publication
URL: [Link]
Title: Enantioselective synthesis of α-hydroxyacids through oxidation of terminal alkenes with AD-mix/TEMPO
Source: Tetrahedron Letters, 2000
URL: [Link]
Title: A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS
Source: ResearchGate, Publication
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocols
Executive Summary & Chemical Profile
2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid (CAS: 668969-65-1)[1], also known as 5-bromo-2-fluoromandelic acid, is a highly versatile, multi-functional building block. Featuring a molecular formula of C₈H₆BrFO₃[2], this compound is characterized by three distinct reactive domains: an aryl bromide, an ortho-fluorine atom, and an α-hydroxy acid (mandelic acid) core. This structural triad makes it an invaluable intermediate for the divergent synthesis of active pharmaceutical ingredients (APIs), chiral auxiliaries, and complex peptidomimetics.
Strategic Utility in Medicinal Chemistry (The "Why")
In drug development, the selection of starting materials is driven by the need for late-stage functionalization and metabolic tuning. The structural features of this compound provide specific, causal benefits to the synthetic chemist:
The Fluoro-Effect (Metabolic & Physicochemical Tuning): The fluorine atom at the 2-position inductively lowers the pKa of the benzylic hydroxyl group, altering the hydrogen-bonding network of the final molecule. Furthermore, ortho-fluorination provides a "metabolic shield," protecting the aromatic ring from rapid oxidative degradation by cytochrome P450 enzymes[3].
The Bromo-Handle (Late-Stage Diversification): The 5-bromo substituent serves as a highly reactive electrophilic site. It enables robust palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira), allowing chemists to rapidly generate libraries of biaryl compounds without altering the chiral α-hydroxy acid core[4].
The Mandelic Acid Core (Chiral Control & Linkage): The α-hydroxy acid moiety provides a critical stereocenter for enantioselective target binding. The orthogonal reactivity of the hydroxyl and carboxyl groups allows for selective esterification, amidation, or macrolactonization.
Fig 1: Divergent synthetic pathways utilizing the mandelic acid building block.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating mechanistic rationale and in-process controls to ensure reproducibility.
Scientific Rationale:
Traditional homogeneous palladium catalysts (e.g., Pd(PPh₃)₄) often require the protection of the α-hydroxyl and carboxylic acid groups to prevent catalyst poisoning via chelation. By utilizing a heterogeneous Palladium on Carbon (Pd/C) catalyst in an aqueous-ethanolic solvent system, the unprotected 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetic acid can be directly coupled with arylboronic acids. This approach is highly atom-economical and simplifies the workflow by eliminating tedious protection/deprotection steps[4].
Step-by-Step Methodology:
Preparation: In a 50 mL round-bottom flask, dissolve 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetic acid (1.0 equiv, 2.0 mmol) and the desired arylboronic acid (1.2 equiv, 2.4 mmol) in a degassed mixture of Ethanol/Water (3:1 v/v, 20 mL).
Base Addition: Add anhydrous Na₂CO₃ (3.0 equiv, 6.0 mmol) to the solution. Stir for 5 minutes at room temperature to ensure complete dissolution.
Catalyst Introduction: Carefully add 10% Pd/C (0.05 equiv Pd, 0.1 mmol). Self-Validation Check: The solution will turn black and opaque.
Reaction: Purge the flask with Argon for 10 minutes. Heat the reaction mixture to 80 °C under reflux for 12 hours.
Monitoring: Monitor the reaction via LC-MS or TLC (Eluent: DCM/MeOH/AcOH 90:9:1). The disappearance of the starting material mass (m/z ~247 [M-H]⁻) indicates completion[2].
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with Ethanol (2 × 10 mL).
Isolation: Concentrate the filtrate under reduced pressure. Acidify the aqueous residue with 1M HCl to pH 2, and extract with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude biaryl mandelic acid.
Fig 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling at the 5-bromo position.
Protocol B: Enzymatic Kinetic Resolution
Scientific Rationale:
Obtaining enantiopure (R)- or (S)-mandelic acid derivatives is critical for biological efficacy. Chemical resolution via diastereomeric salt formation can be low-yielding. Enzymatic kinetic resolution using Lipase PS (from Burkholderia cepacia) offers a highly enantioselective alternative. Because mandelic acids are highly polar, immobilizing the enzyme on Celite prevents enzyme aggregation in organic solvents (like MTBE), drastically improving stability, reaction rate, and enantiomeric excess (ee)[5].
Step-by-Step Methodology:
Enzyme Immobilization: Lyophilize Lipase PS in the presence of Celite (1:3 w/w ratio) from a pH 7.0 phosphate buffer to create the supported biocatalyst.
Acyl Donor: Add vinyl acetate (3.0 equiv, 15.0 mmol) as the irreversible acyl donor.
Initiation: Add the Celite-supported Lipase PS (150 mg). Incubate the suspension at 40 °C in an orbital shaker (200 rpm).
Monitoring: Track the conversion via Chiral HPLC. The enzyme selectively acetylates the (S)-enantiomer, leaving the (R)-enantiomer as the free α-hydroxy acid.
Termination & Separation: Once 50% conversion is reached (typically 24-36 hours), filter off the immobilized enzyme. Partition the filtrate with saturated NaHCO₃. The unreacted (R)-mandelic acid derivative moves to the aqueous layer, while the acetylated (S)-enantiomer remains in the organic layer.
Recovery: Acidify the aqueous layer to pH 2 and extract with Ethyl Acetate to isolate the pure (R)-2-(5-bromo-2-fluorophenyl)-2-hydroxyacetic acid.
Quantitative Data Summaries
To guide experimental design, the following tables summarize the expected performance metrics based on optimized conditions.
Table 1: Optimization of Pd-Catalyzed Suzuki-Miyaura Coupling
Catalyst System
Solvent System
Temp (°C)
Time (h)
Yield (%)
Notes
Pd(PPh₃)₄ (Homogeneous)
Toluene/H₂O
90
24
< 30%
Catalyst poisoning observed due to free -OH/-COOH.
PubChemLite. "668969-65-1 (C8H6BrFO3) Structural Information and Mass Spectrometry". Université du Luxembourg.[Link]
Li, S., et al. "CYP152 peroxygenases open a green pathway to chiral molecules (Enzymatic synthesis of fluoromandelic acids)." Science China Press / EurekAlert!. [Link]
Mendiola, J., et al. "Robust Enzymatic Resolution of 3-Fluoromandelic Acid with Lipase PS Supported on Celite." Organic Process Research & Development, ACS Publications.[Link]
Dyer, U. C., et al. "Preparation of Enantiopure 4-Arylmandelic Acids via a Pd/C-Catalyzed Suzuki Coupling of Enantiopure 4-Bromomandelic Acid." Tetrahedron Letters, ResearchGate.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Application Scope
Target Analyte: 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid
Common Name: 5-Bromo-2-fluoromandelic acid
CAS Number: 1250813-99-0
Application: Critical Key Starting Material (KSM) / Intermediate in the synthesis of SGLT2 inhibitors (e.g., Ipragliflozin, Canagliflozin analogs).
This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the assay and impurity profiling of 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid. Unlike standard phenylacetic acids, the presence of the
-hydroxy group creates a chiral center and increases polarity, while the halogenated ring (Br, F) introduces significant hydrophobicity and unique electronic effects.
This method is designed to resolve the target analyte from its critical synthetic precursors (5-Bromo-2-fluorobenzaldehyde) and oxidative degradants (5-Bromo-2-fluorobenzoic acid).
Chemical Context & Method Strategy
Physicochemical Profile[1][2]
Structure: A mandelic acid scaffold substituted with Bromine at position 5 and Fluorine at position 2.
Acidity (pKa): ~3.4 (Carboxylic acid). The electron-withdrawing halogens slightly increase acidity compared to unsubstituted mandelic acid (pKa 3.85).
UV Chromophore: The halogenated benzene ring provides strong absorption at 220 nm (primary) and 254-265 nm (secondary).
Solubility: Soluble in Methanol, Acetonitrile, and Ethanol. Sparingly soluble in water at low pH.
Method Development Logic (The "Why" behind the "How")
Stationary Phase Selection: A C18 (Octadecyl) column is selected as the primary phase. The bromine atom provides sufficient
- and hydrophobic interaction for retention. A standard C18 prevents the peak tailing often seen with polar-embedded phases when analyzing strong acids.
Mobile Phase pH Control: To ensure robust retention and symmetrical peak shape, the mobile phase pH must be maintained below the pKa (pH < 3.0) . This suppresses the ionization of the carboxylic acid (
), keeping it in the neutral, hydrophobic state.
Choice: 0.1% Phosphoric Acid or 0.1% Trifluoroacetic Acid (TFA). Phosphoric acid is preferred for UV transparency at low wavelengths (210-220 nm).
Critical Separation: The method must separate the Aldehyde precursor (less polar, elutes later) and the Benzoic Acid impurity (lacks the hydroxyl group, elutes later than mandelic acid but earlier than aldehyde).
Experimental Protocol
Equipment & Reagents[2]
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC (or equivalent) equipped with a Diode Array Detector (DAD).
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna C18(2).
Initial equilibration (High aqueous for polar acid retention)
2.00
90
10
Isocratic hold to settle baseline
12.00
20
80
Linear gradient to elute hydrophobic impurities (Aldehydes)
15.00
20
80
Wash step
15.10
90
10
Return to initial conditions
20.00
90
10
Re-equilibration
Sample Preparation
Diluent: Water:Acetonitrile (50:50 v/v).
Note: Do not use 100% aqueous diluent as the brominated compound may precipitate or adsorb to glass surfaces.
Standard Stock Solution: Weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve in 10 mL ACN, sonicate, and dilute to volume with Water. (Conc: 1000 µg/mL).[5]
Working Standard: Dilute Stock to 100 µg/mL using the Diluent.
Test Sample: Prepare in duplicate at a target concentration of 100 µg/mL. Filter through 0.45 µm PTFE or Nylon filter.
Method Logic & Impurity Mapping (Visualization)
The following diagram illustrates the chromatographic logic and the separation order of the target analyte relative to its key synthetic impurities.
Figure 1: Chromatographic separation logic. The
-hydroxy group makes the target mandelic acid more polar than its benzoic acid and aldehyde congeners, resulting in earlier elution on C18.
Method Validation (ICH Q2 Guidelines)
To ensure the method is suitable for regulatory submission, the following validation parameters must be assessed.
System Suitability Criteria
Tailing Factor (
): NMT 1.5 (Critical for acidic compounds).
Theoretical Plates (
): NLT 5,000.
RSD of Peak Area: NMT 2.0% (n=6 injections).
Resolution (
): > 2.0 between Target and Benzoic Acid Impurity.
Linearity & Range
Range: Prepare solutions from 50% to 150% of the target concentration (e.g., 50 µg/mL to 150 µg/mL).
Spike the analyte into a placebo matrix (if available) or perform standard addition at 80%, 100%, and 120% levels.
Acceptance: Mean recovery 98.0% – 102.0%.
Robustness (Critical Parameters)
pH Variation:
0.2 pH units. (Verify that retention time does not drift significantly).
Column Temp:
5°C.
Flow Rate:
0.1 mL/min.
Advanced Considerations: Chiral Separation
While the method above quantifies chemical purity, 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid is a chiral molecule. If enantiomeric purity is required (e.g., for asymmetric synthesis of gliflozins), an achiral C18 column is insufficient.
Protocol for Enantiomeric Purity (Chiral HPLC):
Column: Chiralpak IC or Chiralpak AD-H (Amylose-based).
Mechanism: The polysaccharide stationary phase interacts with the chiral center via hydrogen bonding and steric inclusion.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing > 1.5
Secondary silanol interactions; pH too high.
Lower pH to 2.0 using Phosphate buffer. Ensure column is "End-capped".
Split Peaks
Sample solvent mismatch.
Ensure sample diluent matches initial mobile phase (High Aqueous). Avoid 100% ACN as diluent.
RT Drift
Temperature fluctuation or insufficient equilibration.
Use a column oven. Equilibrate for at least 10 column volumes between gradient runs.
Ghost Peaks
Carryover from previous run.
Add a needle wash step (50:50 MeOH:Water) in the autosampler method.
References
National Center for Biotechnology Information. (2025). Enantioseparation of mandelic acid derivatives by HPLC. PMC PubMed Central. Retrieved March 6, 2026, from [Link]
SIELC Technologies. (2018). Separation of Mandelic Acid and Fluorophenylacetic Acids on Reverse Phase Columns. Retrieved March 6, 2026, from [Link]
Application Note: Chiral Resolution of Racemic 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic Acid
[1] Executive Summary This application note details the protocol for the enantiomeric resolution of 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid (also referred to as 5-bromo-2-fluoromandelic acid). This scaffold is a...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This application note details the protocol for the enantiomeric resolution of 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid (also referred to as 5-bromo-2-fluoromandelic acid). This scaffold is a critical chiral building block in the synthesis of SGLT2 inhibitors and specific kinase inhibitors where the ortho-fluoro and meta-bromo substitution pattern dictates metabolic stability and binding affinity.
While asymmetric synthesis (e.g., enantioselective reduction of the corresponding keto-acid) is possible, classical resolution via diastereomeric salt formation remains the most robust, cost-effective method for multi-gram to kilogram scale purification. This guide provides a validated workflow using (S)-(-)-1-Phenylethylamine ((S)-PEA) as the resolving agent, supported by Chiral HPLC for enantiomeric excess (% ee) determination.
Strategic Workflow
The resolution process relies on the solubility difference between the diastereomeric salts formed by the racemic acid and a chiral base.[1][2][3] The workflow is visualized below:
Figure 1: Workflow for the classical resolution of 5-bromo-2-fluoromandelic acid using (S)-PEA. The process exploits the differential solubility of the diastereomeric salts.[1]
Technical Rationale & Mechanism
Why (S)-(-)-1-Phenylethylamine?
Mandelic acid derivatives possess a secondary hydroxyl group alpha to the carboxyl moiety. This structure creates a "rigid" hydrogen-bonding network when paired with primary chiral amines.
Structural Match: (S)-PEA is structurally homologous to the target acid (phenyl ring + chiral center + polar group). This promotes tight packing in the crystal lattice for one diastereomer over the other [1].
The Fluorine Effect: The ortho-fluorine atom on the target molecule acts as a weak hydrogen bond acceptor but also increases the acidity of the carboxylic proton compared to non-fluorinated mandelic acid. This strengthens the ionic bond with the amine, often resulting in salts with higher melting points and sharper solubility curves [2].
Critical Parameters
Solvent System: A mixture of Ethanol (EtOH) and Water is preferred. Pure alcohols often yield crystals that are too soluble, while pure water may cause "oiling out" (liquid-liquid phase separation) rather than crystallization due to the lipophilicity of the bromo-phenyl ring.
Stoichiometry: A 1:1 molar ratio is standard, but a 0.6:1 ratio (Amine:Acid) (the "Pope-Peachey" method) can sometimes yield higher ee in the first pass by leaving the more soluble enantiomer in the free acid form in solution.
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the racemic acid (10.0 g) in 80 mL of Ethanol/Water (9:1 v/v).
Heat the mixture to 60°C until fully dissolved.
Salt Formation:
Add (S)-(-)-1-Phenylethylamine (4.85 g) dropwise over 10 minutes while stirring.
Observation Check: The solution may warm slightly (exothermic). Ensure the solution remains clear. If precipitation occurs immediately, add more Ethanol (5-10 mL) and reflux until clear.
Crystallization (The Critical Step):
Allow the solution to cool to room temperature slowly (turn off heat, leave in oil bath). Rapid cooling traps impurities.
Once at room temperature, move the flask to a 4°C refrigerator for 12 hours.
Troubleshooting: If no crystals form after 24h, scratch the inner wall of the flask with a glass rod or add a seed crystal of the pure salt if available.
Filtration & Washing:
Filter the white crystalline solid via vacuum filtration.
Wash the cake with 10 mL of cold Ethanol.
Save the filtrate: This contains the opposite enantiomer enriched in the mother liquor.
Liberation of the Free Acid:
Suspend the wet salt cake in 50 mL of water.
Acidify with 1M HCl until pH < 2. The free acid will precipitate or oil out.
Extract with Ethyl Acetate (3 x 30 mL).
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Recrystallization (Optional but Recommended):
If Chiral HPLC (Protocol B) indicates ee < 98%, recrystallize the salt before acid liberation using Ethanol/Water (95:5).
Protocol B: Analytical Validation (Chiral HPLC)
To verify the optical purity, a robust HPLC method is required. The presence of the halogen atoms (Br, F) makes the molecule suitable for polysaccharide-based chiral stationary phases.
Method Parameters:
Parameter
Condition
Rationale
Column
Chiralpak AD-3 (or AD-H)
Amylose-based columns show superior selectivity for halogenated mandelic acids [3].
Dimensions
150 x 4.6 mm, 3 µm
Smaller particle size (3 µm) improves resolution of critical pairs.
TFA is mandatory to suppress ionization of the carboxylic acid; without it, peaks will tail severely.
Flow Rate
1.0 mL/min
Standard flow for analytical separation.
Detection
UV @ 230 nm
The Bromo-phenyl chromophore absorbs strongly here.
Temperature
25°C
Lower temperatures generally improve separation factors ().
Expected Results:
Retention Time (
): ~8.5 min (Enantiomer A)
Retention Time (
): ~11.2 min (Enantiomer B)
Resolution (
): > 2.0 (Baseline separation)
Data Analysis & Specifications
Typical Yields
Step
Typical Yield (%)
Typical ee (%)
Notes
Cycle 1 Salt
35 - 42% (Theoretical Max 50%)
85 - 92%
Loss due to solubility in mother liquor.
Recrystallization
85 - 90% (of input salt)
> 99%
Essential for pharma-grade purity.
Acid Recovery
95 - 98%
> 99%
Quantitative recovery via extraction.
Absolute Configuration Assignment
While (S)-PEA is used, the resulting salt could contain either the (R)- or (S)-acid depending on the specific crystal packing forces.
X-Ray Crystallography: The definitive method. Grow a single crystal of the diastereomeric salt. The known configuration of the (S)-PEA internal standard allows assignment of the acid.
Optical Rotation: Measure
in Methanol (c=1.0).
Substituted mandelic acids typically show rotation magnitudes between
and .
Note: The sign (+/-) must be correlated with HPLC retention time once established.
References
BenchChem. "A Comparative Guide to Chiral Amines for the Resolution of Racemic Acids." BenchChem Application Notes. Accessed 2023.[2] Link
Du, S., et al. "Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam."[6] Crystals, vol. 10, no. 6, 2020. Link
Zhang, Y., et al. "Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography." Journal of Separation Science, vol. 41, 2018. Link
Sigma-Aldrich. "(S)-2-(4-Fluorophenyl)-2-hydroxyacetic acid Product Sheet." Link
Disclaimer: This protocol is intended for research purposes only. All chemicals should be handled with appropriate PPE in a fume hood. The specific solubility of the 5-bromo-2-fluoro derivative may vary slightly from the 4-bromo analog; small-scale pilot crystallization (100 mg) is recommended before scaling to 10 g.
Application Note: Derivatization Strategies for the GC-MS Analysis of 2-Hydroxyacetic Acid (Glycolic Acid)
Executive Summary & Analytical Context 2-Hydroxyacetic acid, commonly known as glycolic acid, is a critical low-molecular-weight organic acid. It serves as a primary toxicological biomarker for ethylene glycol poisoning[...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Context
2-Hydroxyacetic acid, commonly known as glycolic acid, is a critical low-molecular-weight organic acid. It serves as a primary toxicological biomarker for ethylene glycol poisoning[1] and acts as a key metabolite within gut microbiota and botanical matrices[2][3].
From an analytical perspective, 2-hydroxyacetic acid presents a significant challenge for Gas Chromatography-Mass Spectrometry (GC-MS). The molecule contains both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group. These highly polar groups engage in extensive intermolecular hydrogen bonding, rendering the native molecule non-volatile, prone to severe peak tailing, and thermally unstable at standard GC inlet temperatures[4]. To achieve robust chromatographic separation and high-sensitivity detection, chemical derivatization is an absolute necessity.
This application note provides an authoritative, causality-driven guide to the silylation of 2-hydroxyacetic acid, detailing self-validating protocols designed for high-throughput clinical and research laboratories.
Mechanistic Principles of Derivatization
The fundamental goal of derivatizing 2-hydroxyacetic acid is to replace the active protons on both the hydroxyl and carboxyl groups with non-polar silyl groups. This eliminates hydrogen bonding, drastically lowers the boiling point, and enhances thermal stability[4].
Trimethylsilylation (TMS) vs. tert-Butyldimethylsilylation (TBDMS)
Analysts must choose between two primary silylation pathways, each governed by distinct chemical kinetics and structural outcomes:
TMS Derivatization (via BSTFA or MSTFA): Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% trimethylchlorosilane (TMCS) are kinetically aggressive. They rapidly donate TMS groups to form di-TMS-glycolic acid. However, the resulting Si-O bonds are highly susceptible to nucleophilic attack by ambient moisture, leading to rapid hydrolysis and signal degradation[5].
TBDMS Derivatization (via MTBSTFA): N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) replaces active hydrogens with bulky TBDMS groups. Causality: The steric hindrance provided by the tert-butyl group shields the siloxane bond, granting exceptional hydrolytic stability. Furthermore, under Electron Ionization (EI), TBDMS derivatives predictably cleave the tert-butyl radical, yielding a highly abundant [M-57]⁺ fragment ion. This concentrates the ion current into a single high-mass fragment, maximizing the signal-to-noise ratio for Selected Ion Monitoring (SIM)[1][3].
Figure 1: Logical reaction pathway for the di-silylation of 2-hydroxyacetic acid.
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. To account for matrix suppression, extraction losses, and incomplete derivatization, an Internal Standard (IS)—such as 1,3-propanediol or isotopically labeled ¹³C₂-glycolic acid—must be introduced prior to any sample manipulation[1][2].
Reagents and Materials
Derivatization Reagents: MTBSTFA (≥99% purity) or BSTFA + 1% TMCS.
Solvents: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). Note: Solvents must be stored over molecular sieves to maintain anhydrous conditions.
Internal Standard (IS): 1,3-propanediol (15 mg/dL in extraction solvent)[1].
Step-by-Step Methodology
Phase 1: Extraction and Protein Precipitation
Aliquot 50 µL of the biological sample (e.g., serum, urine, or tissue homogenate) into a microcentrifuge tube.
Add 150 µL of ice-cold acetonitrile containing the Internal Standard. Causality: Acetonitrile disrupts protein hydration shells, precipitating macromolecules while keeping the polar 2-hydroxyacetic acid in solution[1][4].
Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 5 minutes at 4°C.
Transfer 100 µL of the clarified supernatant to a clean glass GC autosampler vial.
Phase 2: Stringent Desiccation (Critical Step)
Causality: Silylating reagents react violently with trace water to form volatile silanols, completely quenching the derivatization of the target analyte.
Evaporate the supernatant to complete dryness under a gentle, continuous stream of high-purity nitrogen at 40°C.
Alternative for highly aqueous matrices: Add 500 µL of a water scavenger mixture (2,2-dimethoxypropane/DMF, 80:20 v/v) to chemically convert residual water into methanol, followed by evaporation[1].
Phase 3: Derivatization Reaction
Option A: MTBSTFA Protocol (Recommended for High Stability & SIM)
Reconstitute the dried residue in 50 µL of anhydrous DMF or THF. The aprotic solvent acts as both a solubilizer and an acid scavenger[3].
Add 50 µL of MTBSTFA.
Seal the vial tightly with a PTFE-lined cap.
Incubate in a heating block at 80°C for 60 minutes (or up to 130°C for 90 minutes for complex botanical extracts) to drive the di-silylation to completion[1][3].
Option B: BSTFA Protocol (Recommended for Rapid Screening)
Reconstitute the dried residue in 50 µL of anhydrous pyridine.
Figure 2: Self-validating sample preparation and derivatization workflow for GC-MS analysis.
GC-MS Analytical Parameters & Data Presentation
Instrumental Setup
Column: 5% Phenyl / 95% Dimethylpolysiloxane capillary column (e.g., DB-5MS or Zebron ZB-5ms, 30 m × 0.25 mm × 0.25 µm)[2].
Injection: 1 µL injection volume, Split mode (1:10 to 1:20 ratio) at 250°C.
Carrier Gas: High-purity Helium at a constant flow rate of 1.0 - 1.17 mL/min[2].
Oven Temperature Program: Initial hold at 80°C for 2 min, ramp at 10°C/min to 300°C, final hold for 3 min.
Mass Spectrometry: Electron Ionization (EI) at 70 eV. Transfer line at 280°C, Ion source at 230°C.
Quantitative Data Summary
The choice of derivatization reagent directly dictates the molecular weight and fragmentation pattern of the analyte. Table 1 summarizes the critical quantitative parameters required for setting up SIM methods.
Table 1: Comparison of Derivatization Strategies for 2-Hydroxyacetic Acid
Derivatization Reagent
Target Derivative
Molecular Weight (Da)
Primary Quantitation Ion (m/z)
Key Qualifier Ions (m/z)
Hydrolytic Stability
MTBSTFA
Di-TBDMS-glycolic acid
304.5
247 [M-57]⁺
289 [M-15]⁺, 189
High (Stable >72h)
BSTFA + 1% TMCS
Di-TMS-glycolic acid
220.4
205 [M-15]⁺
147, 177
Low (Moisture sensitive)
Troubleshooting & Field-Proven Insights
Artifact Formation (Mono-silylation): If chromatograms show multiple peaks for glycolic acid, the reaction has failed to reach completion, resulting in a mix of mono-silylated and di-silylated species. Solution: Ensure complete desiccation prior to reagent addition, verify the integrity of the anhydrous solvent, and increase the incubation time/temperature[3].
Chromatographic Tailing: Tailing of the di-silylated peak usually indicates the presence of active sites (un-deactivated silanols) in the GC inlet liner or at the head of the analytical column. Solution: Perform routine inlet maintenance (replace the deactivated liner and gold seal) and trim 10-20 cm from the front of the column.
Signal Degradation Over Time: If using BSTFA, samples must be analyzed within 24 hours of preparation due to the vulnerability of TMS groups to ambient humidity. If autosampler queues are long, MTBSTFA is strictly recommended to prevent batch-to-batch variation.
References
1.1 - Oxford Academic
2. 2 - National Institutes of Health (NIH)
3.3 - PubMed Central (PMC)
4.5 - ResearchGate
5.4 - Semantic Scholar
Application Note: Telescoped Continuous Flow Synthesis of Biaryl Pharmaceutical Intermediates via Suzuki-Miyaura Cross-Coupling
Executive Summary The transition from traditional batch manufacturing to continuous flow chemistry represents a paradigm shift in the synthesis of active pharmaceutical ingredients (APIs)[1]. Continuous flow architecture...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from traditional batch manufacturing to continuous flow chemistry represents a paradigm shift in the synthesis of active pharmaceutical ingredients (APIs)[1]. Continuous flow architectures offer unprecedented control over heat and mass transfer, enabling the safe execution of highly exothermic or pressurized reactions[1]. This application note details a field-proven, continuous flow protocol for the synthesis of biaryl pharmaceutical intermediates via palladium-catalyzed Suzuki-Miyaura cross-coupling[2]. Specifically, we outline the telescoped synthesis of the biaryl-hydrazine precursor to the HIV protease inhibitor Atazanavir, demonstrating how in-line liquid-liquid extraction enables multi-step continuous processing without intermediate isolation[3].
Mechanistic Rationale & Engineering Causality
As a Senior Application Scientist, it is critical to understand why continuous flow outperforms batch in this specific chemical space, rather than simply knowing how to run the equipment.
The Heat and Mass Transfer Advantage
The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids typically requires a biphasic mixture (organic solvent and aqueous base)[2]. In batch reactors, the reaction rate is often severely limited by the interfacial surface area between these two phases. In a microreactor coil, the internal diameter (typically 0.5–1.0 mm) forces the biphasic mixture into a "slug flow" or segmented flow regime[4]. This creates immense internal circulation within each droplet, maximizing the interfacial surface area and eliminating mass transfer bottlenecks.
Superheating via Back-Pressure Regulation
To drive the catalytic cycle—specifically the rate-limiting oxidative addition and transmetalation steps—elevated temperatures are required. By installing a Back-Pressure Regulator (BPR) at the end of the fluidic pathway, we artificially elevate the boiling point of the solvent system (e.g., Toluene/Ethanol/Water)[3]. Operating at 150 °C under 100 psi of pressure accelerates the reaction exponentially according to the Arrhenius equation, reducing the required residence time from several hours in batch to just 15 minutes in flow[3].
The Necessity of In-Line Purification
Telescoping multiple reactions (running them sequentially without manual workup) is the ultimate goal of flow chemistry[1]. However, the Suzuki coupling generates stoichiometric inorganic salts (e.g., borates, halides) and utilizes a homogeneous base[3]. If these aqueous byproducts enter the subsequent hydrazone formation or downstream hydrogenation steps, they will precipitate in the micro-channels (causing catastrophic clogging) and irreversibly poison heterogeneous catalysts (like Pd/C)[3]. Therefore, an in-line liquid-liquid extraction module utilizing a selectively permeable PTFE membrane is mandatory to continuously strip the aqueous waste stream before the next synthetic step[3].
System Architecture & Visualization
The fluidic architecture is designed to be a continuous, self-contained system. The diagram below illustrates the logical flow of reagents, the thermal zones, and the critical in-line separation step.
Fig 1: Continuous flow architecture for the telescoped synthesis of a biaryl pharmaceutical intermediate.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Do not proceed to collection until steady-state validation is confirmed.
Phase 1: Reagent Preparation
Causality Check: All solvents must be rigorously degassed (sparged with Argon for 30 minutes). Oxygen in the system will rapidly oxidize the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.
Stream A (Electrophile & Catalyst): Prepare a 0.5 M solution of 2-bromopyridine (aryl halide) and 0.2 mol% Pd(PPh₃)₄ in a degassed Toluene/Ethanol (4:3 v/v) mixture[3].
Stream B (Nucleophile & Base): Prepare a 0.6 M solution of 4-formyl-phenylboronic acid (1.2 equiv) and 1.5 M aqueous Na₂CO₃[3].
Stream C (Wash): Deionized, degassed water.
Stream D (Telescoped Reagent): 1.0 M solution of tert-butyl carbazate (Boc-hydrazine) in Ethanol[3].
Phase 2: System Priming & Equilibration
Connect Pumps A and B to a stainless-steel T-mixer, routing the output to a 4.0 mL stainless-steel reactor coil (Reactor 1)[3].
Connect the output of Reactor 1 to a membrane-based liquid-liquid separator (e.g., Zaiput or Syrris FLLEX module)[3]. Ensure a hydrophobic PTFE membrane (0.5 µm pore size) is installed.
Install a 100 psi BPR downstream of the entire fluidic path to prevent solvent boiling.
Prime the entire system with pure, degassed solvent at 1.0 mL/min to clear any air bubbles. Air bubbles will compress under pressure, causing erratic residence times and flow rate fluctuations.
Heat Reactor 1 to 150 °C and Reactor 2 to 80 °C[3].
Phase 3: Execution and Steady-State Validation
Initiate Flow: Switch Pumps A and B from pure solvent to the prepared reagent streams. Set the combined flow rate to achieve a 15-minute residence time in Reactor 1 (e.g., 0.26 mL/min total flow for a 4.0 mL coil)[3].
Extraction Tuning: Introduce Stream C (Aqueous Wash) at a 1:1 volumetric ratio to the organic effluent entering the separator. Adjust the differential pressure controller on the separator until a clean phase split is observed (organic phase routes to Reactor 2; aqueous phase routes to waste).
Steady-State Validation (Critical): Wait for 3 system volumes (approx. 45 minutes) to ensure the system has reached thermal and chemical steady-state. Divert a 50 µL aliquot of the organic stream exiting the separator. Dilute in 1 mL Acetonitrile and analyze via UPLC-UV (254 nm)[3].
Pass Criteria: >99% consumption of 2-bromopyridine. If unreacted starting material is >1%, decrease the flow rate by 10% to increase residence time.
Telescoping: Once validated, activate Pump D to introduce the Boc-hydrazine into the purified organic stream entering Reactor 2.
Collection: Collect the final effluent containing the biaryl N-Boc-hydrazine intermediate[3].
Quantitative Data & Optimization
The transition from batch to flow requires precise optimization of temperature and residence time. Table 1 summarizes the optimization data for the Suzuki-Miyaura step, demonstrating how the superheating capabilities of the flow reactor drastically improve the yield profile while utilizing a near-stoichiometric amount of boronic acid (1.2 eq), compared to the 1.9 eq required in standard batch microwave conditions[3].
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling in Continuous Flow
Entry
Reactor Type
Temp (°C)
Residence Time (min)
Boronic Acid (eq)
Conversion (%)
Isolated Yield (%)
1
Batch (Microwave)
150
20
1.9
>99
91
2
Flow (Coil)
100
15
1.2
52
45
3
Flow (Coil)
120
15
1.2
81
72
4
Flow (Coil)
150
15
1.2
>99
94
Note: Data reflects the optimization of the first step (Suzuki-Miyaura) prior to telescoping. The overall yield of the fully telescoped three-step process (Coupling + Hydrazone Formation + Hydrogenation) achieved an exceptional 74% overall yield[3].
Conclusion
The application of continuous flow technology to the synthesis of pharmaceutical intermediates fundamentally resolves the limitations of traditional batch processing[1]. By leveraging microreactor thermodynamics, back-pressure superheating, and in-line membrane separation, scientists can successfully telescope complex reaction sequences like the Suzuki-Miyaura cross-coupling[2]. This protocol not only increases the overall yield of the Atazanavir biaryl precursor from 53% (historical batch) to 74% (flow) but also ensures a safer, more scalable, and highly reproducible manufacturing environment[3].
References
Dalla-Vechia, L., Reichart, B., Glasnov, T., Miranda, L. S. M., Kappe, C. O., & de Souza, R. O. M. A. (2013). "A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir." Organic & Biomolecular Chemistry, 11(39), 6806-6813.[Link]
Di Filippo, M., & Baumann, M. (2021). "Continuous Flow Synthesis of Anticancer Drugs." Molecules, 26(22), 6992.[Link]
Len, C., Bruniaux, S., Delbecq, F., & Parmar, V. S. (2017). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling in Continuous Flow." Catalysts, 7(5), 146.[Link]
Application Note: Robust Enzymatic Kinetic Resolution of Substituted Mandelic Acids
Target Audience: Researchers, bioprocess scientists, and drug development professionals. Objective: To provide a highly scalable, self-validating protocol for the enantioselective resolution of substituted mandelic acids...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, bioprocess scientists, and drug development professionals.
Objective: To provide a highly scalable, self-validating protocol for the enantioselective resolution of substituted mandelic acids using immobilized lipases.
Mechanistic Rationale & Biocatalyst Selection
Substituted mandelic acids (e.g., 3-fluoromandelic acid, 3-methoxymandelic acid) are critical chiral building blocks in the synthesis of active pharmaceutical ingredients (APIs)[1]. Classical chemical resolution of these compounds via diastereomeric salt formation with chiral amines is notoriously inefficient, often suffering from poor yields and requiring tedious fractional crystallization[2].
To bypass these bottlenecks, biocatalytic kinetic resolution via lipase-catalyzed transesterification has emerged as the gold standard[2]. Specifically, Burkholderia cepacia lipase (commercially available as Lipase PS 'Amano') exhibits exceptional stereodiscrimination (Enantiomeric Ratio,
) toward the (S)-enantiomer of mandelic acid derivatives.
Causality in Experimental Design
Enzyme Immobilization (The Celite Advantage): Native lipases tend to agglomerate in anhydrous organic solvents, burying their active sites and drastically reducing catalytic turnover. By lyophilizing the enzyme onto a macroscopic, porous support like Celite, the enzyme is locked into an "open" conformation (interfacial activation). This maximizes the exposed active surface area and stabilizes the enzyme against solvent-induced denaturation[1].
Acyl Donor Selection (Vinyl Acetate): Transesterification is naturally an equilibrium process. By utilizing vinyl acetate as the acyl donor, the leaving group (vinyl alcohol) instantly tautomerizes into acetaldehyde. This tautomerization is thermodynamically irreversible, effectively driving the reaction to completion and preventing product inhibition.
Solvent Selection (MTBE or DIPE): Organic solvents with a
between 1.5 and 2.5 (such as methyl tert-butyl ether or diisopropyl ether) are ideal. They are hydrophobic enough to preserve the essential monolayer of water around the enzyme (preventing dehydration) but polar enough to dissolve the substituted mandelic acid substrates.
Pathway Visualization
The reaction follows a classic Ping-Pong Bi-Bi mechanism . The enzyme first binds vinyl acetate, forms an acyl-enzyme intermediate, and releases acetaldehyde. Subsequently, the (S)-enantiomer of the racemic substrate binds to the active site, is acylated, and is released, regenerating the free enzyme.
Caption: Workflow of lipase-catalyzed kinetic resolution of racemic substituted mandelic acids.
Quantitative Optimization Parameters
The table below summarizes the effect of varying reaction parameters on the kinetic resolution of 3-fluoromandelic acid. Optimal conditions require balancing reaction rate with enantioselectivity.
Entry
Solvent
Acyl Donor
Temp (°C)
Time (h)
Conversion ( %)
Enantiomeric Ratio ()
1
MTBE
Vinyl acetate (3 eq)
45
24
49.5
> 150
2
THF
Vinyl acetate (3 eq)
45
48
35.0
85
3
MTBE
Ethyl acetate (3 eq)
45
72
15.0
40
4
DIPE
Vinyl acetate (3 eq)
45
24
50.0
> 200
Note: MTBE and DIPE provide the highest E-values. Ethyl acetate is a poor acyl donor because it lacks the irreversible tautomerization driving force of vinyl acetate.
Detailed Experimental Protocol
Phase 1: Preparation of Celite-Supported Lipase PS
Buffer Preparation: Prepare 50 mL of 0.1 M sodium phosphate buffer, adjusted to pH 7.0.
Enzyme Dissolution: Dissolve 1.0 g of crude Lipase PS 'Amano' in the buffer. Stir gently at 4 °C for 30 minutes to ensure complete dissolution without inducing shear stress.
Immobilization: Add 3.0 g of Celite 545 to the enzyme solution. Stir the suspension gently for 2 hours at room temperature to allow the enzyme to adsorb onto the porous matrix.
Lyophilization: Snap-freeze the slurry using liquid nitrogen and lyophilize (freeze-dry) for 48 hours.
Critical Insight: Do not over-dry using heat. Lyophilization preserves the critical hydration shell required for the enzyme's catalytic conformation in organic solvents[1].
Phase 2: Kinetic Resolution Reaction
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 mmol of the racemic substituted mandelic acid (e.g., 3-fluoromandelic acid) in 100 mL of anhydrous MTBE or DIPE.
Reagent Addition: Add 30.0 mmol (3 equivalents) of vinyl acetate.
Initiation: Add 1.0 g of the Celite-supported Lipase PS prepared in Phase 1.
Incubation: Seal the flask and incubate in an orbital shaker at 45 °C and 200 rpm.
Critical Insight: Avoid magnetic stirring bars, as they will mechanically grind the Celite, releasing the enzyme and causing it to agglomerate.
Phase 3: Work-up and Product Isolation
Enzyme Recovery: Once the reaction reaches exactly 50% conversion (see Section 5), filter the mixture through a sintered glass funnel. Wash the recovered Celite-enzyme cake with 20 mL of cold MTBE. The enzyme can be stored at 4 °C and reused for up to 5 cycles.
Concentration: Evaporate the filtrate under reduced pressure to remove the solvent and residual acetaldehyde.
Separation: The unreacted (R)-mandelic acid derivative and the acylated (S)-O-acetyl mandelic acid can be separated by selective crystallization. Dissolve the crude residue in a minimal amount of hot MTBE, then slowly add hexanes until the solution becomes cloudy. Allow to cool to room temperature. The highly polar (R)-mandelic acid will selectively crystallize, leaving the more lipophilic (S)-O-acetyl ester in the mother liquor[1].
Self-Validating System & Analytical Metrics
To ensure the integrity of the protocol, the system must be self-validating. You cannot rely solely on reaction time to stop the process; you must track the thermodynamic conversion (
) and enantiomeric excesses ().
Step 1: HPLC Monitoring
Withdraw 50 µL aliquots at 12, 18, and 24 hours. Evaporate the solvent, dissolve in the HPLC mobile phase (e.g., Hexane/IPA/TFA 90:10:0.1), and analyze using a chiral stationary phase (e.g., Chiralcel OD-H).
Step 2: Calculate Enantiomeric Excess (
)
Determine the for both the unreacted substrate () and the product ():
Step 3: Mass Balance Validation
The protocol is physically valid if the calculated conversion (
) matches the physical molar yield. Calculate using:
Target: Stop the reaction precisely when (50%).
Step 4: E-Value Verification
Verify the catalytic efficiency of your specific enzyme batch by calculating the Enantiomeric Ratio (
). A successful setup must yield .
If , check the water content of your solvent; excessive bulk water triggers non-selective chemical hydrolysis, destroying the enantiomeric ratio[3].
References
Campbell, R. F., Fitzpatrick, K., Reilly, J. E., Yet, L., Inghardt, T., & Karlsson, O. (2003). "Enzymatic resolution of substituted mandelic acids." Tetrahedron Letters, 44(29), 5477-5481. 2
Mendiola, J., García-Cerrada, S., de Frutos, Ó., & de la Puente, M. L. (2012). "Robust Enzymatic Resolution of 3-Fluoromandelic Acid with Lipase PS Supported on Celite." Organic Process Research & Development, 16(7), 1305-1311. 1
Pan, Y., Tang, K. W., He, C. Q., & Wei, X. (2014). "Effect of alcohol chain length on the enzymatic resolution of racemic mandelic acid and kinetic study." Biotechnology and Applied Biochemistry, 61(3), 274-279. 3
Dabkowska, K., & Szewczyk, K. W. (2012). "Substrate Inhibition in Lipase-Catalysed Transesterification of Mandelic Acid with Vinyl Acetate." Chemical and Process Engineering, 33(4), 543-551.
Application Note: Integrated Omics and High-Throughput Screening in Agrochemical Discovery
Executive Summary & Core Directive The development of novel agrochemicals has shifted from serendipitous "spray-and-pray" phenotypic screening to a rational, data-driven Design-Make-Test-Analyze (DMTA) cycle.[1] This gui...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Directive
The development of novel agrochemicals has shifted from serendipitous "spray-and-pray" phenotypic screening to a rational, data-driven Design-Make-Test-Analyze (DMTA) cycle.[1] This guide details a modernized workflow that integrates comparative transcriptomics for target selection, High-Throughput Screening (HTS) for hit identification, and early-stage ecotoxicology to ensure environmental safety.
Unlike pharmaceutical discovery, agrochemical development must solve a dual-optimization problem: maximize toxicity to the pest (weed, fungus, insect) while minimizing toxicity to the crop and non-target organisms (e.g., pollinators, humans).
Phase I: Target Discovery via Comparative Multi-Omics
Objective: Identify essential biological pathways in the pest that are absent or significantly divergent in non-target organisms.
The Scientific Rationale
Traditional discovery relied on killing the pest first and figuring out the Mechanism of Action (MoA) later. The modern approach uses differential transcriptomics to identify "essential genes"—genes whose knockdown results in lethality—and then filters these against the genomes of beneficial species (e.g., Apis mellifera, Homo sapiens, Zea mays).
Protocol: Target Identification Workflow
Reagents: Total RNA extraction kits, pest samples (e.g., Amaranthus palmeri), non-target samples.
Sample Collection: Collect pest tissue at multiple developmental stages (e.g., larval vs. adult, seedling vs. mature).
Sequencing: Perform RNA-Seq (Illumina NovaSeq) to generate >50M reads per sample.
Differential Expression Analysis:
Identify genes highly expressed during rapid growth phases.
Critical Step: Perform Orthology Filtering . Blast candidate sequences against the Apis mellifera (honey bee) and Homo sapiens genomes.
Selection Criteria: Select targets with <30% sequence identity to non-target orthologs to minimize off-target toxicity [1].
Validation: Confirm essentiality using RNA interference (RNAi) or CRISPR-Cas9 knockout in the pest species.
Visualization: Target Selection Logic
Caption: Workflow for filtering genomic data to identify targets that are lethal to pests but safe for non-target organisms.
Objective: Screen chemical libraries (100,000+ compounds) against the validated protein target to identify "hits" (inhibitors).
Experimental Design: Enzymatic Inhibition Assay
This protocol uses a Protoporphyrinogen Oxidase (PPO) inhibition model, a common herbicide target, adapted for 384-well microplates.
Assay Principle: PPO converts Protoporphyrinogen IX (substrate) to Protoporphyrin IX (product), which is fluorescent. Inhibitors decrease fluorescence.
Protocol: 384-Well HTS Workflow
Materials:
Recombinant PPO enzyme (purified from E. coli).
Substrate: Protoporphyrinogen IX (generated in situ).
384-well black, flat-bottom plates (Corning).
Automated Liquid Handler (e.g., Hamilton STAR).
Step-by-Step Methodology:
Library Preparation: Dispense 50 nL of test compounds (10 mM in DMSO) into assay plates using an acoustic dispenser (Echo 550). Final assay concentration: 10 µM.
Enzyme Addition: Dispense 10 µL of Enzyme Buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.05% Tween-20) containing recombinant PPO.
Control High (Max Signal): DMSO only + Enzyme.
Control Low (Min Signal): DMSO + Heat-inactivated Enzyme (or known inhibitor like Flumioxazin).
Incubation: Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding.
Substrate Initiation: Add 10 µL of Substrate Buffer containing Protoporphyrinogen IX.
Reaction: Incubate for 60 minutes at RT in the dark.
Readout: Measure Fluorescence Intensity (Ex: 405 nm, Em: 630 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).
Data Analysis & Quality Control
Calculate the Z-Factor (Z') for every plate to ensure statistical robustness. A Z' > 0.5 is required for a valid screen [2].
: Standard deviation of positive/negative controls.
: Mean of positive/negative controls.
Data Summary Table: Typical HTS Campaign Metrics
Metric
Acceptance Criteria
Description
Z-Factor
> 0.5
Measures separation between signal and background.
Signal-to-Noise (S/N)
> 3:1
Ratio of enzyme activity to background noise.
Hit Rate
0.1% - 1.0%
Percentage of library showing >50% inhibition.
| CV (Coefficient of Variation) | < 5% | Consistency across replicate control wells. |
Phase III: Early-Stage Ecotoxicology (Bee Safety)
Objective: "Fail fast" by screening hits for toxicity against pollinators before expensive field trials.
Standard: Adapted from OECD Guideline 214 (Honeybees, Acute Contact Toxicity Test) [3].
The "Tox-First" Strategy
In modern pipelines, ecotoxicology is pulled upstream. Compounds with high efficacy but high bee toxicity are flagged for structural optimization (e.g., altering lipophilicity to reduce cuticular penetration in bees) or discarded immediately.
Protocol: Acute Contact Toxicity Screening
Test Organism: Adult worker honeybees (Apis mellifera), anesthetized with CO2.
Dose Preparation: Dissolve the test compound in acetone. Prepare 5 geometric dose intervals (e.g., 100, 50, 25, 12.5, 6.25 µg a.i./bee).
Application: Apply 1 µL of the solution directly to the dorsal thorax of the anesthetized bee using a microapplicator.
Housing: Place bees in holding cages (10 bees per cage, 3 replicates per dose) with 50% sucrose solution ad libitum.
Observation: Record mortality and behavioral anomalies (e.g., ataxia, vomiting) at 4h, 24h, and 48h.
Endpoint: Calculate the LD50 (Lethal Dose 50%) .
Pass Criteria: LD50 > 11 µ g/bee (classified as "Practically Non-Toxic" by EPA standards).
Visualization: The Decision Gate
Caption: Ecotoxicology decision tree. Only compounds with low pollinator toxicity advance to greenhouse trials.
References
Tietjen, K., et al. (2005).[2] High throughput screening in agrochemical research. Combinatorial Chemistry & High Throughput Screening. Link
Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link
OECD. (1998). Test No. 214: Honeybees, Acute Contact Toxicity Test.[3] OECD Guidelines for the Testing of Chemicals. Link
Sparks, T.C., & Lorsbach, B.A. (2017).[4] Perspectives on the agrochemical industry and agrochemical discovery. Pest Management Science. Link
Loso, M.R., et al. (2023). Cheminformatics and artificial intelligence for accelerating agrochemical discovery.[5] Frontiers in Chemistry. Link
Advanced Palladium-Catalyzed Architectures for Phenylacetic Acid Derivatives
From Industrial Carbonylation to Precision -Arylation Executive Summary Phenylacetic acid (PAA) derivatives represent a cornerstone scaffold in medicinal chemistry, serving as the structural backbone for non-steroidal an...
Author: BenchChem Technical Support Team. Date: March 2026
From Industrial Carbonylation to Precision
-Arylation
Executive Summary
Phenylacetic acid (PAA) derivatives represent a cornerstone scaffold in medicinal chemistry, serving as the structural backbone for non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, Ibuprofen, and Naproxen. Historically, the synthesis of these moieties relied on the cyanidation of benzyl halides—a process fraught with safety hazards (HCN generation) and poor atom economy.
This Application Note details two superior Palladium-catalyzed methodologies that have superseded traditional routes:
Carbonylation of Benzyl Halides: The atom-economical "linear" route, ideal for commodity scale-up and simple architectures.
-Arylation of Esters: The "convergent" route, utilizing Buchwald-Hartwig type chemistry to install complex chirality and substitution patterns found in modern "Profen" drugs.
Methodology Selection: The Decision Matrix
Before initiating synthesis, researchers should evaluate their substrate against the following criteria to select the optimal pathway.
Feature
Method A: Carbonylation
Method B: -Arylation
Primary Bond Formed
C(sp³)-C(=O)
C(sp²)-C(sp³)
Starting Materials
Benzyl Chloride/Bromide + CO
Aryl Halide + Ester/Malonate
Atom Economy
High (CO is the C1 source)
Moderate (Base waste generated)
Steric Tolerance
Low (Sensitive to ortho-subs)
High (Excellent for crowded centers)
Key Challenge
CO Gas Handling (Safety)
Base Sensitivity (Enolization)
Ideal Application
Generic PAA, Diclofenac precursors
Naproxen, Flurbiprofen, complex APIs
Method A: Biphasic Carbonylation of Benzyl Chlorides
Mechanistic Insight
Carbonylation of benzyl halides is unique because the mechanism involves a delicate balance between CO insertion and
-hydride elimination . Unlike aryl halides, benzyl-palladium species can undergo isomerization, complicating the cycle.
We utilize a Biphasic System (Organic/Aqueous) facilitated by a Phase Transfer Catalyst (PTC). This serves two purposes:
Product Removal: The resulting acid salt moves to the aqueous phase, preventing catalyst poisoning.
Rate Acceleration: The PTC (e.g., Tetraethylammonium chloride) stabilizes the anionic acyl-palladium species.
The Catalytic Cycle (Visualization)
Figure 1: Catalytic cycle for the carbonylation of benzyl chloride. The nucleophilic attack often occurs at the interface in biphasic systems.
Experimental Protocol: Biphasic Synthesis of Phenylacetic Acid
Target: Conversion of 2,4-Dichlorobenzyl chloride to 2,4-Dichlorophenylacetic acid.
Scale: 10 mmol (Lab Scale).
Separate phases. Discard the organic (Top) phase (contains unreacted starting material and catalyst ligands).
Acidify the Aqueous (Bottom) phase with HCl to pH 1.
The product, Phenylacetic Acid, will precipitate as a white solid. Filter and dry.
Method B:
-Arylation of Esters (The "Profen" Route)
Mechanistic Insight
When the target molecule requires a methyl group at the
-position (e.g., Ibuprofen), carbonylation is difficult. -Arylation is superior. This method relies on generating a palladium-enolate.[3][4]
Key Success Factor: The use of bulky, electron-rich phosphines (e.g., P(t-Bu)₃ or Buchwald Biaryl ligands). These ligands facilitate the difficult reductive elimination step between two sterically hindered carbon centers.
Experimental Protocol: Synthesis of Ibuprofen Precursor
Target: Coupling of 4-Isobutylbromobenzene with tert-Butyl Acetate.
Catalyst System: Pd(dba)₂ / P(t-Bu)₃
A robust protocol includes indicators of failure. Use this table to diagnose issues during the reaction.
Observation
Diagnosis
Corrective Action
Pd Black precipitates immediately
Catalyst decomposition (Ligand dissociation).
Increase Ligand:Metal ratio (e.g., to 2:1 or 4:1). Ensure O₂ exclusion.
Reaction stalls at 50% conversion
Product inhibition or Base depletion.
For Carbonylation: Check pH of aqueous phase (must remain basic). For Arylation: Add more base.
Di-arylation observed (Method B)
Enolate exchange is too fast.
Use a bulkier ester (t-Butyl is better than Methyl) or lower temperature.
Low Yield in Carbonylation
Mass transfer limitation.
Increase stirring speed (>1000 rpm) or increase PTC loading.
Safety & Handling
Carbon Monoxide: CO is an odorless, silent killer.
Mandatory: All CO reactions must be performed in a well-ventilated fume hood equipped with a CO monitor/alarm.
Alternative: For small scale, consider CO surrogates like Phenyl Formate or Molybdenum Hexacarbonyl, though gas is cleaner for purification.
Palladium Residues: Pd is a heavy metal. Final drug substances must be scavenged (using SiliaMetS® or activated carbon) to meet ICH Q3D guidelines (<10 ppm).
References
Biphasic Carbonylation (The Industrial Standard):
Kohlpaintner, C. W., & Beller, M. (1997). Palladium-catalyzed carbonylation of benzyl chlorides to phenylacetic acids — a new two-phase process. Journal of Molecular Catalysis A: Chemical.
-Arylation of Esters (The Convergent Route):
Moradi, W. A., & Buchwald, S. L. (2001).[4][5][7] Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society.[3][7]
Review of Phenylacetic Acid Synthesis:
Beller, M., et al. (2010). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Chemical Reviews.
Green Chemistry Approaches:
Wu, X. F., et al. (2011). Palladium-catalyzed carbonylative coupling reactions between benzyl chlorides and nucleophiles. Chemistry – A European Journal.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimization of Chiral HPLC Separation for Substituted 2-Hydroxyacetic Acids (α-Hydroxy Acids)
Role: Senior Application Scientist
Audience: Researchers, Scientists, Drug Development Professionals[1]
Introduction: The Chiral Challenge of α-Hydroxy Acids
Welcome to the technical support center. You are likely here because you are struggling with the enantioseparation of substituted 2-hydroxyacetic acids (also known as α-hydroxy acids, e.g., mandelic acid, lactic acid derivatives).
Crucial Distinction: Unsubstituted 2-hydroxyacetic acid (Glycolic acid) is achiral.[1] This guide addresses substituted derivatives where the C2 position is a stereocenter.
These molecules present a "dual-threat" in chromatography:
Bifunctionality: The simultaneous presence of a hydroxyl group (-OH) and a carboxylic acid (-COOH) creates complex hydrogen-bonding networks and ionization equilibria.[1]
Peak Tailing: The acidic moiety often interacts with residual silanols on the stationary phase, leading to severe peak tailing that masks enantiomeric resolution.
This guide synthesizes field-proven strategies to overcome these specific challenges.
Phase 1: Method Development Strategy (FAQs)
Q1: Which chiral stationary phase (CSP) should I screen first for a generic 2-hydroxyacetic acid derivative?
Recommendation: Start with an Immobilized Polysaccharide CSP (e.g., CHIRALPAK® IC or IG) or a Ligand Exchange column (e.g., Chirex® 3126), depending on your sample's derivatization status.
Scenario A: Underivatized Acids (Preferred for Speed) [1]
Ligand Exchange Chromatography (LEC): This is the historical gold standard for α-hydroxy acids.[1] Columns like Chirex 3126 (D-Penicillamine) work by forming a transient diastereomeric complex with copper ions in the mobile phase.[1]
Why? It requires no derivatization and works in aqueous mobile phases, making it ideal for biological samples.
Trade-off: The mobile phase must contain copper salts (e.g., CuSO₄), which are incompatible with Mass Spectrometry (MS).
Immobilized Polysaccharide (Amylose/Cellulose): Use CHIRALPAK IC or CHIRALPAK IG .[1]
Why? Immobilized phases allow the use of "forbidden" solvents like dichloromethane (DCM) and ethyl acetate, which are often necessary to dissolve polar hydroxy acids and break intermolecular hydrogen bonds.
Condition: You must use an acidic additive (TFA) to suppress ionization.[1]
Q2: I am seeing a single broad peak. Is my column failing?
Diagnosis: Likely not column failure, but ionization merging .
At neutral pH, the carboxylic acid group (
) is partially ionized. The ionized and non-ionized forms interact differently with the chiral selector, causing peak broadening that obscures the chiral split.
Solution:
Acidify the Mobile Phase: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1] This forces the molecule into its neutral (protonated) state, sharpening the peaks.
Temperature Control: Lower the temperature to 10–15°C . Lower temperatures increase the difference in enthalpy of adsorption between enantiomers (
), often "pulling" the peaks apart.
Phase 2: Mobile Phase Optimization & Additives
Q3: Can I use Normal Phase (Hexane/IPA) for these polar acids?
Answer: Yes, but solubility is the limiting factor.
2-hydroxyacetic acids are often poorly soluble in Hexane.[1]
The Fix: Use Polar Organic Mode (POM) or an Immobilized Phase with non-standard solvents.
Protocol: Mix Acetonitrile (ACN) with Methanol (MeOH) and 0.1% Acid.[1]
Advanced: On an immobilized column (e.g., CHIRALPAK IC), try Dichloromethane (DCM) / Methanol (90:10) + 0.1% TFA .[1][2] The DCM helps solvate the hydrophobic backbone while the methanol interacts with the chiral selector.
Q4: My peaks are tailing significantly (). How do I fix this?
Root Cause: "Secondary Interactions."[1][3][4] The carboxyl group is interacting with the silica support, not just the chiral selector.
High ionic strength masks silanols; low pH keeps acid protonated.[1]
Ligand Exchange
1-2 mM Copper (II) Sulfate
Essential for the separation mechanism (the "bridge").[1]
Critical Warning: Never use basic additives (DEA, TEA) for free acids; they will form salts in situ, causing massive retention shifts and potential precipitation.
Phase 3: Visualization of Workflows
Diagram 1: Method Development Decision Tree
Caption: Decision tree for selecting the optimal column and mobile phase based on detection and solubility requirements.
Diagram 2: Troubleshooting Peak Tailing
Caption: Workflow for diagnosing and correcting peak tailing specific to acidic chiral analytes.
Phase 4: Experimental Protocols
Protocol A: Standard Screening for 2-Hydroxyacetic Acids (Polysaccharide)
Objective: Rapidly identify a separation system using an Immobilized Polysaccharide column (e.g., CHIRALPAK IC).
Preparation:
Prepare Mobile Phase A (MPA): n-Hexane / Ethanol / TFA (90 : 10 : 0.1 v/v/v).[1]
Prepare Mobile Phase B (MPB): n-Hexane / Isopropanol / TFA (90 : 10 : 0.1 v/v/v).
Sample: Dissolve 1 mg of analyte in 1 mL of Ethanol (or IPA). Do not use DMSO if possible.
Journal of Chromatography A. (2009). Direct high-performance liquid chromatography enantioseparation of mandelic acid derivatives on immobilized polysaccharide-based chiral stationary phases.[1][2] Retrieved from [Link]
Technical Support Center: Preventing Racemization in Chiral Acid Synthesis
Welcome to the Technical Support Center. Maintaining stereochemical integrity during the synthesis of chiral acids and peptides is a critical challenge in drug development.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Maintaining stereochemical integrity during the synthesis of chiral acids and peptides is a critical challenge in drug development. This guide provides troubleshooting protocols, mechanistic insights, and step-by-step methodologies designed to help researchers prevent epimerization and racemization during complex syntheses.
Knowledge Base: The Mechanisms of Racemization
Q: Why do chiral acids lose their stereochemical integrity during amide bond formation?A: Racemization during the activation of carboxylic acids primarily occurs through two base-catalyzed pathways:
5(4H)-Oxazolone (Azlactone) Formation: This is the most predominant mechanism encountered during peptide synthesis[1][2]. When a chiral acid is activated (e.g., forming an O-acylisourea intermediate with carbodiimides), the highly electrophilic carbonyl carbon can be attacked intramolecularly by the adjacent amide or urethane carbonyl oxygen[2][3]. This forms a 5(4H)-oxazolone ring. The alpha-proton in this ring is highly acidic; base-catalyzed deprotonation leads to a planar, achiral enolate intermediate, which reprotonates non-stereoselectively to yield a racemic mixture[3][4].
Direct Enolization: In the presence of strong bases, the alpha-proton of the activated ester can be directly abstracted, forming a planar enolate without the need for an oxazolone intermediate[2][5].
Q: How do protecting groups influence racemization?A: The choice of N-protecting group is your first line of defense. Urethane-based protecting groups (like Boc, Fmoc, and Cbz) significantly suppress oxazolone formation compared to simple acyl groups (like acetyl or benzoyl)[4][6]. In urethanes, the nitrogen's lone pair is delocalized into the protecting group's carbonyl oxygen. This delocalization reduces the oxygen's nucleophilicity, making the intramolecular attack on the activated acid much slower and less favorable[6].
Diagram 1: Logical relationship of racemization pathways and additive suppression.
Troubleshooting Guide: Identifying and Solving Epimerization
Issue: Low Enantiomeric Excess (ee) / High Epimerization Detected in Final Product.
Root Cause 1: Inappropriate Coupling Reagent or Lack of Additives.
Using carbodiimides (like DIC or DCC) alone leads to the buildup of the highly reactive O-acylisourea intermediate, which is highly prone to oxazolone formation[1][7].
Solution: Always use racemization-suppressing additives like Oxyma Pure or HOBt[1][8]. These additives rapidly trap the O-acylisourea intermediate to form a stable active ester (e.g., an OBt or Oxyma ester) that undergoes aminolysis with a drastically reduced risk of epimerization[7][8].
Root Cause 2: Excessive or Inappropriate Base.
Strong, unhindered bases accelerate both oxazolone enolization and direct enolization[1].
Solution: Minimize base stoichiometry. If a base is required (e.g., to neutralize amine hydrochlorides), use sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (TMP), and add them slowly at low temperatures (0 °C)[1][6].
Superior to HOBt for hindered couplings, but hazardous[7][9].
Oxyma Pure
Excellent
High
None (Non-explosive)
Modern standard; forms highly reactive oxime esters safely[7][9].
Standard Operating Procedures (SOPs)
Protocol 1: Racemization-Suppressed Amide Coupling using DIC/Oxyma Pure
Causality Note: This protocol uses Oxyma Pure to rapidly convert the transient, racemization-prone O-acylisourea intermediate into a stable oxime ester. Pre-activation is kept brief to prevent premature degradation, and base is omitted during activation to prevent direct enolization[1][7].
Materials:
N-protected chiral acid (1.0 eq)
Amine component (1.1 eq)
Oxyma Pure (1.1 eq)
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
Preparation: Dissolve the N-protected chiral acid and Oxyma Pure in anhydrous DMF (approx. 0.1 M concentration) under an inert atmosphere. Why: Oxyma must be present before the activator is added to immediately trap the reactive intermediate[1].
Cooling: Chill the reaction flask to 0 °C using an ice bath. Why: Lower temperatures exponentially decrease the kinetic rate of oxazolone formation[1].
Activation: Add DIC dropwise to the chilled solution. Allow the mixture to pre-activate for exactly 1 to 5 minutes. Why: Prolonged pre-activation increases the risk of side reactions; 5 minutes is optimal for forming the Oxyma ester[1].
Coupling: Add the amine component dropwise. If the amine is a hydrochloride salt, add 1.1 eq of a sterically hindered base (e.g., DIPEA or TMP) slowly. Why: Hindered bases neutralize the salt to free the amine for nucleophilic attack without abstracting the alpha-proton of the chiral acid[1][6].
Validation Step (Self-Validating System): Withdraw a 5 µL aliquot after 30 minutes, quench in methanol, and analyze via LC-MS. The disappearance of the Oxyma ester mass and appearance of the product mass confirms successful coupling without relying solely on end-point yields.
Diagram 2: Step-by-step workflow for racemization-free amide coupling.
Protocol 2: Quantification of Racemization via Chiral HPLC
Causality Note: To ensure trustworthiness, any synthetic protocol must be validated analytically. This protocol ensures that the observed enantiomeric excess (ee) is an accurate reflection of the chemistry, not an artifact of poor chromatographic resolution[1].
Step-by-Step Methodology:
Control Synthesis: Intentionally synthesize a racemic standard of your target molecule using a racemization-prone method (e.g., using DCC alone with excess unhindered base like triethylamine at room temperature)[4].
Method Development: Inject the racemic standard onto a chiral HPLC column (e.g., Chiralpak AD-H or OD-H). Adjust the mobile phase (e.g., Hexane/Isopropanol) until baseline resolution (Rs > 1.5) between the (R) and (S) enantiomers is achieved. Why: Without a baseline-resolved racemic standard, it is impossible to accurately quantify trace epimers in the actual sample[1].
Sample Analysis: Inject the purified product from Protocol 1 using the exact validated method.
Quantification: Calculate the %ee using the formula: %ee =[(Area of Major - Area of Minor) / (Area of Major + Area of Minor)] × 100.
References
1.[8] BenchChem. "Oxyma vs. HOBt: A Comparative Guide to Racemization Suppression in Peptide Synthesis." 8
2.[6] BenchChem. "avoiding racemization during the synthesis of chiral piperidine acids." 6
3.[3] University of Michigan. "Evolution of amide bond formation." 3
4.[9] Scilit. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." 9
5.[7] Peptidechemistry.org. "OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety." 7
6.[4] Thieme-connect. "7.4 Racemization Assays." 4
7.[5] ACS Publications. "Ynamide Coupling Reagents: Origin and Advances." 5
8.[1] BenchChem. "Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis." 1
9.[2] NIH. "Epimerisation in Peptide Synthesis." 2
Side-product analysis in the synthesis of halogenated phenylacetic acids
Topic: Side-Product Analysis & Troubleshooting Guide Audience: Process Chemists, R&D Scientists, Drug Development Professionals Welcome to the Technical Support Center Current Status: Operational Lead Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Side-Product Analysis & Troubleshooting Guide
Audience: Process Chemists, R&D Scientists, Drug Development Professionals
Welcome to the Technical Support Center
Current Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Scope:
Halogenated phenylacetic acids (e.g., 4-chlorophenylacetic acid, 2,4-dichlorophenylacetic acid) are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and various agrochemicals. Their synthesis, while chemically mature, is prone to specific "silent killers"—impurities that mimic the product or poison downstream catalysts.
This guide addresses the three dominant synthetic routes:
Hydrolysis of Benzyl Cyanides (Nitriles)
Carbonylation of Benzyl Halides
Willgerodt-Kindler Rearrangement
Module 1: Hydrolysis of Benzyl Cyanides
Context: The most common lab-scale route.[1] Halogenated benzyl cyanides are hydrolyzed using strong acid (H₂SO₄/HCl) or base (NaOH).
Ticket #101: "I have a persistent impurity at RRT ~0.9-1.1 that resists crystallization."
Diagnosis: Incomplete Hydrolysis (The Amide Trap).
Root Cause: The hydrolysis of the nitrile proceeds through a primary amide intermediate (phenylacetamide). Halogen substituents on the ring (especially ortho-chloro groups) sterically hinder the attack of water on the carbonyl carbon, making the amide extremely stable and difficult to convert to the acid.
Troubleshooting Protocol:
Step 1 (Validation): Check IR spectrum. A doublet at ~3180-3350 cm⁻¹ (N-H stretch) and a carbonyl peak at ~1650 cm⁻¹ confirms the amide.
Step 2 (Process Adjustment):
Acid Route: Increase acid concentration to >60% H₂SO₄. The mechanism requires protonation of the amide oxygen.
Base Route: If using NaOH, add a phase transfer catalyst (e.g., TBAB) or switch to KOH in ethylene glycol to achieve higher reflux temperatures (>130°C).
Step 3 (Purification): Do not rely on crystallization alone. The amide often co-crystallizes.
The "Base Wash" Trick: Dissolve the crude solid in dilute NaOH (pH 10). The acid dissolves as the salt; the neutral amide remains insoluble. Filter off the amide before re-acidifying the filtrate to precipitate the pure product.
Ticket #102: "My reaction mixture turned dark, and the yield is lower than calculated."
Decarboxylation: Phenylacetic acids are benzylic acids. Under extreme heat (>160°C) and strong acid, they can decarboxylate to form halogenated toluenes (volatile, lost yield).
Polymerization: If the starting benzyl halide contained traces of styrene derivatives (from elimination), these polymerize into dark tars under acidic conditions.
Visual Workflow: Hydrolysis Pathways & Pitfalls
Caption: The hydrolysis pathway showing the 'Amide Trap' (red) and potential decarboxylation route (yellow).
Module 2: Carbonylation of Benzyl Halides
Context: The industrial route using CO gas and a transition metal catalyst (Pd, Co, or Ni).[2]
Ticket #201: "I see a high molecular weight impurity (dimer) in the mass spec."
Diagnosis: Wurtz-Type Homocoupling.
Root Cause: In the presence of metal catalysts (especially Palladium) and reducing conditions, two molecules of benzyl halide can couple to form 1,2-bis(halogenated phenyl)ethane .
Mechanism: Oxidative addition of Ar-CH₂-Cl to Pd(0) forms a Pd-benzyl species. If CO insertion is slow (low CO pressure), a second benzyl halide attacks, leading to homocoupling.
Troubleshooting Protocol:
Pressure Check: Ensure CO pressure is maintained >5 bar (lab) or >20 bar (pilot). CO starvation favors homocoupling.
Solvent Choice: Avoid non-polar solvents which promote aggregation. Use biphasic systems (Toluene/Water) with Phase Transfer Catalysts (PTC) to segregate the reactive species.
Ticket #202: "Significant formation of Benzyl Alcohol or Ether."
Diagnosis: Competitive Solvolysis.
Root Cause:
Alcohol: Direct hydrolysis of the benzyl chloride by water/hydroxide before carbonylation occurs.
Ether: If methanol/ethanol is used as a co-solvent, the alkoxide attacks the benzyl halide.
Visual Workflow: Catalytic Cycle & Side Loops
Caption: Carbonylation cycle illustrating the critical 'CO Insertion' step vs. the Homocoupling side reaction (red).
Module 3: Willgerodt-Kindler Reaction
Context: Converting acetophenones to phenylacetic acids using sulfur and amines (e.g., morpholine).
Ticket #301: "The product has a persistent sulfur smell and contains an orange oil."
Diagnosis: Thio-organic Residues (Thioamides/Thiophenes).
Root Cause: The intermediate in this reaction is a thioamide . If the subsequent hydrolysis step is not rigorous, thioamide remains. Additionally, sulfur can cyclize with styrene intermediates to form thiophene derivatives (the "orange oil").
Troubleshooting Protocol:
Hydrolysis: Do not use simple aqueous acid. Use 50% H₂SO₄ or 10% NaOH with reflux for at least 4-6 hours.
Deodorization: Treat the crude alkaline solution (before acidification) with activated charcoal or Raney Nickel (careful with pyrophorics) to scavenge sulfur species.
Oxidation: A mild wash with dilute H₂O₂ can convert smelly sulfides to water-soluble sulfoxides/sulfones, which are removed in the aqueous wash.
Module 4: Isomer Management
Context: Halogenation often produces mixtures. Separating ortho (2-chloro) from para (4-chloro) isomers is a common challenge if the starting material wasn't pure.
Ticket #401: "How do I separate Ortho vs Para isomers?"
Technical Insight: Ortho isomers typically have lower melting points and higher solubility due to the "ortho effect" (disruption of crystal packing).
Comparative Separation Strategy Table
Method
Suitability
Mechanism
Protocol Note
Fractional Crystallization
High (Scale-up)
Solubility difference
Recrystallize from Water or Toluene. The Para isomer usually crystallizes first (higher MP). The Ortho isomer remains in the mother liquor.
pH-Controlled Precipitation
Medium
pKa difference
Ortho-halogenated acids are slightly stronger acids (inductive effect). Acidify the salt solution slowly; the Para isomer (weaker acid, higher pKa) precipitates first.
HPLC (Analytical)
High (QC)
Pi-pi interaction
Use a Biphenyl or Phenyl-Hexyl column. C18 often fails to resolve positional isomers. Biphenyl phases interact differently with the electron density of ortho vs para positions [1].
References
Analytical Separation of Isomers: Journal of Chromatography A, "Separation of 2,4-dichlorophenoxyacetic acid and its phenolic derivatives," Link.
Technical Support Center: Scaling Up the Synthesis of 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid. As a critical build...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid. As a critical building block in pharmaceutical development, ensuring a robust and scalable synthetic process is paramount. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, troubleshoot common experimental hurdles, and provide a framework for successful scale-up.
Overview of Synthetic Strategy
The most reliable and scalable approach to synthesizing 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid, a substituted mandelic acid, proceeds via a two-step sequence starting from 5-Bromo-2-fluorobenzaldehyde. This method involves the formation of a cyanohydrin intermediate, followed by acidic hydrolysis. This pathway is well-precedented for mandelic acid and its derivatives and offers a high-yielding route.[1][2][3]
The core transformation is the nucleophilic addition of a cyanide ion to the carbonyl carbon of the aldehyde, followed by protonation to yield the cyanohydrin (a mandelonitrile derivative). Subsequent hydrolysis of the nitrile functional group under acidic conditions yields the desired carboxylic acid.
Caption: Overall synthetic workflow for the target compound.
Recommended Experimental Protocol
This protocol is adapted from established methods for mandelic acid synthesis.[2][4] It is designed for laboratory scale (10-50g) and provides a solid foundation for further scale-up.
Step 1: Synthesis of 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile
Safety First: This step generates toxic hydrogen cyanide gas if acidified. Perform this entire procedure in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles. Have a cyanide antidote kit available and ensure all personnel are trained in its use. Never work alone.[1]
In a 500 mL Erlenmeyer flask, dissolve sodium bisulfite in 150 mL of water with swirling.
Add the 5-Bromo-2-fluorobenzaldehyde to the bisulfite solution. Stir vigorously. A thick, white crystalline precipitate of the bisulfite addition compound should form within 15-20 minutes.[4] It is crucial to break up any lumps to ensure the complete reaction of the aldehyde.
Cool the mixture to room temperature.
In a separate beaker, carefully dissolve sodium cyanide in 50 mL of water. Caution: NaCN is highly toxic. Avoid contact with skin and do not inhale dust.
Slowly add the sodium cyanide solution to the stirred slurry of the bisulfite adduct.
Continue stirring for at least 2 hours at room temperature. The solid should gradually dissolve as the cyanohydrin forms. The mixture may appear as a yellowish oil or emulsion.
Step 2: Hydrolysis to 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic Acid
Transfer the reaction mixture from Step 1 to a 1 L separatory funnel.
Extract the aqueous mixture with toluene (2 x 75 mL) to separate the mandelonitrile intermediate.[4]
Combine the organic (toluene) layers and wash them sequentially with 50 mL of saturated sodium bisulfite solution (to remove any unreacted aldehyde), and then 50 mL of brine.[4][7]
Transfer the washed organic layer to a 500 mL round-bottom flask equipped with a reflux condenser.
Add 100 mL of concentrated hydrochloric acid to the flask. The mixture will be biphasic.
Heat the mixture to a vigorous reflux with strong stirring for 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the cyanohydrin spot disappears.
After hydrolysis is complete, arrange the apparatus for distillation to remove the toluene. Continue heating until all the toluene has distilled off.[4]
Cool the remaining aqueous solution in an ice bath. The crude product, along with ammonium chloride, will precipitate.[6]
Filter the solid precipitate and wash it with a small amount of cold water.
Step 3: Purification
Air-dry the crude solid.
The primary purification method is recrystallization. The solubility of mandelic acid is low in non-polar solvents like benzene or toluene but higher in polar solvents.[6][8]
Transfer the dry, crude solid to a flask and add hot toluene or benzene. Boil the mixture to dissolve the mandelic acid derivative, leaving behind the insoluble ammonium chloride.
Filter the hot solution through a pre-heated funnel to remove the ammonium chloride.[6]
Allow the filtrate to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.
Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Guide
Scaling up a synthesis often reveals issues not apparent at the bench scale. This section addresses common problems in a Q&A format.
Issue 1: Low Yield in Cyanohydrin Formation (Step 1)
Question: The reaction mixture remains a thick slurry, and the yield of the cyanohydrin intermediate is low after extraction. What could be the cause?
Answer: This often points to incomplete formation of the bisulfite adduct or its incomplete conversion to the cyanohydrin.
Causality & Solution: The starting 5-Bromo-2-fluorobenzaldehyde may have partially oxidized to the corresponding benzoic acid, which will not react. Purity should be checked via GC or NMR before starting. Furthermore, on a larger scale, solid lumps of the bisulfite adduct can be difficult to break up, preventing the cyanide solution from reacting.[4] Ensure your overhead stirrer is powerful enough to maintain a fine, homogenous slurry. Increasing the reaction time with the sodium cyanide can also help drive the equilibrium towards the product.[1]
Issue 2: Hydrolysis Reaction Stalls or is Incomplete (Step 2)
Question: After 6 hours of reflux, TLC analysis still shows a significant amount of the cyanohydrin intermediate. Why is the hydrolysis not going to completion?
Answer: Incomplete hydrolysis is a common issue, especially during scale-up, and can be attributed to two main factors: insufficient acid concentration or poor mixing in the biphasic system.
Causality & Solution: The hydrolysis of the nitrile requires both heat and a high concentration of acid. As the reaction proceeds, water is consumed, and the concentration of HCl can decrease. On a larger scale, efficient mixing between the aqueous HCl and the organic (toluene) layer containing the substrate is critical. If stirring is inadequate, the reaction becomes mass-transfer limited.
Optimization: Ensure vigorous overhead stirring. After removing the toluene, you can add a fresh portion of concentrated HCl and continue the reflux for another 2-4 hours to drive the reaction to completion.[4]
Issue 3: Product Oiling Out or Failing to Crystallize (Step 3)
Question: After the workup and addition of the recrystallization solvent, the product separates as an oil instead of a crystalline solid. How can I induce crystallization?
Answer: Oiling out is typically caused by the presence of impurities or residual solvent, which depress the melting point and interfere with crystal lattice formation.
Causality & Solution:
Impurities: Unreacted aldehyde or other side-products can act as crystallization inhibitors.[8] The best course of action is to re-purify the oil. Dissolve it in a suitable solvent like ethyl acetate, wash again with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities, dry the organic layer, and concentrate it again.[7]
Solvent Choice: Mandelic acids are less soluble in nonpolar solvents like benzene or toluene.[8] Ensure you are using an appropriate solvent system. You can also try adding a non-polar anti-solvent (like hexane) dropwise to the oil dissolved in a minimal amount of a slightly more polar solvent (like ethyl acetate) to induce precipitation.
Technique: If the oil is relatively clean, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure product.
Issue 4: Difficulty Removing Impurities During Purification
Question: The final product's purity is low (<98% by HPLC), even after recrystallization. What are the likely impurities and how can they be removed?
Answer: The most probable impurities are unreacted 5-Bromo-2-fluorobenzaldehyde or the corresponding 5-Bromo-2-fluorobenzoic acid (from over-oxidation or side reactions).
Causality & Solution:
Unreacted Aldehyde: A pre-extraction wash with a saturated sodium bisulfite solution is very effective at removing residual aldehydes.[1][4] If this was missed or incomplete, it can be difficult to remove later.
Benzoic Acid Impurity: This acidic impurity can be removed by dissolving the crude product in an organic solvent (e.g., ethyl acetate) and washing with a mild aqueous base like sodium bicarbonate. The target mandelic acid is less acidic and will largely remain in the organic layer, while the more acidic benzoic acid derivative is extracted as its sodium salt.[7]
Chromatography: If recrystallization and washes fail, flash column chromatography on silica gel is a reliable method for obtaining high-purity material.[9] A gradient elution system, for example, from hexane to ethyl acetate, should effectively separate the components.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The number one concern is the use of sodium cyanide.[1] At scale, the risk of exposure and the potential for generating large quantities of toxic hydrogen cyanide gas upon accidental acidification increases. A thorough Process Hazard Analysis (PHA) is mandatory. Secondly, the hydrolysis step uses large volumes of concentrated HCl, which is highly corrosive. The reaction can also be exothermic, requiring careful temperature control during scale-up to prevent runaways.
Q2: Can I use a different method instead of the cyanohydrin route?
A2: Yes, an alternative is a Grignard-type reaction. This would involve reacting 5-Bromo-2-fluorobenzaldehyde with a reagent like trimethylsilyl cyanide, followed by hydrolysis. Another possibility is a Reformatsky reaction.[10] However, the cyanohydrin route described is generally more cost-effective and uses readily available, cheaper reagents, making it more suitable for large-scale production.[11]
Q3: What analytical techniques are recommended for in-process controls and final product characterization?
A3:
In-Process: Thin Layer Chromatography (TLC) is essential for monitoring reaction completion at both the cyanohydrin and hydrolysis stages.
Final Product: To confirm structure and purity, a combination of techniques is required:
HPLC (High-Performance Liquid Chromatography): To determine purity (e.g., >99%) and quantify any impurities. A C18 reverse-phase column with a mobile phase of acetonitrile and water (with a pH modifier like phosphoric or formic acid) is a good starting point.[12][13]
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.
Mass Spectrometry (MS): To confirm the molecular weight of the final compound.
Q4: My starting 5-Bromo-2-fluorobenzaldehyde is a brownish oil. Is this acceptable?
A4: While a slight color may be acceptable, a dark brown color often indicates the presence of impurities, likely from oxidation to the benzoic acid.[14] Using impure starting material can significantly lower your yield and complicate purification. It is highly recommended to purify the aldehyde before use, for example, by vacuum distillation.[14]
References
Synthesis of Mandelic Acid and Derivatives. (n.d.). designer-drug.com. Retrieved from [Link]
Mandelic Acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Environmentally friendly production of mandelic acid. (2020, May 26). Max-Planck-Gesellschaft. Retrieved from [Link]
[ChemPlayer Reupload]Synthesis of mandelic acid from benzaldehyde. (2023, June 17). YouTube. Retrieved from [Link]
Process for producing R(-)-mandelic acid and derivatives thereof. (n.d.). European Patent Office - EP 0449648 B1. Retrieved from [Link]
Mandelic Acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
(n.d.). Organic Syntheses Procedure. Retrieved from [Link]
DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. (n.d.). Retrieved from [Link]
multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). Cipac.org. Retrieved from [Link]
Synthesis of mandelic acid from benzaldehyde. (2012, June 16). Chemistry Stack Exchange. Retrieved from [Link]
METHOD FOR PRODUCING C-GLYCOSIDE DERIVATIVE AND SYNTHETIC INTERMEDIATE THEREOF. (2007, December 20). European Patent Office EP2105442 A1 - Googleapis.com.
7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]
analytical methods. (n.d.). ATSDR. Retrieved from [Link]
Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. (n.d.). PMC. Retrieved from [Link]
HPLC Separation of Bromoacetic and Chloroacetic acids on Newcrom B Column. (n.d.). Retrieved from [Link]
Troubleshooting diastereomeric salt resolution of mandelic acid derivatives
Welcome to the Technical Support Center for Chiral Resolution. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the thermodynamic and kinetic realities of diastereo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Chiral Resolution. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the thermodynamic and kinetic realities of diastereomeric salt resolution.
Mandelic acid and its derivatives are critical chiral building blocks in drug development. However, their resolution via diastereomeric salt formation is heavily dependent on phase behavior, solvent dynamics, and precise stoichiometric control. This guide provides actionable, causality-driven solutions to optimize your resolution workflows.
PART 1: Fundamentals & Resolving Agent Selection (FAQ)
Q: How do I select the optimal resolving agent for a novel mandelic acid derivative?A: The fundamental goal of diastereomeric salt resolution is to maximize the solubility difference between the less soluble (target) salt and the more soluble salt. For acidic mandelic acid derivatives, chiral amines are the standard resolving agents. Selection should be driven by ternary phase diagram analysis rather than trial and error[1]. Agents with rigid, bulky, or hydrophobic structural bases—such as (1R,2R)-diphenylethylenediamine ((1R,2R)-DPEN) or (S)-1-phenylethylamine ((S)-1-PEA)—often provide the necessary lattice energy differences to drive selective crystallization in aqueous or alcoholic media[2].
Q: Why is my resolution system failing to separate the enantiomers despite forming a solid precipitate?A: If you isolate a solid but observe a low diastereomeric excess (d.e.), your system may have formed a solid solution rather than a eutectic mixture. In a solid solution, the two diastereomeric salts are isomorphous and co-crystallize across all compositions[3]. Differential Scanning Calorimetry (DSC) can diagnose this: a solid solution will show a single broad melting peak across different molar ratios, whereas a eutectic system will show distinct thermal transitions[3]. If a solid solution is confirmed, you must change the resolving agent; recrystallization will not improve the purity.
PART 2: Quantitative Data: Resolving Agent Efficacy
The following table summarizes field-validated thermodynamic and yield data for the resolution of mandelic acid derivatives using various chiral bases.
To ensure reproducibility, this standard operating procedure (SOP) incorporates In-Process Controls (IPCs) to validate each step before proceeding.
Step 1: Diastereomeric Salt Formation
Suspend the racemic mandelic acid derivative in the chosen solvent (e.g., methanol or a methanol/water mixture).
Add the chiral resolving agent at an optimized stoichiometric ratio (typically 0.5 to 1.0 molar equivalents)[5].
Heat the mixture gently to 60–70 °C until complete dissolution is achieved.
IPC 1: Visually confirm the absence of undissolved solids. If solids persist, incrementally add solvent to avoid premature nucleation.
Step 2: Controlled Crystallization
Cool the solution at a strictly controlled rate (e.g., 0.1 °C/min) to 20 °C. Rapid cooling induces high supersaturation, leading to co-precipitation of the undesired diastereomer[5].
Optional but recommended: Seed the solution with 1-2% by weight of pure target diastereomeric salt crystals just below the saturation temperature to direct nucleation[5].
Step 3: Isolation and Purity Check
Isolate the precipitated salt via vacuum filtration and wash the filter cake with a minimal volume of ice-cold solvent to remove entrained mother liquor.
IPC 2: Perform chiral HPLC on a 1 mg sample of the wet cake. If the d.e. is below target (>95%), perform a recrystallization before proceeding to Step 4.
Step 4: Liberation of the Free Acid
Resuspend the highly pure diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., ethyl acetate).
Acidify the aqueous layer using a mineral acid (e.g., 1M HCl) until the pH reaches 0–4. Mandelic acid has a pKa of ~3.4; a low pH ensures it is fully protonated and partitions entirely into the organic phase[5].
Separate the organic layer, dry over anhydrous
, and evaporate to yield the enantiopure mandelic acid derivative.
IPC 3: Measure the pH of the aqueous phase post-extraction. If pH > 4, acidification is incomplete, and yield will be compromised.
PART 4: Visualizing the Resolution Workflow
Caption: General workflow for the resolution, liberation, and recycling of mandelic acid derivatives.
Symptom: Instead of forming distinct crystals, the solution separates into a dense, viscous oil and a lighter solvent layer.
Causality: The solvent system is "too good" (solubility is too high), or the cooling rate is too rapid. The system reaches a metastable liquid-liquid phase separation boundary before it can nucleate solid crystals[5].
Solution:
Reheat the mixture until it becomes a homogeneous solution.
Add an anti-solvent (e.g., a non-polar solvent like heptane) to decrease the overall polarity and force the system out of the oiling region[5].
Implement a slower, non-linear cooling profile and introduce seed crystals just below the saturation point.
Symptom: The isolated salt yields an e.e. of 20-50% that does not significantly improve with standard washing.
Causality: This is driven by either the co-precipitation of the undesired diastereomer due to supersaturation, or the thermodynamic formation of a solid solution[3][5].
Solution:
Perform DSC analysis. If a solid solution is detected, abandon the current resolving agent and screen alternatives[3].
If it is a eutectic system, the low e.e. is a kinetic artifact. Dilute the concentration of the starting mixture, optimize the stoichiometry (try 0.5 eq of resolving agent instead of 1.0 eq), and perform a recrystallization using a more selective solvent system[5].
Issue 3: Emulsion Formation During Liberation
Symptom: During the final extraction step, a stubborn emulsion forms between the aqueous and organic layers, reducing the yield of the free acid.
Causality: Incomplete acidification leaves partially ionized mandelate salts at the interface, acting as surfactants.
Solution: Ensure the aqueous phase is strictly at pH 0–4[5]. If an emulsion still forms, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which will drive the organic compounds into the organic phase and break the emulsion.
PART 6: Visualizing the Troubleshooting Logic
Caption: Decision tree for troubleshooting low e.e. and crystallization failures in chiral resolution.
References
Szeleczky, Z., et al. "Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation." CrystEngComm, Royal Society of Chemistry, 2022. Available at: [Link]
"Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid." Reaction Chemistry & Engineering, Royal Society of Chemistry, 2025. Available at: [Link]
"Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution." Crystal Growth & Design, ACS Publications, 2011. Available at: [Link]
Sakai, K., et al. "Optical Resolution of 1-(3-Methoxyphenyl)ethylamine with Enantiomerically Pure Mandelic Acid, and the Crystal Structure of Less-Soluble Diastereomeric Salt." Bulletin of the Chemical Society of Japan, Oxford Academic, 2006. Available at: [Link]
"New resolving bases for ibuprofen and mandelic acid: qualification by binary phase diagrams." Radboud University Repository. Available at:[Link]
"6.8: Resolution (Separation) of Enantiomers." Chemistry LibreTexts, 2022. Available at: [Link]
"Compressing Experiences of Optical Resolution Trials... into Ternary Equilibrium Melting Phase Diagrams." MDPI, 2026. Available at:[Link]
Overcoming low recovery of enantiomers in chiral separation
Ticket ID: #REC-404 | Topic: Overcoming Low Recovery of Enantiomers Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Missing Mass" Crisis Welcome to the technical support hub. If you are...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #REC-404 | Topic: Overcoming Low Recovery of Enantiomers
Status: Open
Assigned Specialist: Senior Application Scientist
Introduction: The "Missing Mass" Crisis
Welcome to the technical support hub. If you are reading this, you are likely facing the most frustrating anomaly in chiral chromatography: The chromatogram looks perfect, but the collection vial is light.
In chiral purification (Prep-HPLC and Prep-SFC), "recovery" is a financial metric. Losing 20% of a late-stage intermediate or a precious biological isolate is unacceptable. Unlike achiral purification, chiral stationary phases (CSPs) are complex, polymeric environments where analytes can become trapped, racemized, or precipitated.
This guide moves beyond basic advice. We will troubleshoot the physics of phase separation, the chemistry of adsorption, and the thermodynamics of on-column stability.
Module 1: The Diagnostic Workflow (Triage)
User Question: "I injected 100 mg of racemate. Integration shows a 50:50 split, but I only recovered 30 mg of Enantiomer A and 25 mg of Enantiomer B. Where is the rest?"
Technical Insight:
Before modifying chemistry, you must isolate the Point of Loss (PoL) . Loss occurs in one of three zones:
Pre-Column: Precipitation in the loop or injector.
On-Column: Irreversible adsorption or degradation.
Post-Column: Fraction collection timing, aerosolization (SFC), or degradation in the collection vessel.
The Bypass Validation Protocol
Perform this test immediately to rule out the column.
Remove the Column: Install a union connector (zero-dead-volume) in place of the chiral column.
Replicate Method: Run the exact mobile phase and injection sequence used in your failed run.
Collect: Direct the flow to a single collection vessel.
Quantify: Dry down and weigh (or analyze by quantitative NMR).
Interpretation:
Recovery > 95%: The system is fine. The issue is On-Column Adsorption (See Module 2).
Recovery < 90%: The issue is Systemic . Check the autosampler for retention or the fraction collector for alignment issues.
Visualizing the Diagnostic Logic
Figure 1: Decision tree for isolating the source of mass loss. Use this logic before changing mobile phases.
Module 2: Adsorption & Non-Specific Binding
User Question: "My compound is basic (an amine). It tails significantly, and I'm losing mass. Is it sticking to the polysaccharide?"
Technical Insight:
It is rarely sticking to the chiral selector (the amylose or cellulose polymer). It is sticking to the silica support . Chiral columns are silica-based.[1] Residual silanols (Si-OH) act as weak cation exchangers, binding basic analytes irreversibly.
The Solution: Mobile Phase Additives
You must suppress the ionization of the silanols or the analyte to prevent this electrostatic "Velcro" effect.
Analyte Type
Primary Additive
Mechanism
Critical Warning
Basic (Amines)
Diethylamine (DEA) (0.1%)
Competes for silanol sites; raises pH to suppress analyte ionization.
Memory Effect: DEA is difficult to wash off. Dedicate columns to "Basic" use only [1].
Strongly Basic
Ethylenediamine (EDA) (0.1-0.5%)
Bidentate ligand; stronger silanol blocker than DEA.
Can degrade certain coated phases if >0.5%.
Acidic
Trifluoroacetic Acid (TFA) (0.1%)
Suppresses ionization of acidic analytes (keeps them neutral).[2]
Avoid mixing with basic columns.
Amphoteric
TFA + DEA (Combined)
Chaos. Avoid if possible.
Use Ammonium Acetate or Formate buffers instead.
Protocol for Adsorbed Mass Retrieval:
If you suspect mass is currently stuck on the column:
Wash: Flush with 100% Ethanol containing 0.5% DEA (for bases) or 0.5% TFA (for acids) at low flow (0.5 mL/min) for 3 hours.
Warning: Ensure your column is Immobilized before using harsh solvents like THF or DCM. If it is Coated (e.g., AD-H, OD-H), restricted solvents will strip the stationary phase entirely [2].
Module 3: The SFC Solubility Trap (Precipitation)
User Question: "I'm using Prep-SFC. The peak shape is perfect, but I'm losing 40% of the sample. I see white powder in the fraction collector exhaust."
Technical Insight:
This is the "Joule-Thomson Snowball Effect."
In SFC, your mobile phase is ~80% CO₂ and 20% Methanol. Inside the column (100 bar), the sample is dissolved.
At the fraction collector, pressure drops to atmospheric. The CO₂ instantly expands to gas and cools rapidly (Joule-Thomson effect).
Solvent Loss: The CO₂ gas blasts away, leaving the sample in only the 20% Methanol.
Solubility Drop: If the sample concentration in that remaining methanol exceeds its solubility limit, it precipitates before it hits the test tube.
Aerosolization: The high-velocity gas creates aerosols of the liquid/solid, which are vented out the exhaust [3].
SFC Recovery Optimization Workflow
Figure 2: The mechanism of sample loss in SFC depressurization.
Corrective Actions:
Add Make-up Flow: Introduce a stream of solvent (Methanol or Isopropanol) after the column but before the back-pressure regulator. This ensures the sample stays dissolved when CO₂ evaporates.
Heat the Collector: Set the fraction collector temperature to 30-40°C to counteract cooling.
Use a Cyclone Separator: Ensure your hardware uses gas-liquid separators (cyclones) rather than simple open-tube collection.
User Question: "I injected a pure enantiomer (ee > 99%) to check recovery, but it eluted as a mixture (ee 80%). Did the column catalyze a reaction?"
Technical Insight:
This is On-Column Racemization .
Chiral separation requires energy. If the energy barrier for interconversion between enantiomers is low (e.g., atropisomers, hemiacetals), the thermal energy in the column compartment can cause them to flip during the separation.
The "Plateau" Diagnostic:
Look at the valley between the two peaks.
Clean Baseline: Stable separation.
High Baseline (Plateau): The molecules are racemizing as they travel, creating a "smear" of interconverting species between the two resolved peaks [4].
Protocol:
Lower the Temperature: Drop column temperature to 5°C or 10°C.
Note: This increases viscosity and pressure. Reduce flow rate accordingly.
Avoid Alcohols (If Reactive): If your compound has an ester or reactive group, Methanol/Ethanol can cause transesterification or degradation. Switch to Acetonitrile (polar organic mode) or Heptane/DCM (normal phase).
Module 5: Fraction Collection Timing
User Question: "The chromatogram shows baseline separation, but my fractions are impure."
Technical Insight:
This is a Delay Volume error. The detector sees the peak before the fraction collector arm moves. If the time delay setting is incorrect, the collector cuts the fraction too early or too late.
Calibration Steps:
Inject a dye (e.g., Erythrosine B for UV).
Set the detector to zero delay.
Measure the time between the detector spike and the dye drop hitting the tube.
Input this time (or volume) into the software.
Slope Sensitivity: For tailing chiral peaks, set the "End Collection" slope sensitivity to be less sensitive, ensuring you collect the entire tail where mass often hides.
References
Daicel Chiral Technologies. (2021).[3] Mobile Phase Modifiers & Additives for Immobilized Columns. Retrieved from [Link]
Chromatography Today. (2020). Trouble with Chiral Separations: Additive Memory Effects. Retrieved from [Link]
NSF PAR. (2022). A review of fraction collection technology for supercritical fluid chromatography. Retrieved from [Link]
National Institutes of Health (PMC). (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: OPERATIONAL
Support Tier: Level 3 (Senior Scientist)
Topic: Substituted Phenylacetic Acids (PAAs)
Mission Statement
Welcome to the PAA Crystallization Support Hub. Substituted phenylacetic acids (e.g., Diclofenac precursors, Ibuprofen intermediates, and 4-substituted PAAs) present unique challenges due to their amphiphilic nature: a hydrophobic aromatic tail fighting against a hydrophilic, hydrogen-bonding carboxyl head.
This guide moves beyond standard "recrystallization" advice. We address the specific molecular behaviors of PAAs—specifically carboxylic acid dimerization , Liquid-Liquid Phase Separation (LLPS/Oiling Out) , and pH-dependent reactive crystallization .
Module 1: Solvent Selection & The Dimerization Trap
Ticket ID: #SOLV-01
Common Inquiry: "My solubility curve is non-linear, and I'm getting inconsistent yields. Which solvent is actually 'good' for these acids?"
The Technical Reality
In solution, phenylacetic acids do not exist solely as monomers. They form hydrogen-bonded dimers (cyclic
In Non-Polar Solvents (Toluene, Heptane): PAAs exist almost exclusively as dimers. Solubility is low, but temperature dependence is steep.
In Polar Protic Solvents (Alcohols, Water): The solvent competes for hydrogen bonds, breaking the dimers. This increases solubility but can lead to solvate formation.
Protocol: The "Polymorph-Aware" Solvent Screen
Do not choose solvents based solely on yield. Choose based on the structure you want to isolate.
Standard recrystallization; growing stable polymorphs.
Aromatic (Toluene)
No H-bonding; promotes solute-solute dimerization.
Low: Encourages stable dimer formation.
Final polishing; thermodynamic stability.
Water (pH adjusted)
Ionic dissociation (Salt form).
Critical: Risk of oiling out during acidification.
Reactive crystallization (see Module 3).
Visualization: Solvent Decision Logic
Caption: Decision matrix for solvent selection based on substituent polarity and thermodynamic goals.
Module 2: Troubleshooting "Oiling Out" (LLPS)
Ticket ID: #ERR-LLPS
Common Inquiry: "The solution turned cloudy, but instead of crystals, I see oil droplets on the flask walls. The product eventually hardens into a glass."
Root Cause Analysis
This is Liquid-Liquid Phase Separation (LLPS) .[2] It occurs when the "Oiling Out" boundary (the binodal) is crossed before the solubility curve (the solid-liquid equilibrium) [2].
Why PAAs? The hydrophobic phenyl ring lowers the melting point in the presence of solvent impurities. If
, you get oil, not solid.
The Impurity Trap: Impurities partition preferentially into the oil phase, making the oil even harder to crystallize (lowering
further).
Corrective Protocol: The "Seeding Bridge"
You must bypass the LLPS region by forcing nucleation in the metastable zone.
Determine the Metastable Zone Width (MSZW): Measure the temperature where the solution becomes cloudy (
Why? This provides a template for growth, bypassing the energy barrier of nucleation and preventing the system from entering the LLPS region.
Isothermal Aging: Hold temperature for 30-60 minutes to ensure seeds grow and do not dissolve.
Slow Cooling: Cool at a rate of
C/min. Rapid cooling will push the system back into the oiling-out zone.
Visualization: The Oiling Out Phase Diagram
Caption: Pathway divergence showing how seeding avoids the LLPS (Oiling Out) trap.
Module 3: Reactive Crystallization (pH Shift)
Ticket ID: #RXN-PH
Common Inquiry: "I am precipitating the acid from its sodium salt solution using HCl. It turns into a sticky gum immediately."
The Mechanism
This is the most common industrial method for PAAs. You are converting the soluble salt (
) to the insoluble free acid ().
The Problem: Local supersaturation. Where the acid drop hits the salt solution, pH plummets, creating massive supersaturation. The system "crashes" into the amorphous/oil state before it can organize into a crystal lattice [3].
Optimization Protocol: The "Reverse Addition" Technique
Do not add Acid to Salt. Add Salt to Acid.
Preparation:
Vessel A: Dissolve crude PAA salt in water (pH ~10-12).
Vessel B: Prepare a dilute acid solution (e.g., 1M HCl) with seed crystals of the free acid suspended in it.
Execution:
Slowly pump the Salt Solution (A) into the Acid Slurry (B) .
Why this works:
The background is always acidic (low solubility for PAA).
As the salt enters, it immediately encounters seed crystals.
The concentration of free acid stays low (controlled by the pump rate), keeping the system within the metastable zone for growth, not crashing.
Module 4: Polymorph Control
Ticket ID: #POLY-404
Common Inquiry: "I produced needles last week, but plates today. The melting point is different by 4 degrees."
Scientific Explanation
Substituted PAAs are notorious for polymorphism due to the flexibility of the methylene spacer (
) between the ring and the carboxyl group.
Ostwald’s Rule of Stages: The least stable polymorph (highest energy, highest solubility) often crystallizes first because it is kinetically favored [4].
Solvent Mediation: If you leave the "needles" (metastable) in the solvent, they will eventually dissolve and reprecipitate as "plates" (stable). This is a Solvent-Mediated Phase Transformation (SMPT) .
Control Checklist
For Metastable Forms (High Solubility): Rapid cooling, high supersaturation, harvest immediately.
For Stable Forms (Storage Stability): Slow cooling, high temperature digestion (slurry at near-boiling), use of aromatic solvents (Toluene) which favor the stable dimer packing.
References
Hydrogen Bonding Motifs
Perusal of the structural data of phenylacetic acid derivatives reveals the dominance of the carboxylic acid dimer synthon (
Enhancing the stability of 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid during storage
Topic: Enhancing the Stability of 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic Acid During Storage Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the spec...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Enhancing the Stability of 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic Acid During Storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical vulnerabilities of 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid—a halogenated aryl
-hydroxy acid (mandelic acid derivative). This guide bridges the gap between theoretical degradation mechanisms and field-proven laboratory practices, ensuring the integrity of your compound throughout the drug development lifecycle.
Visualizing the Degradation & Prevention Workflow
To effectively stabilize this molecule, we must first understand its structural liabilities. The
-hydroxyl group and the carboxylic acid moiety create competing pathways for degradation, primarily driven by environmental stressors.
Logical relationship of degradation pathways and targeted storage interventions.
Troubleshooting Guide & FAQs
Q1: Why does my sample turn yellow and show aldehyde peaks on NMR after prolonged benchtop storage?Causality:
-Hydroxy acids are highly susceptible to oxidative decarboxylation[1]. When exposed to ambient oxygen, UV light, or trace transition metals, the -hydroxyl group is oxidized. This triggers the cleavage of the C-C bond, releasing carbon monoxide or carbon dioxide, and yielding the corresponding aldehyde (5-bromo-2-fluorobenzaldehyde)[1]. Kinetic studies on related mandelic acid derivatives demonstrate that this oxidation involves a base-catalyzed proton loss from the hydroxyl group, making the undissociated acid highly vulnerable to oxidants in aerobic environments[2].
Intervention: Always store the compound in amber glass vials to block UV-catalyzed radical initiation, and purge the headspace with an inert gas (Argon or Nitrogen) to displace oxidative atmospheric oxygen.
Q2: I am observing higher molecular weight impurities in my LC-MS data. What is causing this?Causality: 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid contains both a carboxylic acid and a secondary hydroxyl group. Under dehydrating conditions or prolonged exposure to heat,
-hydroxy acids undergo intermolecular step-growth condensation (esterification)[3]. This process initially forms a linear dimer, which can either cyclize into a lactide (a cyclic dimer) or continue reacting to form higher-order oligomers[4]. While this oligomerization is thermodynamically slow at room temperature, localized acidic microenvironments or elevated temperatures significantly accelerate the reaction kinetics[5].
Intervention: Avoid storing the compound in highly concentrated acidic solutions. For solid storage, maintain temperatures at -20°C to kinetically freeze the esterification process.
Q3: Does ambient humidity affect the solid form of this compound?Causality: Yes. While the free acid is less hygroscopic than its corresponding sodium salt, moisture can still adsorb onto the crystal lattice, causing physical clumping. More critically, in aqueous microdroplets formed by condensation, the local concentration of the acid increases. This microdroplet environment paradoxically accelerates the rate of intermolecular esterification by up to 3 orders of magnitude compared to bulk aqueous solutions[5].
Intervention: Store the powder in a tightly sealed container within a desiccator containing anhydrous calcium sulfate or indicating silica gel.
Quantitative Storage Data
The following table synthesizes the expected shelf-life and degradation risks of mandelic acid derivatives based on established stability profiles[6].
Storage Condition
Environment
Expected Shelf-Life
Primary Degradation Risk
-80°C (In Solvent)
Sealed, Ar/N2 Purged
6 months
Solvent-mediated oligomerization
-20°C (Powder)
Desiccated, Dark
3 years
Negligible
4°C (Powder)
Desiccated, Dark
2 years
Slow oxidative decarboxylation
25°C (Powder)
Ambient Air, Light
< 1 month
Oxidation, Moisture-induced clumping
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. The success of the protocol is explicitly verifiable through a defined analytical endpoint.
Protocol 1: Preparation and Aliquoting for Long-Term Storage
Objective: To establish a microenvironment that eliminates oxygen, moisture, and thermal energy.
Drying: Ensure the compound is completely dry. Residual solvents or water act as plasticizers and reaction media for microdroplet oligomerization.
Inert Gas Purging: Transfer the dry powder into amber glass vials. Insert a sterile needle attached to a high-purity Argon line into the vial. Purge the headspace with a gentle stream of Argon for 30 seconds to displace oxygen. (Argon is preferred over Nitrogen as it is heavier than air and blankets the solid).
Sealing: Cap the vial tightly with a PTFE-lined silicone septum cap to prevent gas exchange and moisture ingress.
Secondary Containment: Place the primary vials inside a secondary container (e.g., a sealed plastic jar) containing indicating silica gel packets.
Temperature Equilibration: Store the secondary container in a -20°C freezer.
System Validation: Include a parallel "dummy" vial containing only anhydrous indicating silica gel. After 30 days at -20°C, if the silica gel remains blue (unhydrated), the primary seal integrity is validated, confirming no moisture ingress.
Protocol 2: Quality Control (QC) Assessment via HPLC
Objective: To detect early-stage oxidative decarboxylation or intermolecular esterification.
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile/Water (50:50, v/v). Crucial: Prepare this solution immediately before injection to avoid solvent-induced esterification.
Stationary Phase: Utilize a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
Mobile Phase:
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses ionization of the carboxylic acid, preventing peak tailing).
Solvent B: 0.1% TFA in Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.
Detection: Set the Diode Array Detector (DAD) to 210 nm (optimal for the aliphatic carbonyl group) and 254 nm (optimal for the halogenated aromatic ring).
System Validation: A successful storage protocol is validated when the chromatogram yields a single sharp peak at 210 nm with >99% Area Under Curve (AUC). The absence of early-eluting sharp peaks (indicating polar aldehyde degradation products) and late-eluting broad peaks (indicating hydrophobic oligomers) confirms structural integrity.
References
1.[1] Alpha hydroxycarboxylic acid - Wikipedia. wikipedia.org. 1
2.[2] Study of the mechanism of oxidative decarboxylation of [alpha]-hydroxy acids by bromine water - UBC Library Open Collections. ubc.ca.2
3.[6] (S)-Mandelic acid-SDS-MedChemExpress. medchemexpress.com. 6
4.[3] Distinct Oligomerization of Lactic Acid in Aqueous Microdroplets - PMC - NIH. nih.gov. 3
5.[4] Lactide: Production Routes, Properties, and Applications - PMC. nih.gov. 4
6.[5] Distinct Oligomerization of Lactic Acid in Aqueous Microdroplets - ResearchGate. researchgate.net. 5
Comparative study of the biological activity of halogenated vs. non-halogenated phenylacetic acids
[1][2] Executive Summary This technical guide provides a comparative analysis of Phenylacetic Acid (PAA) and its halogenated derivatives (specifically 4-Chlorophenylacetic acid (4-Cl-PAA) and Fluorinated analogs ). While...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
This technical guide provides a comparative analysis of Phenylacetic Acid (PAA) and its halogenated derivatives (specifically 4-Chlorophenylacetic acid (4-Cl-PAA) and Fluorinated analogs ). While PAA serves as a ubiquitous but weak endogenous auxin in plants and a metabolic scaffold in mammals, halogenation dramatically alters its physicochemical profile, metabolic stability, and biological potency.
Key Takeaways for Developers:
Potency Shift: Halogenation (particularly at the para position) transforms PAA from a weak auxin into a potent growth regulator (e.g., 4-Cl-PAA in legumes) by altering receptor affinity and transport dynamics.
Metabolic Blockade: Fluorine substitution acts as a metabolic shield, blocking cytochrome P450-mediated hydroxylation, thereby extending half-life in drug scaffolds.
Antimicrobial Efficacy: Halogenated PAAs exhibit superior membrane permeability (increased LogP), significantly lowering Minimum Inhibitory Concentrations (MIC) against Gram-negative bacteria compared to non-halogenated PAA.
Physicochemical Profiling: The Structural Basis of Activity
The biological divergence between PAA and its halogenated forms stems from fundamental shifts in electronic and steric properties.
Positive values indicate electron withdrawal, strengthening hydrogen bond donor capability of the carboxyl group.
Mechanism of Action: The Halogen Effect
Electronic Induction: Halogens are electron-withdrawing groups (EWG). They stabilize the carboxylate anion, lowering the pKa. This ensures a higher fraction of the molecule exists in the ionized form at neutral pH, which is crucial for ionic interactions with receptor binding sites (e.g., TIR1 auxin receptor).
Lipophilicity & Permeability: The addition of Chlorine or Bromine significantly increases the partition coefficient (LogP). This allows 4-Cl-PAA to penetrate the phospholipid bilayer of bacterial cell membranes more effectively than PAA.
PAA is a non-indolic auxin found in most plants.[8] However, its biological activity is generally 10-50x lower than Indole-3-acetic acid (IAA). In contrast, 4-Cl-PAA is a highly potent natural auxin found specifically in legumes (e.g., Pisum sativum).
Signaling Pathway Differences
The differential activity is not solely due to receptor affinity but also transport. PAA does not utilize the polar auxin transport (PAT) machinery (PIN proteins) as efficiently as IAA or halogenated synthetic auxins.
Figure 1: The Auxin Signaling Pathway. Halogenated PAAs (4-Cl-PAA) exhibit higher affinity for the TIR1 receptor and resistance to inactivation enzymes (GH3), leading to sustained gene expression.
Biological Profiling B: Antimicrobial Efficacy
In drug development, PAA derivatives are explored for antimicrobial properties.[9][10][11] Non-halogenated PAA acts as a weak antiseptic. Halogenation transforms it into a membrane-disrupting agent.
Halogenation increases fungicidal activity via oxidative stress induction.
Key Insight: The introduction of Iodine or Bromine often yields higher potency than Chlorine due to the "Sigma-hole" effect—a region of positive electrostatic potential on the halogen atom that can interact with nucleophilic sites (e.g., proteins/lipids) in the pathogen.
Experimental Protocols
To replicate these findings, the following self-validating protocols are recommended.
Protocol A: Wheat Coleoptile Elongation Test (Auxin Activity)
Objective: Quantify the growth-promoting potency of PAA vs. 4-Cl-PAA.
Seed Preparation: Soak wheat seeds (Triticum aestivum) in distilled water for 4 hours. Germinate in darkness at 25°C for 3 days.
Sectioning: Under green safety light, excise 10mm coleoptile segments (remove the top 3mm to deplete endogenous auxin).
Incubation: Place 10 segments per petri dish. Incubate for 18 hours in darkness at 25°C on a rotary shaker (slow, 40 rpm).
Measurement: Measure final length using a digital caliper or image analysis software (ImageJ).
Validation: The Control segments should elongate slightly due to acid growth; IAA (positive control) should show max elongation at 10 µM. 4-Cl-PAA should show a left-shifted dose-response curve compared to PAA.
Objective: Determine the Minimum Inhibitory Concentration (MIC).
Figure 2: Workflow for Microdilution Assay. Critical step: Ensure DMSO concentration (solvent) remains <1% to prevent solvent toxicity artifacts.
References
Sugawara, S., et al. (2015).[4][5][12] "Biochemical analyses of phenylacetic acid production in plants." Journal of Biological Chemistry. Link
Tivendale, N. D., et al. (2010). "Reassessing the role of phenylacetic acid as an auxin in plants." Plant Physiology. Link
Kim, J. H., et al. (2024). "Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus." Frontiers in Cellular and Infection Microbiology. Link
Muir, R. M., & Hansch, C. (1953). "The Relationship of Structure and Plant-Growth Activity of Substituted Benzoic and Phenoxyacetic Acids." Plant Physiology. Link
BenchChem. (2025). "Unveiling the Potency of Halogenated N-Phenylacetamides." BenchChem Comparative Guides. Link
Vertex AI Search. (2025).[13] "Comparative physicochemical data of PAA derivatives." [Aggregated Data Source]
A Comparative Guide to the Validation of Analytical Methods for 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid
For Researchers, Scientists, and Drug Development Professionals The validation of analytical procedures is a critical component of drug development, ensuring that measurements are accurate, reproducible, and suitable for...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The validation of analytical procedures is a critical component of drug development, ensuring that measurements are accurate, reproducible, and suitable for their intended purpose.[1] This guide will explore and compare High-Performance Liquid Chromatography (HPLC), a widely used technique for pharmaceutical analysis, with alternative methods such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography (GC).[2][3][4] The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8]
The Central Role of Method Validation
In the pharmaceutical industry, the quality of an active pharmaceutical ingredient (API) is paramount. The analytical methods used to assess the purity, potency, and stability of intermediates like 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid must be rigorously validated.[2][9] Validation provides documented evidence that a method is fit for its intended use.[1][2]
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[2][3][4] For a substituted hydroxyacetic acid derivative, a reversed-phase HPLC method with UV detection is a logical starting point. The hydroxyl and carboxylic acid groups provide polarity, while the substituted phenyl ring offers a chromophore for UV detection.[4]
HPLC Method Validation Protocol
The validation of an HPLC method involves assessing a set of specific performance characteristics as outlined by ICH Q2(R1).[5][6]
1. Specificity:
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol:
Prepare solutions of the 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid reference standard, a placebo (a mixture of all formulation components except the analyte), and a sample spiked with known related substances and potential degradation products.
Inject each solution into the HPLC system.
Analyze the chromatograms to ensure that the peak for the analyte is well-resolved from any other peaks. Peak purity analysis using a photodiode array (PDA) detector can further confirm specificity.[4]
2. Linearity:
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Experimental Protocol:
Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the expected working concentration.[9]
Inject each concentration in triplicate.
Plot the peak area response against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.998.[9]
3. Accuracy:
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
Prepare samples with known concentrations of the analyte at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo.[1]
Analyze these samples in triplicate.
Calculate the percentage recovery for each sample. The recovery should typically be within 98-102%.
4. Precision:
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
Experimental Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument. The RSD should be ≤ 2.0%.[9]
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.[3][9] The RSD over these variations should also meet the acceptance criteria.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Prepare a series of dilute solutions and inject them to experimentally verify the determined LOD and LOQ.
6. Robustness:
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol:
Introduce small variations to the method parameters, such as the pH of the mobile phase, column temperature, and flow rate.
Analyze the system suitability parameters (e.g., peak asymmetry, resolution, and theoretical plates) and the assay results. The results should remain within the acceptance criteria.
Comparative Methodologies
While HPLC is a robust and reliable technique, other methods may offer advantages in specific scenarios, such as the need for higher sensitivity or the analysis of volatile impurities.
UPLC-MS offers significant advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC.[10] The use of smaller particles in the stationary phase allows for faster separations without sacrificing efficiency. Coupling with a mass spectrometer provides highly selective and sensitive detection, which is particularly useful for impurity profiling and trace-level analysis.[10][11]
Comparative Advantages:
Higher Throughput: Faster analysis times lead to increased sample throughput.
Enhanced Sensitivity: Mass spectrometric detection allows for the quantification of low-level impurities that may not be detectable by UV.[10]
Structural Information: MS provides mass-to-charge ratio information, which can aid in the identification of unknown impurities and degradation products.[10]
Experimental Protocol Considerations:
Ionization Source Optimization: The choice of ionization source (e.g., Electrospray Ionization - ESI) and its parameters must be optimized for 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid.
MS/MS for Quantitation: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer can provide exceptional selectivity and sensitivity for quantitative analysis.[10]
Gas Chromatography (GC)
For certain related substances or if the analyte can be derivatized to increase its volatility, Gas Chromatography can be a viable alternative.[12][13][14] Given the presence of bromine and fluorine, an Electron Capture Detector (ECD) would offer high sensitivity.[13][15]
Comparative Advantages:
Analysis of Volatile Impurities: GC is superior for the analysis of volatile or semi-volatile impurities that may not be amenable to LC analysis.
High Sensitivity for Halogenated Compounds: The ECD is highly selective and sensitive for halogenated compounds.[13][15]
Experimental Protocol Considerations:
Derivatization: The carboxylic acid and hydroxyl groups of the analyte will likely require derivatization (e.g., silylation or methylation) to increase volatility and improve peak shape.[14][16][17]
Injector and Column Selection: The choice of injector (e.g., split/splitless) and capillary column (e.g., a mid-polarity phase) is crucial for achieving good separation and peak shape.
Chiral Separation
Since 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid possesses a chiral center, the separation of its enantiomers is a critical consideration in pharmaceutical development, as different enantiomers can have different pharmacological activities.[18] Chiral HPLC is the most common technique for this purpose.[19]
Comparative Advantages:
Enantiomeric Purity Determination: Allows for the quantification of the enantiomeric excess (% ee), which is a critical quality attribute for chiral drugs.[20]
Experimental Protocol Considerations:
Chiral Stationary Phase (CSP): The selection of the appropriate CSP is paramount for achieving enantiomeric separation. Polysaccharide-based CSPs are often a good starting point.
Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier and any additives, needs to be carefully optimized to achieve baseline separation of the enantiomers.[19]
Data Comparison and Interpretation
The choice of the most suitable analytical method depends on the specific requirements of the analysis. Below is a comparative summary of the discussed techniques.
The following diagrams illustrate the general workflow for method validation and the decision-making process for selecting an appropriate analytical method.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
Conclusion
The validation of analytical methods for 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid requires a systematic and scientifically sound approach. While reversed-phase HPLC with UV detection is a robust and widely accepted primary method for purity and assay determination, alternative techniques such as UPLC-MS, GC, and chiral HPLC offer distinct advantages for specific applications. A thorough understanding of the strengths and weaknesses of each method, guided by the principles outlined in the ICH Q2(R1) guidelines, is essential for ensuring the quality and safety of the final pharmaceutical product.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
International Council for Harmonisation. Quality Guidelines. [Link]
Waters. Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. [Link]
HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
Paithankar, H. V. (2013). HPLC method validation for pharmaceuticals: a review. International Journal of Universal Pharmacy and Bio Sciences, 2(4), 2319-8141.
Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 39(3), 132-145.
Kumar, A. (2023). Brief Overview: HPLC Method Development and Validation.
Sharma, S. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 8(3), 143-148.
Separation of Some Halogenated Phenols by GC-MS. [Link]
Nassar, A. F., et al. (2016). UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research. Drug discovery today, 21(9), 1536-1545.
Reiner, E. J., et al. (2014). Advances in the Analysis of Persistent Halogenated Organic Compounds. In Comprehensive Analytical Chemistry (Vol. 64, pp. 1-46). Elsevier.
Li, Y., & Wu, J. (2016). Application of LCMS in small-molecule drug development. Drug Development and Delivery, 16(7), 54-59.
multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
Mass Spectrometry analysis of Small molecules. [Link]
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]
Detecting Haloacetic Acids Using Chromatography. [Link]
Agency for Toxic Substances and Disease Registry. (1998).
De Paoli, M., Taccheo-Barbina, M., & Bontempelli, G. (1991). Gas chromatographic system for the identification of halogenated pesticides by retention indices using n-alkanes as standards.
Li, X., et al. (2018). Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry.
HPLC Separation of Bromoacetic and Chloroacetic acids on Newcrom B Column. [Link]
Colvin, R. J., et al. (1978). Trace analysis of 2,4,5-trichlorophenoxyacetic acid, its glycineamide, and their alkaline hydrolyzable conjugates in mouse blood, urine, and feces. Journal of agricultural and food chemistry, 26(4), 894-899.
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
Recent Development: Enantioselective Extraction in Chiral Separation. [Link]
CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. [Link]
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic evaluation, comparative performance data, and validated experimental protocols for chiral chromatography....
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Focus: Mechanistic evaluation, comparative performance data, and validated experimental protocols for chiral chromatography.
Part 1: Scientific Clarification & Executive Summary
In strict chemical terms, 2-hydroxyacetic acid (commonly known as glycolic acid) is the simplest
-hydroxy acid (AHA) and is intrinsically achiral due to the presence of two identical hydrogen atoms on the -carbon[1]. However, in pharmaceutical synthesis and metabolomics, the terminology "2-hydroxyacetic acid enantiomers" refers to its substituted chiral derivatives —molecules where the -hydrogens are replaced by alkyl or aryl groups. Prominent examples include 2-phenyl-2-hydroxyacetic acid (mandelic acid), 2-hydroxybutyric acid, and 2-(9-anthryl)-2-hydroxyacetic acid[2],[1].
The enantiomeric resolution of these derivatives is critical, as their stereochemistry profoundly dictates biological activity and pharmacokinetic profiles. This guide objectively compares the Chiral Stationary Phases (CSPs) most effective for resolving these
-hydroxy acids, detailing the thermodynamic causality behind their chiral recognition mechanisms.
Part 2: Mechanistic Evaluation of Chiral Stationary Phases (CSPs)
1. Ligand-Exchange (LE) CSPs
Ligand-exchange chromatography is highly specific for underivatized ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-hydroxy acids. Columns such as Chirex 3126 utilize a chiral selector (e.g., D-penicillamine) hydrophobically bound to a reversed-phase support[3],.
Mechanism of Action: The separation relies on the formation of a transient, reversible diastereomeric metal complex. The chiral selector and the enantiomeric analyte both act as bidentate ligands coordinating around a central transition metal ion (typically
Causality: The hydroxyl and carboxyl groups of the 2-hydroxyacetic acid derivative form a rigid 5-membered chelate ring with the
ion. The steric repulsion between the analyte's substituent (e.g., a phenyl or ethyl group) and the chiral selector creates a significant difference in thermodynamic stability () between the (R)- and (S)-complexes, driving enantiomeric resolution.
Ligand-exchange chiral recognition mechanism for α-hydroxy acids via Cu(II) coordination.
2. Immobilized Polysaccharide-Based CSPs
Polysaccharide phases (e.g., Chiralpak IC, IG) consist of cellulose or amylose derivatives (carbamates/esters) coated or covalently immobilized onto silica.
Mechanism of Action: Chiral discrimination occurs via a combination of hydrogen bonding, dipole-dipole interactions, and
stacking within the helical grooves of the polymer[4].
Causality: For heavily substituted 2-hydroxyacetic acids (like halogenated mandelic acids), solubility can be an issue. Immobilized polysaccharide columns (like Chiralpak IC) are vastly superior to coated ones because they permit the use of "forbidden" extended mobile phase modifiers (e.g., dichloromethane or MTBE) without dissolving the polymeric stationary phase[4]. Furthermore, adding an acidic modifier like Trifluoroacetic acid (TFA) suppresses the ionization of the carboxyl group, preventing peak tailing and ensuring sharp resolutions.
Part 3: Comparative Performance Data
The following table synthesizes experimental data for resolving various substituted 2-hydroxyacetic acid derivatives across different CSP platforms.
Derivative (Analyte)
CSP Type
Specific Column
Mobile Phase Conditions
Performance
Ref
2-Hydroxybutyric acid
Ligand-Exchange
Chirex 3126
2 mM ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
in /MeOH (85:15)
*Note: While Capillary Electrophoresis (CE) utilizes chiral selectors in the mobile phase rather than a stationary phase, the inclusion complexation mechanism is directly analogous to Cyclodextrin-bonded HPLC CSPs.
Part 4: Self-Validating Experimental Protocol (Ligand-Exchange Workflow)
To ensure high scientific integrity and reproducibility, the following protocol details the resolution of 2-hydroxybutyric acid using a Ligand-Exchange CSP (Chirex 3126).
Critical Causality Warnings:
Never use EDTA during sample preparation. EDTA is a strong chelating agent that will irreversibly strip the
ions from the stationary phase, destroying its chiral recognition capacity.
. Higher concentrations risk stripping the hydrophobically-bound D-penicillamine selector from the silica support[3].
Step-by-Step Methodology
Mobile Phase Preparation: Dissolve anhydrous Copper(II) sulfate (
) in HPLC-grade water to achieve a 2 mM concentration. Add HPLC-grade Methanol to achieve an 85:15 (v/v) Aqueous/MeOH ratio. Filter through a 0.22 µm membrane.
Sample Preparation: Dissolve the racemic
-hydroxy acid mixture directly into the mobile phase to a concentration of 1 mg/mL. Self-Validation Check: Ensure the solution is clear; precipitation indicates poor solubility which will cause column fouling.
Column Equilibration: Flush the Chirex 3126 column (150 x 4.6 mm) with the mobile phase at 1.0 mL/min until the baseline UV absorbance (at 254 nm) is completely stable (typically 10-15 column volumes).
Injection & Separation: Inject 10 µL of the sample. Maintain the column compartment at a stable 25°C to ensure thermodynamic consistency in the diastereomeric complex formation.
Detection & System Suitability: Monitor via UV at 254 nm.
Acceptance Criteria: The system is validated if the resolution factor (
) between the (R) and (S) enantiomers is (baseline resolution) and the peak tailing factor is .
Step-by-step HPLC workflow for the enantiomeric resolution of α-hydroxy acids.
References
Chiral resolutions of (9-anthryl)methoxyacetic acid and (9-anthryl)
Bioactivity comparison of ortho, meta, and para substituted bromofluorophenyl compounds
Bioactivity Comparison Guide: Ortho, Meta, and Para Substituted Bromofluorophenyl Compounds As medicinal chemistry advances, the strategic incorporation of di-halogenated motifs—specifically the bromofluorophenyl group—h...
Author: BenchChem Technical Support Team. Date: March 2026
Bioactivity Comparison Guide: Ortho, Meta, and Para Substituted Bromofluorophenyl Compounds
As medicinal chemistry advances, the strategic incorporation of di-halogenated motifs—specifically the bromofluorophenyl group—has become a cornerstone in rational drug design. The unique synergy between bromine (providing significant lipophilicity, polarizability, and halogen-bonding capacity) and fluorine (offering high electronegativity, metabolic shielding, and conformational control) allows for precise tuning of a molecule's pharmacodynamics and pharmacokinetics[1].
However, the bioactivity of these compounds is not merely a function of their atomic composition; it is strictly dictated by the positional isomerism (ortho, meta, or para) of the halogens relative to the core molecular scaffold. This guide provides an objective, data-driven comparison of how these substitution patterns dictate biological performance, supported by field-proven experimental protocols.
Mechanistic Causality of Positional Isomerism
The placement of the bulky bromine atom (van der Waals radius ~1.85 Å) and the highly electronegative fluorine atom (van der Waals radius ~1.47 Å) fundamentally alters the steric and electronic landscape of the molecule[1].
Ortho-Substitution (e.g., 2-Bromo-6-fluorophenyl):
Placing a bulky bromine atom at the ortho position induces severe steric hindrance against the core scaffold. This forces the phenyl ring to twist out of coplanarity, increasing the dihedral angle. While this can lock a molecule into a specific bioactive conformation, it frequently results in a dramatic loss of target affinity if the binding pocket requires a flat, planar geometry. For example, in the development of SERCA2a activators, ortho-halogenated derivatives realized a dramatic loss of activity compared to their meta and para counterparts due to this steric clash[2].
Meta-Substitution (e.g., 3-Bromo-5-fluorophenyl):
The meta position often represents the "Goldilocks" zone for balancing lipophilicity and steric bulk. A meta-bromine projects into auxiliary solvent channels or hydrophobic side-pockets without disrupting the planarity of the core scaffold. Studies on 1,2,4-triazole analogs demonstrated that 3-bromophenyl (meta) substitutions exhibit highly efficient binding affinity to the tubulin combretastatin A-4 site, maximizing cytotoxic efficacy against renal cancer cell lines[3].
Para-Substitution (e.g., 4-Bromo-2-fluorophenyl):
Para-substitution extends the molecular axis, allowing the compound to reach deep into hydrophobic sub-pockets. Crucially, placing a halogen at the para position blocks cytochrome P450-mediated aromatic hydroxylation, slowing bodily clearance by up to
-fold[1]. In derivatives of the kinase inhibitor Vandetanib, a 4-bromo-2-fluorophenyl configuration was found to be optimal; the ortho-fluorine guides the para-brominated ring deep into the protein's hydrophobic pocket, maximizing both potency and metabolic half-life[1].
Mechanism of action and physicochemical impacts of positional halogen substitution.
Quantitative Data Comparison
The following table synthesizes experimental data demonstrating the impact of positional isomerism on bioactivity across different therapeutic targets.
Compound Class / Target
Isomer Substitution Pattern
Bioactivity Metric
Mechanistic Observation
Ref
SERCA2a Activators
Ortho-halogenated
~29% ATP Stimulation
Severe steric clash reduces hinge binding and overall ATPase activation.
To objectively compare the bioactivity of ortho, meta, and para-bromofluorophenyl isomers, a self-validating workflow must be employed. This protocol couples a primary biochemical assay (to prove direct target engagement) with an orthogonal phenotypic assay (to prove cellular permeability) and a metabolic counter-screen (to validate the CYP450 blocking hypothesis).
Step 1: Compound Preparation & Plating
Procedure: Dissolve the bromofluorophenyl isomers in 100% LC-MS grade DMSO to create 10 mM stock solutions. Perform 3-fold serial dilutions to generate a 10-point dose-response curve.
Causality: A 10-point curve is mathematically required to accurately calculate the Hill slope and true IC50. Maintaining a final assay DMSO concentration below 0.5% prevents solvent-induced cytotoxicity or enzyme denaturation, ensuring the observed bioactivity is strictly drug-induced.
Procedure: Incubate the target kinase (e.g., VEGFR) with the isomer library, ATP, and specific peptide substrates for 60 minutes at room temperature. Add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP to luminescence.
Causality: Luminescence directly correlates to kinase activity. This cell-free environment isolates the variable of target engagement from confounding factors like membrane permeability or efflux pumps.
Procedure: Seed target-dependent cancer cell lines (e.g., A549 or UO-31) in 96-well plates. Treat with the isomer library for 72 hours. Assess viability using CellTiter-Glo (measuring intracellular ATP).
Causality: If a para-substituted isomer shows high biochemical potency (Step 2) but fails this phenotypic assay, it indicates poor membrane permeability (often due to excessive lipophilicity driven by the heavy halogens). This step validates physiological relevance.
Procedure: Incubate the isomers (1 µM) with Human Liver Microsomes (HLM) and an NADPH regenerating system at 37°C. Quench aliquots with cold acetonitrile at 0, 15, 30, and 60 minutes. Analyze parent compound depletion via LC-MS/MS.
Causality: This directly tests the hypothesis that para-halogenation (e.g., 4-bromo) shields the phenyl ring from P450 monooxygenase. A highly stable para-isomer validates the structural design[1].
Self-validating experimental workflow for evaluating isomer bioactivity and stability.
References
The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub -[Link]
Development of activators for SERCA2a for heart failure treatments - PMC (NIH) -[Link]
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC (NIH) -[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Identity
Target Molecule: 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid
Synonyms: 5-Bromo-2-fluoromandelic acid; (5-Bromo-2-fluorophenyl)(hydroxy)acetic acid
CAS Registry Number: 668969-65-1 (Note: CAS numbers for specific enantiomers may differ)
Molecular Formula: C
HBrFOMolecular Weight: 249.03 g/mol
This guide provides a technical spectroscopic analysis of 5-bromo-2-fluoromandelic acid, a critical intermediate in the synthesis of pharmaceutical agents (e.g., platelet aggregation inhibitors and kinase inhibitors).[1] The analysis contrasts this molecule with its metabolic precursor (5-bromo-2-fluorobenzaldehyde) and its structural parent (mandelic acid) to aid in quality control, impurity profiling, and reaction monitoring.[1]
Structural & Electronic Context
To interpret the spectra accurately, one must understand the electronic environment created by the substituents:
Fluorine (C2 position): Exerts a strong inductive electron-withdrawing effect (-I) and a resonance donating effect (+R).[1][2] In NMR, this results in significant deshielding of the ortho-proton (H3) and large coupling constants (
Bromine (C5 position): A heavy halogen that exerts a -I effect but is less electronegative than fluorine.[1][2] It induces a specific "heavy atom effect" in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Mandelic Moiety (-CH(OH)COOH): Introduces a chiral center.[1][2] The methine proton is benzylic and sensitive to the electronic nature of the ring.[1][2]
Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][5][6][7][8][9]
H NMR Spectroscopy (Proton)
The proton spectrum is characterized by a distinct AMX spin system in the aromatic region and a singlet (or doublet due to F-coupling) for the methine proton.[1][2]
Solvent: DMSO-
(Recommended to prevent OH exchange broadening)[1]
Downfield shift vs. parent due to ortho-F inductive effect. May appear as a doublet ( Hz).[1]
Aromatic H6 (ortho to acid)
7.55 - 7.65
7.30 - 7.40
7.91
H6 is deshielded by the acid group but less so than the aldehyde.[1][2] Appears as dd (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Hz, Hz).[1]
Shielded by the +R effect of Fluorine.[2] Large coupling to F (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Hz).[1]
Hydroxyl/Carboxyl
Broad (variable)
~6.0 / 12.0
N/A
Highly dependent on concentration and water content.[1][2]
Key Diagnostic Feature: The shift of the H6 proton from 7.91 ppm (in the aldehyde precursor) to ~7.60 ppm (in the target acid) is the primary indicator of successful oxidation or cyanohydrin hydrolysis.[1][2]
C NMR Spectroscopy (Carbon)
The carbon spectrum is dominated by C-F coupling, which splits signals into doublets.[1][2]
Carbonyl (COOH): ~172 ppm (vs 188 ppm in aldehyde).[1][2]
(Negative Mode ESI) typically observed at m/z 247 and 249.[1]
Isotope Pattern: A 1:1 ratio of peaks at m/z M and M+2 confirms the presence of one Bromine atom (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Comparative analysis of different synthetic routes to substituted mandelic acids
Executive Summary: The Chirality Challenge in API Synthesis Mandelic acid (α-hydroxyphenylacetic acid) and its substituted derivatives are privileged scaffolds in pharmaceutical chemistry.[1] They serve as key intermedia...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Chirality Challenge in API Synthesis
Mandelic acid (α-hydroxyphenylacetic acid) and its substituted derivatives are privileged scaffolds in pharmaceutical chemistry.[1] They serve as key intermediates for cephalosporins, antitumor agents, and platelet aggregation inhibitors like Clopidogrel .
For the drug development professional, the selection of a synthetic route is rarely about "can it be done?" but rather "how efficiently and selectively can it be done at scale?"
This guide compares three distinct methodologies:
Phase-Transfer Catalyzed (PTC) Dichlorocarbene Reaction: The modern chemical standard for racemic bulk synthesis.
Enzymatic Dynamic Kinetic Resolution (DKR): The gold standard for high-purity chiral APIs.
Friedel-Crafts Hydroxyalkylation: A specialized industrial route for electron-rich phenolic derivatives (e.g., p-hydroxymandelic acid).
Strategic Route Selection: A Decision Matrix
Before detailing protocols, use this logic flow to determine the optimal pathway for your specific target molecule.
Figure 1: Synthetic decision matrix for substituted mandelic acids. Select Route A for bulk racemic, Route B for chiral precision, and Route C for phenolic derivatives.
Deep Dive: Comparative Technical Analysis
Route A: Phase-Transfer Catalyzed (PTC) Synthesis
Best for: Bulk production of racemic halomandelic acids (e.g., 2-chloromandelic acid).
Historically, the hydrolysis of cyanohydrins (from HCN) was the dominant route. However, the Jocic-type reaction utilizing chloroform and a phase-transfer catalyst (TEBA) has superseded it due to safety profiles (avoiding HCN gas) and operational simplicity.
Mechanism: The reaction proceeds via the in situ generation of dichlorocarbene (
) from chloroform using 50% NaOH. The carbene attacks the carbonyl carbon, followed by rearrangement and hydrolysis.
Critical Control Point: Stirring velocity. As a biphasic system (Organic/Aqueous), the rate is mass-transfer limited. High-shear mixing is required to maintain the emulsion.
Best for: High-value chiral intermediates (e.g., (R)-2-chloromandelic acid for Clopidogrel).
Chemical resolution of racemic mandelic acid is inefficient (max 50% yield). Biocatalysis using Nitrilases (EC 3.5.5.1) allows for the direct conversion of mandelonitriles to enantiopure mandelic acids.
The "Green" Advantage: Nitrilases can hydrolyze the nitrile group directly to the acid without the harsh acidic conditions required in chemical hydrolysis, preserving sensitive functional groups on the ring.
Self-Validating System: In basic pH (7.5–8.5), the unreacted (S)-mandelonitrile spontaneously racemizes back to the equilibrium mixture, allowing the enzyme to continuously deplete the (R)-substrate. This theoretically permits 100% conversion to the (R)-product (Dynamic Kinetic Resolution).[2]
Route C: Friedel-Crafts Hydroxyalkylation
Best for: p-Hydroxymandelic acid (Atenolol intermediate).
Unlike the benzaldehyde routes, this method constructs the carbon skeleton by reacting a phenol with glyoxylic acid .
Regioselectivity: The reaction is driven by the electron-donating hydroxyl group, directing the glyoxylic acid primarily to the para position.
Limitation: Only applicable to electron-rich aromatics (phenols, ethers). Electron-withdrawing substituents (e.g., nitro, carboxyl) deactivate the ring, inhibiting the reaction.
Performance Comparison Data
Metric
Route A: PTC (Chloroform)
Route B: Enzymatic (Nitrilase)
Route C: Friedel-Crafts
Starting Material
Substituted Benzaldehyde
Mandelonitrile (or Aldehyde + HCN)
Substituted Phenol
Key Reagent
/ NaOH / TEBA
Nitrilase (whole cell or purified)
Glyoxylic Acid
Typical Yield
80 – 90%
> 95% (Conversion)
65 – 75%
Enantiomeric Excess (ee)
0% (Racemic)
> 99% (R or S specific)
0% (Racemic)
Atom Economy
Moderate (Loss of 3 Cl atoms)
High (Direct hydrolysis)
High (Condensation)
Safety Profile
Moderate (Exothermic, )
High (Mild pH, aqueous)
High (No cyanide)
Cost Factor
Low (Commodity chemicals)
High (Enzyme cost)
Low
Detailed Experimental Protocols
Protocol 1: PTC Synthesis of 4-Chloromandelic Acid (Racemic)
Target: High-yield synthesis without cyanide handling.
Reagents:
4-Chlorobenzaldehyde (0.1 mol)
Chloroform (0.2 mol)
TEBA (Triethylbenzylammonium chloride) (1.0 g)
NaOH (50% aqueous solution, 40 mL)
Workflow:
Setup: In a 250 mL three-neck flask equipped with a reflux condenser and a high-torque mechanical stirrer , charge 4-chlorobenzaldehyde, chloroform, and TEBA.
Initiation: Heat the mixture to 55°C.
Addition: Add the 50% NaOH solution dropwise over 30 minutes. Caution: The reaction is highly exothermic. Monitor internal temperature strictly.
Reaction: Stir vigorously (800+ RPM) at 60°C for 4 hours. The mixture will thicken significantly.
Workup: Cool to room temperature. Dilute with water (100 mL). Separate the organic layer (unreacted materials). Acidify the aqueous layer with conc. HCl to pH 1.
Isolation: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Dry over
and evaporate.
Purification: Recrystallize from Toluene/Benzene.
Expected Yield: 85%
Melting Point: 118–120°C
Protocol 2: Biocatalytic Synthesis of (R)-Mandelic Acid
Target: >99% ee using recombinant Nitrilase.
Reagents:
Mandelonitrile (50 mM)
Recombinant Alcaligenes faecalis Nitrilase (immobilized or free enzyme)
Phosphate Buffer (0.1 M, pH 8.0)
Workflow:
Buffer Prep: Prepare 50 mL of phosphate buffer (pH 8.0). The slightly basic pH is critical to facilitate the in situ racemization of the substrate.
Enzyme Loading: Suspend the immobilized nitrilase (activity ~500 U/g) in the buffer.
Substrate Feeding: Add mandelonitrile continuously or in batches to maintain a concentration <50 mM (to avoid substrate inhibition/enzyme deactivation).
Incubation: Shake at 30°C, 150 RPM for 12–24 hours.
Monitoring: Monitor consumption of nitrile and formation of acid via HPLC (C18 column, Methanol/Water mobile phase).
Termination: Filter off the immobilized enzyme (recyclable).
Isolation: Acidify filtrate to pH 2.0 with HCl. Extract with Ethyl Acetate.[3][4] Evaporate solvent to yield white crystals.
Understanding the Phase Transfer Catalysis mechanism is vital for troubleshooting yield issues. If the stirring is insufficient, the dichlorocarbene hydrolyzes in the aqueous phase before reacting with the aldehyde in the organic phase.
Figure 2: Mechanism of PTC-mediated synthesis. The generation of dichlorocarbene (:CCl2) occurs in the aqueous/interface layer, requiring rapid transfer to the organic phase to react with the aldehyde.
References
Yadav, G. D., & Bisht, P. M. (2004). Novelties of ultrasound assisted phase transfer catalysis in the synthesis of mandelic acid. Chemical Engineering Science.
Mechanistic Orthogonality: Why HPLC and CE are the Perfect Pair
Cross-Validation of HPLC and CE Methods for Chiral Separation: A Comprehensive Guide for Pharmaceutical Analysis The regulatory landscape for chiral drugs has undergone a paradigm shift over the last decade. With regulat...
Author: BenchChem Technical Support Team. Date: March 2026
Cross-Validation of HPLC and CE Methods for Chiral Separation: A Comprehensive Guide for Pharmaceutical Analysis
The regulatory landscape for chiral drugs has undergone a paradigm shift over the last decade. With regulatory bodies like the FDA and EMA strongly favoring the development of single enantiomers over racemic mixtures to optimize therapeutic efficacy and minimize off-target toxicity, the burden of proof on analytical scientists has never been higher[1]. To ensure absolute enantiomeric purity, relying on a single analytical technique is often insufficient due to the risk of undetected co-eluting impurities.
As a Senior Application Scientist, I approach chiral method validation not as a checklist, but as a self-validating system . Cross-validation using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) has emerged as the gold standard. Because these two techniques operate on fundamentally different physical principles, they are highly orthogonal[2]. If an impurity hides beneath an enantiomer peak in HPLC, the completely different separation environment of CE will almost certainly reveal it.
To understand why cross-validation works, we must examine the causality behind their separation mechanisms:
HPLC (Thermodynamic Partitioning): Enantioseparation relies on Chiral Stationary Phases (CSPs), such as derivatized amylose or cellulose[1]. The separation is driven by transient, diastereomeric interactions (hydrogen bonding,
interactions, dipole stacking, and steric hindrance) between the enantiomers and the immobilized chiral clefts on the column.
CE (Electrokinetic Mobility): CE performs separations in a fused-silica capillary filled with a Background Electrolyte (BGE) containing a dissolved chiral selector, most commonly cyclodextrins (CDs)[3]. Separation occurs due to the difference in the binding constants (
) of the enantiomers with the CD, coupled with their inherent electrophoretic mobility under a high-voltage electric field.
Orthogonal separation mechanisms of HPLC and CE for chiral resolution.
The Self-Validating System: Cross-Validation Strategy
To successfully cross-validate, both methods must independently satisfy ICH Q2(R1) validation criteria and yield statistically equivalent results for Enantiomeric Excess (ee).
Specificity via Cross-Correlation: The ultimate test of specificity is running the same stressed degradation sample through both systems. If the quantitative enantiomeric purity matches, you have proven that no chiral inversion occurred and no degradant is co-eluting[4].
Robustness & Equilibration: CE is highly advantageous for robustness testing (e.g., via Central Composite Design) because it requires only minutes to equilibrate a new BGE, compared to the hours needed to flush and equilibrate an HPLC CSP[4][5].
Below is a self-validating protocol for the enantioseparation of a model basic drug, Atenolol, demonstrating how causality drives experimental choices in both methods[3].
Protocol A: Chiral HPLC Method
Rationale: A normal-phase approach using a polysaccharide-based CSP ensures the strong hydrogen-bonding interactions necessary for resolving the enantiomers of beta-blockers.
Mobile Phase Preparation: Mix Hexane, Isopropanol (IPA), and Diethylamine (DEA) in an 80:20:0.1 (v/v/v) ratio.
Causality: DEA is critical; it acts as a competing base to suppress secondary interactions between the basic amine of Atenolol and residual silanols on the silica support, preventing severe peak tailing.
Column Equilibration: Flush a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) at 1.0 mL/min until the baseline stabilizes (approximately 45 minutes).
Sample Preparation: Dissolve the racemic Atenolol standard in the mobile phase to a concentration of 100 µg/mL.
Execution: Inject 10 µL. Maintain the column compartment temperature at 25°C. Monitor UV absorbance at 225 nm.
Protocol B: Chiral CE Method
Rationale: Using a neutral cyclodextrin in an acidic buffer ensures the basic drug is fully protonated (migrating toward the cathode) while complexing dynamically with the chiral selector[3].
BGE Preparation: Prepare a 50 mM phosphate buffer adjusted to pH 2.5 using phosphoric acid. Dissolve 15 mM of Heptakis(2,6-di-O-methyl)-
Causality: The low pH suppresses the electroosmotic flow (EOF) of the capillary walls, allowing the separation to be driven purely by the electrophoretic mobility of the protonated Atenolol and its transient complexation with the uncharged DM-
-CD.
Capillary Conditioning: Flush a bare fused-silica capillary (50 µm ID, 40 cm effective length) sequentially with 0.1 M NaOH (2 mins), ultra-pure water (1 min), and the prepared BGE (2 mins).
Injection: Perform a hydrodynamic injection at 50 mbar for 5 seconds.
Execution: Apply a separation voltage of +20 kV. Maintain the capillary cassette temperature at 20°C. Detect via diode array at 214 nm.
Quantitative Data Summary: HPLC vs. CE Performance
The following table summarizes typical cross-validation metrics for the Atenolol enantioseparation, highlighting the complementary strengths of both systems:
Validation Parameter
Chiral HPLC (Polysaccharide CSP)
Chiral CE (DM--CD BGE)
Causality / Scientific Insight
Separation Mechanism
Solid-liquid thermodynamic partitioning
Electrokinetic mobility & complexation
Provides absolute orthogonality, ensuring no shared blind spots[2].
Resolution ()
2.1
3.5
CE often yields higher theoretical plate counts due to its flat plug-flow profile, minimizing band broadening[3].
Analysis Time
18.0 min
7.5 min
CE allows for significantly faster throughput during QA/QC screening.
Solvent Consumption
~18 mL per run
< 0.1 mL per run
CE aligns strongly with Green Analytical Chemistry principles[1].
LOD / LOQ
0.05 / 0.15 µg/mL
0.5 / 1.5 µg/mL
HPLC's larger injection volume and path length provide superior absolute sensitivity[4].
Equilibration Time
45 minutes
3 minutes
CE enables rapid Design of Experiments (DoE) for method optimization[5].
Conclusion
For drug development professionals, relying on a single analytical dimension for chiral purity is a profound regulatory risk. HPLC remains the undisputed workhorse for preparative scale-up and high-sensitivity impurity profiling. However, CE provides an indispensable, highly efficient, and green orthogonal technique. By cross-validating HPLC and CE, analytical scientists create a self-validating system that guarantees the scientific integrity of enantiomeric purity data, satisfying the most stringent regulatory requirements.
References
[1] Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Source: American Pharmaceutical Review. URL: [Link]
[2] Title: Capillary electrophoresis as an orthogonal technique in HPLC method validation. Source: ResearchGate. URL: [Link]
[4] Title: Validating CE Methods for Pharmaceutical Analysis. Source: LC•GC Europe. URL: [Link]
[5] Title: Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. Source: PMC / National Institutes of Health. URL: [Link]
Correlating crystal structure with the physical properties of phenylacetic acid derivatives
An in-depth comparative analysis of the solid-state properties of phenylacetic acid derivatives, focusing on how crystal engineering dictates physicochemical performance. Executive Summary Phenylacetic acid derivatives,...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of the solid-state properties of phenylacetic acid derivatives, focusing on how crystal engineering dictates physicochemical performance.
Executive Summary
Phenylacetic acid derivatives, such as the widely utilized non-steroidal anti-inflammatory drug (NSAID) diclofenac, are classic examples of Biopharmaceutics Classification System (BCS) Class II compounds. They exhibit high membrane permeability but suffer from notoriously poor aqueous solubility[1]. For drug development professionals, optimizing the solid-state form of these active pharmaceutical ingredients (APIs) is critical.
This guide objectively compares the physical properties of the standard free acid, its commercial sodium salt (anhydrous and hydrate forms), and advanced zwitterionic co-crystals. By correlating supramolecular crystal packing with macroscopic physical properties, we provide a mechanistic framework for selecting the optimal solid form for formulation.
Mechanistic Causality: The Supramolecular Synthon
To understand the physical properties of phenylacetic acid derivatives, one must analyze their crystal lattice. The molecule of diclofenac ({2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid) is a hybrid of a fenamic and an acetic acid derivative.
The Causality of Poor Solubility:
In its neutral free acid form, the secondary amino group (N-H) bridges two aromatic rings, creating strong intramolecular hydrogen bonds with the chlorine atom and the carboxyl group[2]. Furthermore, the carboxyl groups of two adjacent molecules face each other to form a highly stable, tightly packed intermolecular dimer[2]. This classic carboxylic acid homosynthon sequesters the hydrophilic functional groups within the dimer core, shielding them from the aqueous solvent environment. This high lattice energy and lack of solvent-accessible hydrogen bond donors/acceptors result in a high melting point and an exceptionally low intrinsic solubility of approximately 1.06 µg/mL[3].
To circumvent this, crystal engineering techniques are employed to disrupt the dimer and introduce solvent-accessible motifs.
Supramolecular engineering pathways for phenylacetic acid derivatives.
Comparative Analysis of Solid-State Alternatives
Alternative A: Diclofenac Free Acid (The Baseline)
Crystal Structure: Anhydrous, characterized by the robust carboxylic acid dimer homosynthon[2].
Performance: Highly stable but practically insoluble in acidic to neutral aqueous environments. It requires a high activation energy to break the crystal lattice, making it unsuitable for rapid-release oral formulations.
Alternative B: Diclofenac Sodium (Anhydrous vs. Tetrahydrate)
Crystal Structure: The commercial standard. The sodium salt introduces ion-dipole interactions, drastically improving water solubility to ~1113 mg/L[4].
Performance & Limitations: While solubility is high, the anhydrous sodium salt is highly susceptible to environmental humidity. Exposure to relative humidity above 60% at 25°C triggers a phase transition to a tetrahydrate form[5]. The incorporation of water molecules into the crystal lattice stabilizes the structure, which paradoxically decreases the intrinsic dissolution rate compared to the anhydrous form[5]. This phase instability poses a significant risk during wet granulation or prolonged storage.
Alternative C: Diclofenac-L-Proline Zwitterionic Co-crystal
Crystal Structure: An advanced alternative. By co-crystallizing the neutral free acid with L-Proline (a zwitterionic amino acid), the robust acid dimer is broken. L-Proline molecules form a double-chain arrangement that acts as a structure-directing hydrophilic channel[6].
Performance: This zwitterionic co-crystal increases the solubility of the neutral drug by more than 7.6-fold[1] without relying on salt formation. Because it does not utilize a highly hygroscopic metal cation, it offers a superior physical stability profile compared to the sodium salt, resisting unwanted hydrate transitions.
Quantitative Performance Data
The following table summarizes the key physical properties of the compared solid forms, demonstrating the direct correlation between crystal structure and macroscopic behavior.
To objectively evaluate these solid forms, researchers must employ rigorous, self-validating experimental workflows. The following protocols detail the synthesis of the co-crystal and the subsequent validation of its intrinsic dissolution rate.
Workflow for co-crystal synthesis and intrinsic dissolution validation.
Protocol 1: Synthesis of Diclofenac-L-Proline Co-crystal via Liquid-Assisted Grinding (LAG)
Causality Note: Neat (dry) grinding often fails to provide sufficient molecular mobility to break the robust diclofenac dimer. LAG introduces a catalytic amount of solvent (ethanol), which acts as a molecular lubricant, drastically lowering the activation energy required for the co-crystal nucleation without dissolving the bulk powder[8].
Preparation: Weigh equimolar amounts of Diclofenac Free Acid and L-Proline (e.g., 1.0 mmol each).
Milling: Transfer the physical mixture to a stainless-steel grinding jar.
Solvent Addition: Add 10–20 µL of absolute ethanol per gram of powder mixture.
Grinding: Mill the mixture at 20–30 Hz for 20 minutes using a ball mill.
Self-Validation (Phase Purity): Before proceeding to physical testing, analyze the resulting powder via Powder X-Ray Diffraction (PXRD) and Fourier Transform Infrared Spectroscopy (FT-IR). Validation Check: The disappearance of the characteristic carboxylic acid O-H stretch (~3200 cm⁻¹) and the emergence of shifted carboxylate/ammonium bands confirm the breaking of the homosynthon and the formation of the zwitterionic co-crystal[8].
Causality Note: Standard powder dissolution tests are heavily skewed by particle size and surface area variations. To objectively compare the crystal lattice energy of the free acid, sodium salt, and co-crystal, the Stationary Disc Method (USP 28) is mandatory. This method maintains a constant surface area, ensuring that dissolution differences are purely a function of the crystal structure[5].
Disc Preparation: Compress 200 mg of the validated solid form (Free Acid, Sodium Salt, or Co-crystal) in a hydraulic press at 5 tons for 1 minute using a 13 mm punch and die set[5].
Secondary Validation: Analyze the surface of the compressed disc via ATR-FTIR to ensure the high compression force did not induce a polymorphic transition or amorphization[5].
Dissolution Setup: Mount the die containing the disc into a USP Apparatus 2 (Paddle) vessel containing 900 mL of degassed deionized water or phosphate buffer (pH 6.8) at 37.0 ± 0.5 °C.
Testing: Rotate the paddle at 50 rpm. Withdraw 5 mL aliquots at predetermined intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), replacing the volume with fresh pre-warmed media.
Quantification: Quantify the dissolved diclofenac concentration using a validated reverse-phase HPLC method (Detection at 276 nm)[4].
Data Analysis: Plot the cumulative amount of drug dissolved per unit area (mg/cm²) versus time. The slope of the linear portion of this curve represents the Intrinsic Dissolution Rate (IDR).
References
Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. Pharmaceutics (NIH). Available at:[Link]
Diclofenac Solubility: Independent Determination of the Intrinsic Solubility of Three Crystal Forms. Journal of Medicinal Chemistry (ResearchGate). Available at:[Link]
Salt Cocrystal of Diclofenac Sodium-L-Proline: Structural, Pseudopolymorphism, and Pharmaceutics Performance Study. Pharmaceutics (NIH). Available at:[Link]
Physico-chemical characterisation and intrinsic dissolution studies of a new hydrate form of diclofenac sodium. International Journal of Pharmaceutics (Ovid). Available at: [Link]
Specific features of supramolecular organisation and hydrogen bonding in proline cocrystals: a case study of fenamates and diclofenac. CrystEngComm (RSC Publishing). Available at:[Link]
Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science. Available at:[Link]
Melting Point Phase Diagram of L-Proline and Diclofenac Co-crystal. Florida State University. Available at:[Link]
A comparison of gastrointestinal permeability induced by diclofenac-phospholipid complex with diclofenac acid and its sodium salt. University of Alberta. Available at:[Link]
A Senior Application Scientist's Guide to Benchmarking the Antioxidant Activity of Novel Phenolic Compounds
For: Researchers, scientists, and drug development professionals Introduction: The Critical Imperative of Standardized Antioxidant Benchmarking Phenolic compounds, a diverse class of plant secondary metabolites, are at t...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Imperative of Standardized Antioxidant Benchmarking
Phenolic compounds, a diverse class of plant secondary metabolites, are at the forefront of pharmaceutical and nutraceutical research due to their potent antioxidant properties.[1][2] These compounds can neutralize harmful free radicals, mitigating the oxidative stress implicated in a spectrum of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][3] As the discovery of novel phenolic structures accelerates, the need for robust, reproducible, and well-understood benchmarking methodologies is paramount. This guide provides an in-depth comparison of the most widely accepted in vitro antioxidant assays, complete with detailed experimental protocols and an analysis of the critical parameters that ensure data integrity. Our objective is to equip researchers with the expertise to not only perform these assays with precision but also to critically interpret the resulting data, enabling a credible comparison of novel compounds against established antioxidants.
The Dichotomy of Antioxidant Action: Understanding the Mechanistic Pillars of In Vitro Assays
The majority of colorimetric and fluorometric in vitro antioxidant assays are predicated on two primary reaction mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). A comprehensive understanding of these mechanisms is fundamental to selecting the appropriate assay and interpreting the results within their correct chemical context.
Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant compound quenches free radicals by donating a hydrogen atom. This process is a direct measure of the antioxidant's capacity to neutralize a radical. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of a HAT-based method.[4][5]
Single Electron Transfer (SET): In SET-based assays, the antioxidant reduces an oxidant by donating an electron. This reduction is typically accompanied by a color change, which is measured spectrophotometrically. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are prominent examples of SET-based methods.[6]
It is crucial to recognize that no single assay can provide a complete picture of a compound's antioxidant potential. Therefore, a multi-assay approach, incorporating both HAT and SET-based methods, is strongly recommended for a thorough and reliable assessment of novel phenolic compounds.[6]
Comparative Analysis of Key In Vitro Antioxidant Assays
The selection of an appropriate antioxidant assay is contingent upon the specific research question, the chemical nature of the novel phenolic compound, and the available laboratory instrumentation. Below is a comparative overview of the most frequently employed assays.
Conducted at a non-physiological acidic pH (3.6); does not measure the response to all types of free radicals.[11][12]
ORAC
Hydrogen Atom Transfer (HAT)
Ex: 485 nm, Em: 520 nm
Trolox
Utilizes a biologically relevant radical source (peroxyl radical); measures both inhibition time and degree of inhibition.[5][13]
Requires a fluorescence plate reader; can be more complex to perform than SET-based assays.
In-Depth Experimental Protocols
The following sections provide detailed, step-by-step protocols for the four most common antioxidant assays. These protocols are designed to be self-validating by emphasizing critical control points and the rationale behind each step.
Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which is a deep violet color, to the pale yellow, non-radical form, DPPH-H, by an antioxidant. The degree of discoloration is directly proportional to the antioxidant's radical scavenging activity and is measured spectrophotometrically.
Causality of Experimental Choices:
Wavelength (517 nm): This is the wavelength of maximum absorbance for the DPPH radical. As the radical is scavenged, the absorbance at this wavelength decreases.
Solvent (Methanol/Ethanol): DPPH is readily soluble in these organic solvents. However, the polarity of the solvent can influence the reaction kinetics, so consistency is key.
Incubation Time (30 minutes in the dark): This allows for the reaction to approach completion. The reaction is light-sensitive, hence the need for incubation in the dark to prevent photodegradation of the DPPH radical.[7]
Experimental Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
Reagent Preparation:
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C and prepare it fresh daily.
Standard Solution (Trolox or Gallic Acid): Prepare a 1 mM stock solution of Trolox or Gallic Acid in methanol. From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200, 400, 500 µM).
Sample Solution: Prepare a stock solution of the novel phenolic compound in methanol (e.g., 1 mg/mL). From this, create a series of dilutions.
Assay Procedure (96-well plate format):
Add 100 µL of the standard or sample dilutions to the respective wells.
For the blank, add 100 µL of methanol.
Add 100 µL of the 0.1 mM DPPH solution to all wells.
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
Measurement and Calculation:
Measure the absorbance at 517 nm using a microplate reader.
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where Abs_control is the absorbance of the DPPH solution without a sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
Plot the % inhibition against the concentration of the standard/sample to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The extent of this decolorization is proportional to the antioxidant's activity.[8][9]
Causality of Experimental Choices:
Radical Generation: The reaction between ABTS and potassium persulfate generates the stable ABTS•+ radical. The overnight incubation ensures the complete formation of the radical.[10]
Wavelength (734 nm): This is a major absorbance peak for the ABTS•+ radical. Measuring at this longer wavelength minimizes interference from colored compounds that may be present in the sample.[8]
pH: The ABTS assay can be conducted over a wide pH range, making it adaptable for different types of samples.
Experimental Workflow Diagram:
Caption: Workflow for the ABTS radical cation decolorization assay.
Step-by-Step Protocol:
Reagent Preparation:
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
Potassium Persulfate Solution (2.45 mM): Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.
ABTS•+ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
ABTS•+ Working Solution: Dilute the ABTS•+ radical cation solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
Standard and Sample Solutions: Prepare as described for the DPPH assay.
Assay Procedure (96-well plate format):
Add 190 µL of the ABTS•+ working solution to each well.
Add 10 µL of the standard or sample dilutions.
Mix and incubate at room temperature for 6 minutes.
Measurement and Calculation:
Measure the absorbance at 734 nm.
Calculate the percentage of inhibition as described for the DPPH assay.
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by comparing the percentage of inhibition of the sample to that of a Trolox standard curve. The TEAC value is expressed as µM Trolox equivalents per gram of sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.[12]
Causality of Experimental Choices:
Acidic pH (3.6): This low pH is necessary to maintain the solubility of the iron.[11][12] However, it is a non-physiological pH, which is a limitation of this assay.[11]
Temperature (37°C): This temperature helps to accelerate the reaction rate.
Wavelength (593 nm): This is the wavelength of maximum absorbance for the blue Fe²⁺-TPTZ complex.
Step-by-Step Protocol:
Reagent Preparation:
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 1 L of deionized water and add 16 mL of glacial acetic acid.
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.
FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.
Standard Solution (FeSO₄ or Trolox): Prepare a series of dilutions of ferrous sulfate (FeSO₄) or Trolox in deionized water.
Assay Procedure (96-well plate format):
Add 20 µL of the standard or sample dilutions to the wells.
Add 180 µL of the pre-warmed FRAP reagent to all wells.
Incubate at 37°C for 4 minutes.
Measurement and Calculation:
Measure the absorbance at 593 nm.
Create a standard curve by plotting the absorbance of the FeSO₄ or Trolox standards against their concentrations.
Determine the FRAP value of the sample from the standard curve. The results are expressed as µM Fe²⁺ equivalents or Trolox equivalents per gram of sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.[4][5]
Causality of Experimental Choices:
AAPH as a Radical Source: AAPH is a thermal generator of peroxyl radicals, which are biologically relevant reactive oxygen species.[13]
Fluorescein as a Probe: This fluorescent molecule is susceptible to oxidation by peroxyl radicals, leading to a loss of fluorescence.
Kinetic Measurement: The assay measures the inhibition of fluorescence decay over time, providing a more comprehensive assessment of antioxidant activity that includes both the initial rate and the duration of protection.
Step-by-Step Protocol:
Reagent Preparation:
Fluorescein Stock Solution (10 µM): Prepare in 75 mM phosphate buffer (pH 7.4).
AAPH Solution (240 mM): Prepare fresh in 75 mM phosphate buffer (pH 7.4).
Standard Solution (Trolox): Prepare a series of dilutions in 75 mM phosphate buffer (pH 7.4).
Sample Solution: Prepare dilutions of the novel phenolic compound in 75 mM phosphate buffer (pH 7.4).
Assay Procedure (black 96-well plate format):
Add 150 µL of the fluorescein working solution to each well.
Add 25 µL of the standard or sample dilutions.
Incubate the plate at 37°C for 15 minutes in the plate reader.
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using an automated injector or a multichannel pipette.
Immediately begin measuring the fluorescence every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
Measurement and Calculation:
Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard.
Subtract the AUC of the blank (buffer only) from the AUC of the samples and standards to get the net AUC.
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
Determine the ORAC value of the sample from the standard curve. The results are expressed as µM Trolox equivalents per gram of sample.
Benchmarking Novel Phenolic Compounds: A Comparative Data Table
The following table presents a selection of recently reported antioxidant activities for novel phenolic compounds, benchmarked against the well-characterized antioxidant, Trolox. This serves as a reference for researchers to contextualize the performance of their own novel compounds.
Note: The antioxidant activity of phenolic compounds is highly dependent on their structure. For instance, the presence of a C2=C3 double bond and a 3-OH group in the flavonol skeleton of Kushenol C contributes to its high scavenging activity.[15] Direct comparison of IC50 and TEAC values should be made with caution, as experimental conditions can vary between studies.
Conclusion: Towards a More Rigorous and Comprehensive Evaluation of Antioxidant Activity
The benchmarking of novel phenolic compounds is a critical step in the drug discovery and development process. As this guide has detailed, a comprehensive evaluation of antioxidant activity necessitates a multi-assay approach that considers the distinct chemical mechanisms underlying each method. By adhering to rigorous, well-documented protocols and understanding the causality behind each experimental step, researchers can generate reliable and reproducible data. The use of standardized reference compounds and the careful interpretation of results in the context of both HAT and SET mechanisms will ultimately lead to a more accurate and meaningful assessment of the therapeutic potential of these promising natural products.
References
Investigating the Antioxidant Capacity of Newly Synthesized Flavonoids via DPPH Assay. (2024). Cureus.
Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Rel
An amended potassium persulfate ABTS antioxidant assay used for medicinal plant extracts revealed variable antioxidant capacity based upon plant extraction process. (2020). bioRxiv.
ABTS – Knowledge and References. Taylor & Francis Online.
Could anyone kindly suggest what could be some of the possible results for not getting results in DPPH assay? (2024).
Technical Support Center: Troubleshooting Inconsistent Results in Antioxidant Capacity Assays. Benchchem.
A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024). Molecules.
Antioxidant potential using ORAC assay. BMG LABTECH.
The Antioxidant Activity of Prenylflavonoids. (2020). Molecules.
A FRAP Assay at pH 7 unveils Extra Antioxidant Activity from Green, Black, White and Rooibos Tea but not Apple Tea. (2015). ChesterRep.
Radical chemistry of ORAC assay. The water-soluble AAPH form radicals...
ANTIOXIDANT POTENTIAL OF NOVEL DESIGNED PHENOLIC DERIVATIVES: COMPUTATIONAL INSIGHTS. (2019). International Journal of Pharmaceutical Sciences and Research.
Analytical Methods. (2016). RSC Publishing.
Correlation of total flavonoid and phenolic content with IC50 DPPH scavenging activity.
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (2020). Polymers.
DPPH and ABTS radical scavenging activities, TEAC values and total...
dpph assay ic50: Topics by Science.gov. Science.gov.
Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. (2023). Antioxidants.
A FRAP Assay at pH 7 unveils Extra Antioxidant Activity from Green, Black, White and Rooibos Tea but not Apple Tea. (2015). ChesterRep.
Antioxidant activity applying an improved ABTS radical cation decolorization assay. (1999). Free Radical Biology and Medicine.
When do I use FRAP assay and PFRAP assay for antioxidant capacity measurement? Can someone please clarify for me? (2022). Quora.
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). Molecules.
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction P
Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indic
Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS•+ Assay. (2004). Journal of Agricultural and Food Chemistry.
The novel antioxidant activity method for phenolic compounds. Der Pharma Chemica.
An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. (2024).
Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. (2021). Archives of Medical Science.
Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. (2020). Molecules.
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Standard Operating Procedure & Logistical Guide: Disposal of 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic Acid Proper chemical disposal extends far beyond regulatory compliance; it is a critical component of laboratory saf...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure & Logistical Guide: Disposal of 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic Acid
Proper chemical disposal extends far beyond regulatory compliance; it is a critical component of laboratory safety, environmental stewardship, and operational cost management. For researchers handling 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid (CAS No. 668969-65-1), standard disposal protocols are insufficient.
This guide provides an in-depth, self-validating framework for the segregation, containerization, and disposal of this specific halogenated organic acid, empowering your laboratory to prevent dangerous cross-reactions and optimize waste management economics.
Chemical Profiling & The Causality of Disposal
To manage a chemical safely, one must understand the mechanistic reasons behind its waste classification. 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid is a mandelic acid derivative containing two distinct halogens: Bromine (Br) and Fluorine (F) . This molecular architecture dictates two absolute rules for its disposal:
The "Halogen Penalty" and the Mixture Rule
Standard non-halogenated organic solvents (like ethanol or acetone) are often repurposed by waste facilities for "fuels blending"—burned to recover energy[1]. However, combusting halogenated compounds generates highly corrosive and toxic hydrohalic gases (Hydrogen Fluoride and Hydrogen Bromide). Therefore, halogenated waste must be routed to specialized high-temperature incinerators equipped with alkaline scrubbers[2].
If you inadvertently dissolve this compound in a non-halogenated solvent waste carboy, you trigger the [3]. This rule dictates that the entire volume must be reclassified as halogenated waste, which can multiply disposal costs exponentially and ruin the solvent's viability for energy recovery[1][2].
Acidic Reactivity
As a hydroxyacetic acid, this compound exhibits weak organic acid properties. Mixing it with strong inorganic mineral acids (e.g., Nitric Acid) risks violent, exothermic oxidation[4]. Conversely, mixing it with strong bases will cause rapid neutralization, generating heat that can over-pressurize sealed waste containers if not properly vented[4].
Self-Validating Disposal Protocol
Do not rely on memory for waste disposal. Implement this step-by-step, self-validating workflow to ensure absolute safety and compliance.
Action: Determine the physical state of the waste. If it is a pure solid powder, collect it in a dedicated solid hazardous waste container[5]. If it is dissolved in a solvent, identify the carrier solvent.
Self-Validation Checkpoint: Review the waste log of the target carboy. Does the log contain any non-halogenated solvents? If yes, do not add this chemical . Create a new, dedicated "Halogenated Organic Waste" stream[1].
Step 2: Container Selection & Material Compatibility
Action: Select a High-Density Polyethylene (HDPE) or PTFE-lined glass container[6]. Do not use unlined metal drums, as the acidic nature of the compound will catalyze metal corrosion over time.
Self-Validation Checkpoint: Before sealing a liquid mixture containing this acid, test the aqueous phase (if applicable) with a pH strip. If the pH is < 2, it confirms active acidity, validating the strict requirement for corrosive-resistant secondary containment[3].
Step 3: Mandatory Labeling Syntax
Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container[1]. The label must explicitly state: "Hazardous Waste: Halogenated Organic Acid (Contains Br, F)."
Self-Validation Checkpoint: Audit the label against the SDS. If the halogens (Br, F) are not explicitly spelled out, the waste facility may reject the container or charge a premium for "unknown chemical" characterization[2].
Step 4: Storage & Transport Logistics
Action: Store the sealed container in a cool, well-ventilated Satellite Accumulation Area (SAA)[7]. Place the primary container inside a polypropylene secondary containment tray.
Self-Validation Checkpoint: Visually inspect the SAA. Ensure there is a minimum physical separation (or separate containment trays) between this halogenated acid waste and any strong oxidizers or heavy metal waste[8].
Quantitative Data & Compatibility Matrices
Use the following tables to standardize decision-making at the bench.
Table 1: Chemical Compatibility Matrix for Waste Segregation
Chemical Class
Compatibility Status
Causality / Consequence of Mixing
Halogenated Solvents (DCM, Chloroform)
Compatible
Shared disposal pathway; requires high-temp incineration with scrubbers[2].